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  • Product: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine
  • CAS: 917562-08-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, forming the core of numerous approved drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and versatile reactivity, make it an invaluable component in the design of novel therapeutics.[1][4] This guide focuses on a specific and highly functionalized derivative, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a building block of increasing importance for the synthesis of complex and targeted bioactive molecules.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. By delving into the technical details and providing practical insights, this guide aims to empower scientists to effectively utilize this versatile intermediate in their drug discovery endeavors.

Section 1: Chemical Identity and Physicochemical Properties

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, also known by its IUPAC name tert-butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylate, is a key intermediate characterized by the presence of a Boc-protected piperazine ring, a flexible ethylsulfonyl linker, and a terminal primary amine. This unique combination of functional groups provides a versatile platform for a variety of chemical modifications.

Molecular Structure

The structure of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is depicted below. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom and the terminal primary amine.

Caption: Chemical structure of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Physicochemical Data

A summary of the key physicochemical properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueReference
CAS Number 917562-08-4[5]
Molecular Formula C₁₁H₂₃N₃O₄S[5]
Molecular Weight 293.38 g/mol [5]
Appearance Off-white solid
Melting Point 107 - 111 °C
Solubility Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water.
pKa (predicted) ~10 (for the primary amine)

Section 2: Synthesis and Purification

The synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be achieved through a multi-step process starting from readily available starting materials. A general and reliable synthetic approach involves the reaction of N-Boc-piperazine with a suitable electrophile to introduce the (2-aminoethyl)sulfonyl moiety.

Synthetic Strategy

A common synthetic route involves the initial reaction of 1-Boc-piperazine with 2-chloroethanesulfonyl chloride to form an intermediate N-Boc-piperazine sulfonyl chloride, which is then reacted with ammonia or a protected amine equivalent, followed by deprotection. An alternative and often more direct approach involves the reaction of 1-Boc-piperazine with a pre-formed (2-aminoethyl)sulfonyl synthon.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Sulfonylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 1-Boc-piperazine 1-Boc-piperazine Reaction1 Reaction with base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) 1-Boc-piperazine->Reaction1 2-Azidoethanesulfonyl chloride 2-Azidoethanesulfonyl chloride 2-Azidoethanesulfonyl chloride->Reaction1 Azide_Intermediate tert-Butyl 4-((2-azidoethyl)sulfonyl) piperazine-1-carboxylate Reaction1->Azide_Intermediate Reaction2 Reduction of the azide (e.g., H₂, Pd/C or Staudinger reaction) Azide_Intermediate->Reaction2 Final_Product 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Reaction2->Final_Product

Caption: A plausible synthetic workflow for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Detailed Experimental Protocol

The following protocol describes a representative synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Step 1: Synthesis of tert-Butyl 4-((2-azidoethyl)sulfonyl)piperazine-1-carboxylate

  • To a stirred solution of 1-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-azidoethanesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((2-azidoethyl)sulfonyl)piperazine-1-carboxylate.

Step 2: Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Dissolve the azide intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a solid. The product can be further purified by recrystallization if necessary.

Section 3: Chemical Reactivity and Stability

The reactivity of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is dictated by its three key functional groups: the Boc-protected piperazine nitrogen, the sulfonyl group, and the terminal primary amine. Understanding the interplay of these groups is essential for its effective use in multi-step syntheses.

Reactivity of the Functional Groups
  • Primary Amine: The terminal primary amine is a nucleophilic center and can readily participate in a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This functionality is often the primary site of modification for extending the molecular scaffold.

  • Boc-Protected Piperazine: The Boc group provides robust protection for one of the piperazine nitrogens under a variety of reaction conditions. It is stable to many nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).

  • Sulfonyl Group: The sulfonyl group is generally stable and serves as a flexible, non-basic linker. Its electron-withdrawing nature can influence the reactivity of adjacent groups.

Reactivity_Diagram cluster_amine Primary Amine Reactions cluster_boc Boc Group Reactions Molecule 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Acylation Acylation (e.g., with Acyl Chlorides, Anhydrides) Molecule->Acylation Nucleophilic Attack Alkylation Alkylation (e.g., with Alkyl Halides) Molecule->Alkylation Nucleophilic Attack Reductive_Amination Reductive Amination (e.g., with Aldehydes/Ketones) Molecule->Reductive_Amination Nucleophilic Attack Sulfonylation Sulfonylation (e.g., with Sulfonyl Chlorides) Molecule->Sulfonylation Nucleophilic Attack Deprotection Acidic Deprotection (e.g., TFA, HCl) Molecule->Deprotection Acid-catalyzed cleavage

Caption: Key reactions of the functional groups in 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Stability and Storage

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a stable solid under normal laboratory conditions. However, it is advisable to store it in a cool, dry place, protected from light and moisture to prevent potential degradation.

Section 4: Applications in Drug Discovery and Development

The unique structural features of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine make it a valuable building block in the synthesis of a diverse range of biologically active molecules. The piperazine moiety is a well-established pharmacophore in many drug classes, and the (2-aminoethyl)sulfonyl linker allows for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[4][6]

Role as a Versatile Linker and Scaffold

This compound serves as a bifunctional linker, enabling the connection of two different molecular fragments. The terminal amine can be functionalized to introduce a pharmacophore, while the piperazine nitrogen (after deprotection of the Boc group) can be coupled to another molecular entity. This modularity is highly advantageous in fragment-based drug design and lead optimization.

Application in the Synthesis of Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain or extending into solvent-exposed regions to improve solubility and other drug-like properties.[7][8] The (2-aminoethyl)sulfonyl moiety of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be elaborated to introduce groups that target specific pockets within the kinase active site or allosteric sites, leading to the development of potent and selective inhibitors.

Use in the Development of GPCR Ligands

Arylpiperazine derivatives are a well-known class of G-protein coupled receptor (GPCR) ligands, with applications in treating central nervous system disorders.[9][10] 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be utilized to synthesize novel GPCR ligands where the terminal amine is functionalized with an aryl group, and the piperazine nitrogen is further modified to optimize receptor binding and functional activity.

Section 5: Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Boc Group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

  • Piperazine Ring: Two sets of multiplets, typically in the range of 2.4-3.6 ppm, corresponding to the four methylene groups of the piperazine ring.

  • Ethylsulfonyl Chain: Two triplets in the range of 3.0-3.5 ppm, each integrating to 2 protons, corresponding to the two methylene groups of the ethyl chain.

  • Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the two protons of the primary amine.

¹³C NMR Spectroscopy (Predicted)
  • Boc Group: A quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.

  • Piperazine Ring: Methylene carbons of the piperazine ring are expected in the range of 40-55 ppm.

  • Ethylsulfonyl Chain: Methylene carbons of the ethyl chain would appear in a similar range to the piperazine carbons.

  • Carbonyl Carbon: The carbonyl carbon of the Boc group will be observed around 155 ppm.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 294.1.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band for the primary amine in the region of 3300-3400 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations around 2850-2980 cm⁻¹.

  • C=O Stretch: A strong absorption band for the carbonyl group of the Boc protector around 1680-1700 cm⁻¹.

  • S=O Stretch: Two strong absorption bands for the sulfonyl group in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a strategically designed and highly versatile building block with significant potential in drug discovery and development. Its unique combination of a protected piperazine, a flexible sulfonyl linker, and a reactive primary amine offers medicinal chemists a powerful tool for the synthesis of complex and targeted molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of facilitating its effective utilization in the quest for novel therapeutics. As the demand for more sophisticated and specific drugs continues to grow, the importance of such well-defined and functionalized intermediates will undoubtedly increase.

References

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
  • PrepChem.com. Synthesis of Step B: Tertbutyl 4-amino-1-piperazine carboxylate. [Link]
  • MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
  • NIST. t-Butyl 1-piperaziencarboxylate. National Institute of Standards and Technology. [Link]
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • PubMed Central. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. [Link]
  • ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
  • ResearchGate. Synthesis of tert-butyl... | Download Scientific Diagram. [Link]
  • Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
  • PubMed Central. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]
  • ResearchGate. GO Treated with Aminoethyl‐Piperazine as a Reusable and Eco‐friendly Organocatalyst for Synthesis of Some Xanthen and Pyran Derivatives. [Link]
  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
  • PubMed Central. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
  • PubMed Central. Discovery of GPCR ligands for probing signal transduction pathways. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS 917562-08-4)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a key buil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into the synthesis, properties, and applications of this versatile compound.

Introduction: A Pivotal Intermediate in Drug Discovery

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, registered under CAS number 917562-08-4, is a mono-Boc-protected piperazine derivative featuring a reactive primary amine. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it an invaluable tool in the multi-step synthesis of complex molecules. The presence of the sulfonyl group and the terminal aminoethyl moiety provides multiple points for diversification, rendering it a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The piperazine scaffold itself is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.

Physicochemical and Structural Characteristics

A thorough understanding of the compound's properties is essential for its effective application in research and development.

PropertyValueSource
CAS Number 917562-08-4[1]
Molecular Formula C₁₁H₂₃N₃O₄S[1]
Molecular Weight 293.38 g/mol [1]
Appearance Expected to be an off-white to pale yellow solidInferred from related compounds
Melting Point 36-41°C (for the related compound 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester)[2]
Boiling Point 319.4±32.0 °C (Predicted for the related compound 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester)[2]
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane.Inferred from related compounds[2]

Structural Diagram:

Sources

Foundational

An In-Depth Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Key Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a versatile building block of significant interest to researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. The document delves into the molecule's physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its applications as a privileged scaffold in medicinal chemistry. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents. We will explore the causality behind experimental choices and ground our discussion in authoritative references, ensuring a trustworthy and expert-driven narrative.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, celebrated for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a versatile scaffold that can be readily modified to fine-tune a molecule's affinity and specificity for biological targets.[1] The incorporation of a sulfonyl group introduces a stable, polar functionality that can act as a hydrogen bond acceptor, further enhancing interactions with protein targets. When combined with a Boc-protected amine, as in 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, the resulting molecule becomes a powerful and adaptable tool for medicinal chemists.

The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, preventing unwanted side reactions and enabling precise, stepwise molecular construction. This strategic protection is paramount in the synthesis of complex pharmaceutical agents.[2] This guide will focus specifically on the sulfonyl-containing derivative, a compound that marries the benefits of the piperazine core with the desirable electronic and geometric properties of the sulfonyl group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is essential for its effective application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₁₁H₂₃N₃O₄S[3]
Molecular Weight 293.38 g/mol [3]
CAS Number 917562-08-4[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents such as DCM, THF, and alcohols (predicted)

Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Validated Protocol

The synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be logically approached in a two-step process, beginning with the preparation of a key intermediate, 2-aminoethanesulfonyl chloride hydrochloride, followed by its reaction with N-Boc-piperazine under controlled conditions. This protocol is designed to be a self-validating system, with explanations for each critical step.

Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride

The preparation of 2-aminoethanesulfonyl chloride hydrochloride is a crucial first step. A reliable method involves the oxidative chlorination of cysteamine hydrochloride.

Synthesis_Step1 Cysteamine_HCl Cysteamine Hydrochloride Intermediate 2-Aminoethanesulfonyl Chloride Hydrochloride Cysteamine_HCl:e->Intermediate:w Oxidative Chlorination Chlorine Chlorine Gas (Cl₂) Chlorine:e->Intermediate:w Solvent CCl₄/Ethanol Solvent->Intermediate

Caption: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend cysteamine hydrochloride (1 equivalent) in a mixture of carbon tetrachloride and ethanol.[4]

    • Rationale: The use of a two-solvent system facilitates both the suspension of the starting material and the subsequent reaction with chlorine gas.

  • Cooling: Cool the reaction mixture to approximately 5°C using an ice/water bath.[4]

    • Rationale: This exothermic reaction requires cooling to control the reaction rate and prevent the formation of byproducts.

  • Chlorination: Bubble chlorine gas through the stirred suspension. An increase in temperature to 20-30°C and a change in the appearance of the suspension to a creamy texture will be observed.[4]

    • Rationale: Chlorine gas acts as the oxidizing and chlorinating agent, converting the thiol group to a sulfonyl chloride.

  • Reaction Completion and Isolation: Continue the introduction of chlorine gas for approximately 15-20 minutes, or until the reaction is complete as monitored by an appropriate method (e.g., TLC). The product, 2-aminoethanesulfonyl chloride hydrochloride, can be isolated by filtration and washing with a cold solvent.

Step 2: Coupling with N-Boc-Piperazine and Deprotection

With the sulfonyl chloride in hand, the next step is the sulfonylation of N-Boc-piperazine. To ensure selectivity, the amino group of the 2-aminoethanesulfonyl chloride must be transiently protected or the reaction must be performed under conditions that favor sulfonylation of the secondary amine of the piperazine. A more robust approach involves using a doubly protected intermediate, followed by selective deprotection. However, for simplicity and based on the reactivity differences, a direct reaction under basic conditions is proposed here.

Synthesis_Step2 NBoc_Piperazine N-Boc-Piperazine Final_Product 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine NBoc_Piperazine:e->Final_Product:w Sulfonylation Sulfonyl_Chloride 2-Aminoethanesulfonyl Chloride Hydrochloride Sulfonyl_Chloride:e->Final_Product:w Base Triethylamine (Et₃N) Base->Final_Product Solvent Dichloromethane (DCM) Solvent->Final_Product

Caption: Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Protocol:

  • Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir.[5]

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction and to deprotonate the secondary amine of the piperazine, making it more nucleophilic.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-aminoethanesulfonyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

    • Rationale: Slow addition at a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine scaffold is a valuable asset in the synthesis of a wide range of biologically active compounds. The sulfonylpiperazine moiety has been identified as an attractive scaffold in drug design due to its synthetic accessibility, metabolic stability, and ability to target multiple disease areas.[4]

As a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a classic example of such a scaffold.[2] Derivatives of sulfonylpiperazine have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-influenza Agents: Certain sulfonyl piperazine derivatives have shown potent activity against influenza A virus.[6]

  • Anti-diabetic Candidates: Chalcone-sulfonyl piperazine hybrids have been explored as inhibitors of alpha-glucosidase and alpha-amylase for the management of diabetes.[7]

  • Anticancer Agents: The piperazine moiety is a key component in numerous anticancer drugs, and sulfonylpiperazine derivatives have been investigated as novel antitumor candidates.[8]

  • Enzyme Inhibitors: The structural features of sulfonylpiperazines make them suitable for designing inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9]

Applications cluster_applications Therapeutic Areas Core 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine Antiviral Antiviral Agents (e.g., Anti-influenza) Core->Antiviral Derivative Synthesis Antidiabetic Antidiabetic Agents (Enzyme Inhibitors) Core->Antidiabetic Derivative Synthesis Anticancer Anticancer Agents Core->Anticancer Derivative Synthesis CNS CNS Disorders Core->CNS Derivative Synthesis

Sources

Exploratory

Elucidation of the Molecular Architecture: A Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

<_- a=""> Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a compound of interest in contemporary drug discovery and developm...

Author: BenchChem Technical Support Team. Date: January 2026

<_- a="">

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a compound of interest in contemporary drug discovery and development. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a self-validating system for the unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, thereby ensuring technical accuracy and field-proven insights.

Introduction: The Significance of Structural Verification

In the landscape of pharmaceutical development, the precise characterization of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine incorporates several key functional groups: a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, a sulfonamide linkage, and a primary amine. Each of these moieties presents distinct spectroscopic signatures. An integrated analytical approach is therefore paramount to confirm the connectivity and chemical environment of each atom within the molecule. This guide will walk through the logical application of key analytical techniques to achieve this goal.

Analytical Workflow: A Multi-faceted Approach

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Synthesis & Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis & Purification->NMR IR Infrared (IR) Spectroscopy Synthesis & Purification->IR MS Mass Spectrometry (MS) Synthesis & Purification->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: Integrated workflow for the structural elucidation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the coupling constants.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
~1.45s9Htert-butyl (Boc)The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet due to the absence of adjacent protons.
~2.80 - 3.00m4HPiperazine CH₂ (adjacent to N-SO₂)These protons are deshielded by the adjacent electron-withdrawing sulfonyl group.
~3.20 - 3.40m4HPiperazine CH₂ (adjacent to N-Boc)These protons are also deshielded, but to a lesser extent than those adjacent to the sulfonyl group.
~3.10 - 3.30t2H-SO₂-CH₂-The triplet arises from coupling with the adjacent -CH₂-NH₂ protons.
~2.90 - 3.10t2H-CH₂-NH₂This triplet is due to coupling with the adjacent -SO₂-CH₂- protons.
Broads2H-NH₂The chemical shift of the primary amine protons is variable and the signal is often broad due to quadrupole broadening and exchange.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Process the data to obtain the final spectrum.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentCausality
~28.4C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group are highly shielded.
~43.0Piperazine C (adjacent to N-Boc)These carbons are in a relatively shielded environment.
~46.0Piperazine C (adjacent to N-SO₂)These carbons are deshielded by the electron-withdrawing sulfonyl group.
~50.0-SO₂-CH₂-The carbon adjacent to the sulfonyl group is significantly deshielded.
~38.0-CH₂-NH₂This carbon is in a typical range for an aliphatic amine.
~80.0C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
~154.7C=O (Boc)The carbonyl carbon of the Boc group appears at a characteristic downfield shift.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

2D NMR Spectroscopy (COSY & HSQC): Confirming Connectivity

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. For 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, COSY would show correlations between the protons of the ethylsulfonyl chain and within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

G cluster_H1 cluster_C13 cluster_Structure H1 ~1.45 (s, 9H) C1 ~28.4 H1->C1 HSQC H2 ~2.80-3.00 (m, 4H) C2 ~46.0 H2->C2 H3 ~3.20-3.40 (m, 4H) C3 ~43.0 H3->C3 H4 ~3.10-3.30 (t, 2H) H5 ~2.90-3.10 (t, 2H) H4->H5 COSY C4 ~50.0 H4->C4 C5 ~38.0 H5->C5 mol Boc-N(CH₂CH₂)₂N-SO₂-CH₂CH₂-NH₂

Caption: 2D NMR correlation diagram for key fragments of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol:

  • Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr).

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationCausality
~3400 - 3300N-H (Amine)Symmetric & Asymmetric StretchCharacteristic of primary amines.
~2975 - 2850C-H (Aliphatic)StretchCorresponds to the C-H bonds in the piperazine ring, ethyl chain, and Boc group.
~1690C=O (Carbamate)StretchThe strong absorption is indicative of the carbonyl group in the Boc protecting group.
~1365 & ~1160S=O (Sulfonamide)Asymmetric & Symmetric StretchThese two strong bands are characteristic of the sulfonyl group.[4][5]
~1170C-N (Carbamate)StretchAssociated with the carbamate linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[1][6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₁₁H₂₃N₃O₄S

  • Molecular Weight: 293.38 g/mol

  • Expected [M+H]⁺: m/z 294.15

Fragmentation Analysis: The fragmentation of Boc-protected amines is well-documented and often proceeds through the loss of the tert-butyl group or isobutylene.[7][8][9]

G M [M+H]⁺ m/z 294.15 F1 Loss of C₄H₈ (isobutylene) m/z 238.10 M->F1 - 56.06 Da F2 Loss of Boc group m/z 194.10 M->F2 - 100.05 Da F3 [Boc]⁺ m/z 57.07 M->F3 McLafferty Rearrangement

Caption: Predicted ESI-MS fragmentation pathway for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Synthesis of Evidence: A Coherent Structural Narrative

The conclusive identification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is achieved by integrating the data from all analytical techniques.

  • MS confirms the molecular weight and the presence of the Boc group through its characteristic fragmentation.

  • IR spectroscopy verifies the existence of the key functional groups: N-H (amine), C=O (carbamate), and S=O (sulfonamide).

  • ¹³C NMR accounts for all eleven carbon atoms in their distinct chemical environments.

  • ¹H NMR reveals the number and connectivity of all non-exchangeable protons, with chemical shifts and coupling patterns consistent with the proposed structure.

  • 2D NMR provides the definitive links between the proton and carbon skeletons, leaving no ambiguity in the atomic arrangement.

This collective body of evidence forms a self-validating system, where the results from each technique corroborate the others, leading to the unequivocal structural elucidation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Infrared and NMR Spectra of Arylsulphonamides.
  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed).
  • IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.
  • Structure elucidation – Knowledge and References. Taylor & Francis.
  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central.

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Foundational

A Comprehensive Technical Guide to the Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Introduction: The Significance of a Privileged Scaffold in Medicinal Chemistry 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a key building block in contemporary drug discovery, embodying the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold in Medicinal Chemistry

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a key building block in contemporary drug discovery, embodying the strategic incorporation of the piperazine sulfonamide motif. The piperazine ring is a "privileged scaffold," frequently found in a multitude of clinically approved drugs due to its favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability. The sulfonamide group, a cornerstone in medicinal chemistry, imparts crucial hydrogen bonding capabilities and structural rigidity. The terminal primary amine offers a versatile handle for further chemical elaboration, making this molecule a highly valuable intermediate for the synthesis of diverse compound libraries targeting a wide array of biological targets.

This in-depth technical guide provides a scientifically robust and field-proven pathway for the synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. The narrative delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis. The core of the strategy involves the formation of the sulfonamide bond between two key synthons: 1-Boc-piperazine and a suitable N-protected 2-aminoethanesulfonyl chloride derivative. This approach allows for the late-stage introduction of the piperazine moiety and a final, selective deprotection to unveil the terminal primary amine.

G Target 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Intermediate1 tert-Butyl (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)ethyl)carbamate Target->Intermediate1 Selective Deprotection Synthon1 1-Boc-piperazine Intermediate1->Synthon1 Sulfonamide Coupling Synthon2 tert-Butyl (2-(chlorosulfonyl)ethyl)carbamate Intermediate1->Synthon2 Sulfonamide Coupling Taurine Taurine (2-Aminoethanesulfonic acid) Synthon2->Taurine N-Protection & Chlorination

Caption: Retrosynthetic analysis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Part 1: Synthesis of the Key Electrophile: tert-Butyl (2-(chlorosulfonyl)ethyl)carbamate

The synthesis of the N-Boc protected sulfonyl chloride is a critical first stage. While this intermediate is commercially available, its synthesis from inexpensive starting materials is often desirable for large-scale applications. A reliable method commences with taurine (2-aminoethanesulfonic acid).

Step 1.1: N-Boc Protection of Taurine

The protection of the amino group of taurine with a tert-butyloxycarbonyl (Boc) group is achieved under standard basic conditions using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an aqueous medium with a base to neutralize the sulfonic acid and facilitate the nucleophilic attack of the amine on the Boc anhydride.

Step 1.2: Conversion to the Sulfonyl Chloride

The resulting N-Boc-2-aminoethanesulfonic acid is then converted to the corresponding sulfonyl chloride. This transformation can be accomplished using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF)[1]. The use of oxalyl chloride is often preferred due to the formation of volatile byproducts.

Experimental Protocol: Synthesis of tert-Butyl (2-(chlorosulfonyl)ethyl)carbamate

  • N-Boc Protection: To a solution of taurine (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equivalents). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-aminoethanesulfonic acid as a white solid.

  • Chlorination: To a suspension of N-Boc-2-aminoethanesulfonic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (2 equivalents) followed by a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until gas evolution ceases (typically 2-3 hours).

  • Purification: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude tert-butyl (2-(chlorosulfonyl)ethyl)carbamate can often be used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.

Part 2: Sulfonamide Bond Formation

The core of the synthesis is the coupling of 1-Boc-piperazine with the prepared tert-butyl (2-(chlorosulfonyl)ethyl)carbamate. This nucleophilic substitution reaction proceeds readily under mild basic conditions.

G Start1 1-Boc-piperazine Intermediate tert-Butyl (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)ethyl)carbamate Start1->Intermediate Start2 tert-Butyl (2-(chlorosulfonyl)ethyl)carbamate Start2->Intermediate Product 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Intermediate->Product Selective Deprotection Reagents1 Triethylamine, DCM Reagents1->Intermediate Sulfonylation Reagents2 TFA, DCM or HCl/Dioxane Reagents2->Product

Caption: Synthetic workflow from key intermediates to the final product.

Experimental Protocol: Synthesis of tert-Butyl (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

  • Reaction Setup: Dissolve 1-Boc-piperazine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (1.1 equivalents) in DCM dropwise to the stirred solution of 1-Boc-piperazine.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired di-Boc protected intermediate as a white solid.

Part 3: Selective Deprotection to Yield the Final Product

The final step involves the selective removal of the Boc protecting group from the primary amine of the ethylsulfonyl side chain, leaving the Boc group on the piperazine ring intact. This is readily achieved under acidic conditions. The choice of acid and solvent can influence the reaction rate and selectivity. Trifluoroacetic acid (TFA) in DCM is a common and effective method[2]. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane can be employed[2].

Experimental Protocol: Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Deprotection Reaction: Dissolve the di-Boc protected intermediate (1 equivalent) in anhydrous DCM. Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1. N-Boc Protection & ChlorinationTaurineBoc₂O, Na₂CO₃; (COCl)₂, DMFtert-Butyl (2-(chlorosulfonyl)ethyl)carbamate60-85%[1]
2. Sulfonamide Coupling1-Boc-piperazine, Intermediate from Step 1Triethylamine, DCMtert-Butyl (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)ethyl)carbamate70-90%
3. Selective DeprotectionDi-Boc protected intermediateTFA, DCM4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine>90%[2]

Characterization Data

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Molecular Formula: C₁₁H₂₃N₃O₄S

  • Molecular Weight: 293.38 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.48 (t, J = 4.8 Hz, 4H), 3.25 (t, J = 4.8 Hz, 4H), 3.18 (t, J = 6.4 Hz, 2H), 3.05 (t, J = 6.4 Hz, 2H), 1.65 (br s, 2H, NH₂), 1.47 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.6, 80.5, 52.8, 49.6, 43.8, 38.7, 28.4.

  • Mass Spectrometry (ESI+): m/z 294.1 [M+H]⁺.

Conclusion: A Robust and Versatile Synthetic Pathway

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a valuable building block in medicinal chemistry. The pathway is characterized by mild reaction conditions, readily available starting materials, and high overall yields. The strategic use of Boc protecting groups allows for the selective functionalization of the piperazine and aminoethyl moieties. This guide, grounded in established chemical principles and supported by authoritative references, is intended to empower researchers in their pursuit of novel therapeutic agents.

References

  • Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected β-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579–1584. [Link]

  • Liskamp, R. M. J., et al. An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides. Synthesis, 2000, 1579-1584. [Link]

Sources

Exploratory

A Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Versatile Building Block for Drug Discovery

Introduction: The Strategic Importance of Piperazine Scaffolds in Medicinal Chemistry For researchers, scientists, and professionals in drug development, the piperazine moiety is a well-recognized "privileged scaffold."...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperazine Scaffolds in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the piperazine moiety is a well-recognized "privileged scaffold." Its incorporation into molecular design often imparts favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability. The N-Boc (tert-butoxycarbonyl) protected piperazine is a cornerstone in organic synthesis, allowing for sequential and controlled functionalization of the two nitrogen atoms. This guide focuses on a specific, yet highly versatile derivative: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS Number: 917562-08-4).

This molecule is distinguished by the presence of an ethylsulfonyl group, which introduces unique chemical properties compared to its more common non-sulfonyl analog, 4-(2-aminoethyl)-1-boc-piperazine. The sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive component in the design of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, chemical properties, and practical applications as a synthetic building block.

Commercial Availability and Sourcing

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is commercially available from a number of specialized chemical suppliers. As a niche building block, availability and pricing can vary. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
BLDpharm 917562-08-4C11H23N3O4S293.38Often available for online ordering.[1]
Universal Biologicals 917562-08-4C11H23N3O4S293.38Pricing available for various quantities (e.g., 5g).[2]
Various Indian Suppliers 57260-71-6 (N-Boc Piperazine)C9H18N2O2186.25While the target molecule is more specialized, the parent N-Boc piperazine is widely available from numerous manufacturers in India, indicating a robust supply chain for related derivatives.[3][4][5][6][7]

Note: The table above is illustrative. Researchers should contact suppliers directly for current pricing and availability.

Physicochemical Properties and Reactivity Profile

Understanding the chemical nature of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is key to its effective use.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments.[8] It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9] This orthogonality is a cornerstone of its utility in multi-step synthesis. The stability of the Boc group is generally good during chromatography with eluents containing low concentrations of TFA (e.g., 0.1%), though prolonged exposure or concentration of acidic fractions can lead to premature deprotection.[10]

The Ethylsulfonyl Moiety

The sulfonyl group (-SO2-) is a key functional group in many therapeutic agents. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can enhance binding affinity to biological targets.[11][12] The sulfonyl group is also metabolically robust and can improve the pharmacokinetic profile of a drug candidate.[13] Its presence in 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine offers a strategic advantage in drug design over simple alkyl linkers.

The Primary Amine

The terminal primary amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. This is the primary site of reaction for this building block, allowing for its conjugation to other molecules.

Synthetic Utility and Potential Applications

The primary application of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is as a bifunctional linker in the synthesis of more complex molecules, particularly in the context of drug discovery. The terminal primary amine can be readily functionalized, for example, through amide bond formation, reductive amination, or arylation. The Boc-protected piperazine nitrogen can then be deprotected to allow for further modification at that position.

This "one-two" approach to functionalization is highly valuable. For instance, a researcher could first couple the primary amine with a carboxylic acid-containing fragment and then, after Boc deprotection, couple the newly revealed secondary amine with another building block.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization Molecule_A 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Intermediate_1 Boc-Protected Intermediate Molecule_A->Intermediate_1 EDC, NHS Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Intermediate_1 Intermediate_2 Deprotected Intermediate Intermediate_1->Intermediate_2 TFA Final_Product Final Product Intermediate_2->Final_Product Building_Block_B R'-X (e.g., Alkyl Halide) Building_Block_B->Final_Product

A representative synthetic workflow utilizing 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol provides a general procedure for the coupling of the primary amine of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[14][15][16][17][18]

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

  • Coupling: To the activated carboxylic acid solution, add a solution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.1 equivalents) in a minimal amount of the reaction solvent. Add a base such as TEA or DIPEA (2.0 equivalents) to scavenge the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide product.

Self-Validation: The success of the coupling can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the amide product will validate the reaction.

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperazine, a primary amine, and a metabolically stable sulfonyl linker provides a powerful tool for the synthesis of complex and potentially bioactive molecules. While specific literature on this compound is sparse, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundation for researchers to effectively source and utilize this compound in their synthetic endeavors.

References

  • Current time information in नागपूर डिव्हिजन, IN. (n.d.).
  • Application of Sulfonyl in Drug Design. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • tert-Butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylate. (n.d.). Universal Biologicals. Retrieved January 11, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved January 11, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved January 11, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2016). PubMed. Retrieved January 11, 2026, from [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]

  • N Boc Piperazine Manufacturers, Suppliers, Dealers & Prices. (n.d.). Tradeindia. Retrieved January 11, 2026, from [Link]

  • N BOC PIPERAZINE Manufacturer,Exporter,Supplier,in Ankleshwar,Gujarat. (n.d.). Tradeindia. Retrieved January 11, 2026, from [Link]

  • N Boc Piperazine In Surat - Prices Manufacturers & Suppliers. (n.d.). Tradeindia. Retrieved January 11, 2026, from [Link]

  • N Boc Piperazine at ₹ 899/kg | Chemical Intermediates in Hyderabad | ID. (n.d.). IndiaMART. Retrieved January 11, 2026, from [Link]

  • N BOC Piperazine at best price in Bharuch by Sagar Life Sciences Pvt. Ltd. | ID. (n.d.). IndiaMART. Retrieved January 11, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Purity Standards of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Foreword: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality does not mat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality does not materialize in the final step; it is meticulously built from the very foundation of the synthetic route. Pharmaceutical intermediates, such as 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, are the critical building blocks that dictate the quality, safety, and efficacy of the final drug substance. Their purity directly influences process reproducibility, the impurity profile of the API, and ultimately, patient safety.[1]

This guide provides a comprehensive framework for establishing and verifying the purity standards for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. As a key intermediate, its well-defined quality attributes ensure batch-to-batch consistency and mitigate risks in downstream synthetic transformations.[1] We will move beyond a simple checklist of tests to explore the scientific rationale behind each standard, the analytical methodologies for their verification, and the regulatory context that governs them, primarily drawing from the principles outlined by the International Council for Harmonisation (ICH).[2][3]

Structural Identity and Physicochemical Properties

The first pillar of purity is unambiguous identity. Before any quantitative assessment, it is essential to confirm that the material is, in fact, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

cluster_main a 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Molecular Formula: C₁₁H₂₃N₃O₄S Molecular Weight: 293.38 g/mol CAS: 917562-08-4

Caption: Chemical structure and key identifiers for the target compound.[4]

Confirmation of this structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques for structural elucidation. The proton NMR spectrum provides information on the number of different types of protons and their connectivity, while the carbon NMR indicates the number of distinct carbon environments. For a compound like this, with both aliphatic and Boc-group protons, NMR provides a unique fingerprint.[5][6][7]

Mass Spectrometry (MS)

LC-MS is crucial for confirming the molecular weight of the compound.[8] By observing the parent ion peak (e.g., [M+H]⁺), one can verify the molecular formula. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Regulatory Framework and Critical Quality Attributes (CQAs)

As a pharmaceutical intermediate, the quality control strategy must be aligned with global regulatory expectations. Guidelines such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances) state that the manufacturing steps for intermediates should be conducted under appropriate controls to ensure the quality of the final API.[1][9] The quality of an intermediate is defined by its Critical Quality Attributes (CQAs)—physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.

The general workflow for assessing these CQAs is a systematic process.

G start Sample Receipt & Visual Inspection identity Identity Confirmation (NMR, FTIR, MS) start->identity assay Assay & Purity (HPLC-UV/CAD) identity->assay impurities Organic Impurities (HPLC, LC-MS) assay->impurities solvents Residual Solvents (GC-HS) impurities->solvents water Water Content (Karl Fischer) solvents->water elemental Elemental Impurities (ICP-MS) water->elemental review Data Review & Conformance Check elemental->review end Certificate of Analysis (CoA) & Batch Release review->end SM1 1-Boc-Piperazine (Starting Material) Product 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine (Desired Product) SM1->Product Reaction Impurity1 Unreacted 1-Boc-Piperazine SM1->Impurity1 Carryover Impurity3 Disubstituted Piperazine (Side Reaction) SM1->Impurity3 Reaction with second N-H SM2 2-Aminoethanesulfonyl Derivative (e.g., chloride) (Starting Material) SM2->Product Reaction Impurity2 De-Boc Piperazine Derivative (Degradation/Side Reaction) Product->Impurity2 Acidic Conditions

Caption: Potential sources of process-related impurities in the synthesis.

Table 2: Potential Impurity Profile and Control Strategy

Impurity Name / Structure Classification Potential Source Recommended Analytical Method
1-Boc-piperazine Starting Material Incomplete reaction or carryover. HPLC-UV, LC-MS
Piperazine Process-Related Incomplete Boc protection of starting material. GC (if volatile), or LC with derivatization. [10]
4-[(2-Aminoethyl)sulfonyl]-piperazine Degradant Loss of the Boc protecting group, often under acidic conditions. HPLC-UV, LC-MS

| 1,4-Bis[(2-aminoethyl)sulfonyl]-piperazine | By-product | Reaction at both nitrogen atoms of piperazine if starting material is not fully protected. | HPLC-UV, LC-MS |

Controlling these impurities requires careful optimization of reaction conditions (e.g., stoichiometry, temperature) and robust purification steps, such as recrystallization or column chromatography. [11]

Key Analytical Methodologies: Detailed Protocols

Trustworthy data comes from validated and well-described analytical methods. [12]The following protocols provide a starting point for the quality control of this intermediate.

Protocol 1: HPLC-UV Method for Assay and Organic Impurity Determination

Rationale: Reversed-phase HPLC is the gold standard for separating and quantifying non-volatile organic compounds. The Boc and sulfonyl groups provide sufficient chromophores for UV detection, making this an ideal technique for both assay and impurity profiling. [8]

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

System Suitability:

  • Tailing Factor: 0.8 - 1.5 for the main peak.

  • Theoretical Plates: > 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for 6 replicate injections.

Protocol 2: ¹H-NMR for Identity Confirmation

Rationale: NMR provides an unambiguous confirmation of the chemical structure by probing the magnetic environments of the hydrogen atoms. The resulting spectrum is a unique fingerprint that can quickly identify the correct compound and detect structurally similar impurities if present at sufficient levels. [6][7]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • Expected Chemical Shifts (δ, ppm) - Approximate:

    • ~1.45 (s, 9H): tert-butyl protons of the Boc group.

    • ~2.5-3.0 (m, 4H): Piperazine ring protons adjacent to the sulfonyl group.

    • ~3.1-3.3 (m, 4H): Protons of the -SO₂-CH₂-CH₂-NH₂ group.

    • ~3.4-3.6 (m, 4H): Piperazine ring protons adjacent to the Boc-protected nitrogen.

    • Amine protons (-NH₂) will appear as a broad singlet, with its position being solvent and concentration-dependent.

Conclusion

Establishing robust purity standards for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is not merely a quality control exercise; it is a fundamental component of a sound drug development strategy. By integrating principles of regulatory compliance, thorough impurity profiling, and validated analytical methodologies, researchers and manufacturers can ensure that this critical intermediate possesses the requisite quality to be reliably used in the synthesis of safe and effective pharmaceuticals. The framework presented in this guide—from structural confirmation to detailed impurity analysis—provides a comprehensive and scientifically-grounded approach to achieving this essential goal.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.
  • Guideline on the use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. (2013, June 27). European Medicines Agency.
  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. (n.d.). Benchchem.
  • Regulatory Strategy for Starting Material Designation. (2010, January 1). Pharmaceutical Outsourcing.
  • Regulatory Starting Materials and ICHQ Guidelines. (2021, April 1). DSI InPharmatics.
  • Understanding Regulatory Starting Materials for API Drug Substance. (2023, March 3). enkrisi.
  • API Regulatory Starting Materials. (n.d.). gmp-compliance.org.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020, May 6). PubMed Central.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). LGC Standards.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
  • 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine(917562-08-4) 1h nmr. (n.d.). ChemicalBook.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate.
  • Yield, purity, and characteristic impurities of the sulfonamide. (n.d.). ResearchGate.
  • 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE. (2025, August 8). ChemicalBook.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PubMed Central.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 9). ResearchGate.

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Exploratory

stability and storage conditions for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

An In-depth Technical Guide to the Stability and Storage of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Role and Chemical Identit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Chemical Identity of a Key Synthetic Intermediate

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS No. 917562-08-4) is a specialized chemical intermediate valued in medicinal chemistry and drug discovery.[1] Its structure uniquely combines a Boc-protected piperazine, a sulfonyl linker, and a primary amino group, making it a versatile building block for synthesizing complex molecules with potential therapeutic applications. The integrity of this compound is paramount; its degradation can introduce impurities, reduce yield, and compromise the quality and safety of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the factors governing its stability, potential degradation pathways, and scientifically grounded protocols for its proper storage, handling, and stability assessment.

Section 1: Core Physicochemical and Structural Properties

A foundational understanding of the molecule's properties is essential before exploring its stability.

PropertyValueSource
Chemical Name 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine[1]
Synonyms tert-butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylateN/A
CAS Number 917562-08-4[1]
Molecular Formula C11H23N3O4S[1]
Molecular Weight 293.38 g/mol [1]
Appearance Typically a solidInferred

Section 2: Intrinsic Stability and Potential Degradation Pathways

While specific, published stability studies on this exact molecule are limited, its degradation profile can be expertly inferred from the known chemical behavior of its constituent functional groups: the acid-sensitive Boc-protecting group, the generally stable sulfonyl linker, and the piperazine core, which is susceptible to oxidation and thermal stress.

Primary Degradation Pathway: Acid-Catalyzed Boc Deprotection

The most significant stability liability for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[2] This reaction is mechanistically facile and can be initiated by trace amounts of acid, including acidic impurities or atmospheric CO2 in the presence of moisture over long-term storage.

Mechanism: The deprotection proceeds via protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene and a proton.[3] The resulting piperazine sulfonylamine is then liberated. This process is irreversible and represents the primary concern for chemical purity during storage and in protic, acidic solvents.

G cluster_0 Acid-Catalyzed Boc Deprotection Start 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Protonation Protonation of Carbonyl (Rate-determining step) Start->Protonation + H+ (Acid catalyst) Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Loss of tert-butyl cation (Formation of isobutylene + CO2) Intermediate->Cleavage Product Deprotected Piperazine Product + Isobutylene + CO2 Cleavage->Product G Prep Prepare Stock Solution in Acetonitrile/Water Aliquot Aliquot into 5 Vials Prep->Aliquot Stress_Acid Acidic Stress 0.1M HCl, RT, 24h Aliquot->Stress_Acid Stress_Base Basic Stress 0.1M NaOH, RT, 24h Aliquot->Stress_Base Stress_Ox Oxidative Stress 3% H2O2, RT, 24h Aliquot->Stress_Ox Stress_Therm Thermal Stress 60°C in solution, 24h Aliquot->Stress_Therm Stress_Photo Photolytic Stress ICH Q1B light chamber Aliquot->Stress_Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Stress_Acid->Analysis Stress_Base->Analysis Stress_Ox->Analysis Stress_Therm->Analysis Stress_Photo->Analysis

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Place a vial in an oven at 60°C.

    • Photolytic: Place a vial in a photostability chamber compliant with ICH Q1B guidelines.

    • Control: Keep one vial at 2-8°C, protected from light.

  • Time Points: Collect samples from each vial at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol: Stability-Indicating HPLC-UV Method Development

A robust analytical method is required to separate the parent compound from all potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Validation: The method should be validated to demonstrate that degradation products are resolved from the main peak, ensuring accurate quantification of stability. Mass spectrometry (LC-MS) can be coupled to identify the mass of any degradants formed.

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a stable compound when stored under appropriate conditions. Its primary vulnerability is the acid-catalyzed cleavage of the Boc protecting group. Secondary concerns include potential long-term oxidative, thermal, and photolytic degradation. By adhering to the recommended storage protocols—refrigeration (2-8°C), inert atmosphere, and protection from light—researchers can ensure the chemical integrity of this valuable intermediate. For applications requiring rigorous quality control, the implementation of a forced degradation study and a validated stability-indicating HPLC method is strongly advised to characterize and control for any potential impurities.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Manasa Life Sciences. tert-Butyl piperazine-1-carboxylate. [Link]

  • Reddit r/Chempros. (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • Formerra. Guide to Product Handling. [Link]

  • Sunway Pharm Ltd. tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Beilstein Journals. Synthesis of Boc-protected amines. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. [Link]

  • Nielsen, P. et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • ResearchGate. (2025). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. [Link]

  • Lo, D. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104–111. [Link]

  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • Pfizer Medical - US. AZULFIDINE® (sulfasalazine) How Supplied/Storage and Handling. [Link]

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Foundational

Harnessing the Potential of Boc-Piperazine Sulfone Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of privileged scaffolds and strategic chemical modifications represents a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds and strategic chemical modifications represents a cornerstone of modern medicinal chemistry. This guide delves into the synthesis, application, and therapeutic potential of Boc-piperazine sulfone derivatives, a chemical class distinguished by its synthetic versatility and broad pharmacological relevance. By combining the favorable pharmacokinetic profile of the piperazine ring, the metabolic stability and hydrogen-bonding capacity of the sulfone moiety, and the strategic control afforded by the tert-butoxycarbonyl (Boc) protecting group, these derivatives have emerged as promising candidates in diverse therapeutic areas. This document provides a comprehensive overview of their core applications—ranging from antiviral and antibacterial agents to oncology and central nervous system (CNS) disorders—supported by detailed synthetic protocols, mechanistic insights, and quantitative biological data. It is intended to serve as a vital resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Architectural Logic of a Privileged Scaffold

The piperazine ring is the third most common nitrogen heterocycle found in drug discovery, prized for its ability to improve the pharmacological and pharmacokinetic profiles of drug candidates.[1] The two nitrogen atoms at positions 1 and 4 can serve as hydrogen bond donors or acceptors, tuning interactions with biological targets while often increasing water solubility and bioavailability.[1][2] When integrated into a sulfone or sulfonamide structure, the resulting scaffold gains a metabolically stable linker that can act as a potent hydrogen bond acceptor, further enhancing target affinity.

The strategic incorporation of a Boc protecting group on one of the piperazine nitrogens is the key that unlocks the synthetic potential of this scaffold.[3][4] This approach allows for the selective functionalization of the unprotected nitrogen, preventing unwanted side reactions and enabling the precise, stepwise construction of complex molecules.[3][5] The subsequent ease of Boc deprotection under acidic conditions reveals a reactive amine for further derivatization, making the Boc-piperazine sulfone framework an exceptionally versatile building block in drug design.[4][6]

Core Synthesis and Derivatization

The synthesis of Boc-piperazine sulfone derivatives is typically straightforward, relying on established nucleophilic substitution reactions. The general workflow involves the reaction of commercially available 1-Boc-piperazine with a variety of sulfonyl chlorides, allowing for the introduction of diverse aryl or alkyl substituents.

Experimental Protocol: General Synthesis of N-(Arylsulfonyl)-N'-Boc-piperazine Derivatives
  • Dissolution: Dissolve 1-Boc-piperazine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the reaction.

  • Sulfonyl Chloride Addition: Add the desired aryl or alkyl sulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred solution. The choice of sulfonyl chloride is the primary determinant of the R-group diversity in the final product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Boc-piperazine sulfone derivative.

dot

Caption: Mechanism of action for a competitive enzyme inhibitor.

Central Nervous System (CNS) Disorders

The physicochemical properties of piperazine derivatives often make them suitable for crossing the blood-brain barrier, rendering them attractive for treating CNS disorders. [7][8]Piperazine sulfone and sulfonamide derivatives have been investigated as BACE1 inhibitors for Alzheimer's disease and as CXCR2 antagonists for demyelinating disorders. [9][10]Lipophilicity, which can be tuned by modifying the substituent on the sulfone group or the second piperazine nitrogen, plays a critical role in CNS penetration. [9]For example, increasing the alkyl chain length on the piperazine nitrogen (from methyl to isopropyl) has been shown to increase the brain/blood concentration ratio. [9]

Advanced Protocols: Assessing Antibacterial Efficacy

To validate the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Preparation: Prepare a stock solution of the Boc-piperazine sulfone derivative in dimethyl sulfoxide (DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using MHB to achieve a range of final test concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Dilute the bacterial culture from Step 1 in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add this bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Future Perspectives and Conclusion

Boc-piperazine sulfone derivatives represent a highly adaptable and pharmacologically privileged scaffold in drug discovery. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, while their demonstrated efficacy across multiple therapeutic areas underscores their vast potential.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of both the sulfone substituent and the groups attached after Boc-deprotection will further elucidate the SAR for different biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions between these derivatives and their targets will enable more rational, structure-based drug design.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles will be critical for translating in vitro potency into in vivo efficacy.

References

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  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers.
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  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC - NIH. (2023-04-29).
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Exploratory

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to N-Boc-Piperazine and Its Derivatives

Abstract N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has solidified its position as an indispensable scaffold in the landscape of medicinal chemistry. Its strategic mono-protection offers a gateway to a vast chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has solidified its position as an indispensable scaffold in the landscape of medicinal chemistry. Its strategic mono-protection offers a gateway to a vast chemical space, enabling the synthesis of a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the pivotal role of N-Boc-piperazine, from its fundamental physicochemical properties and synthesis to its application in the development of life-saving therapeutics. We will delve into the causality behind its "privileged" status, provide detailed, field-proven experimental protocols for its functionalization, and illustrate its impact on drug discovery through case studies of approved drugs and clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical building block.

The Strategic Advantage of the N-Boc-Piperazine Scaffold

The piperazine ring is a recurring motif in a significant number of approved drugs, a testament to its favorable pharmacological properties.[1] The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the piperazine ring has revolutionized its use in multi-step organic synthesis.

The "Privileged" Nature of the Piperazine Moiety

The prevalence of the piperazine scaffold in medicinal chemistry is not coincidental; it is a direct result of its advantageous physicochemical properties that positively influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Enhanced Aqueous Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, significantly increasing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability.[3]

  • Modulation of Lipophilicity: The piperazine ring provides a balance between hydrophilic and lipophilic character, allowing for fine-tuning of a compound's ability to cross biological membranes.

  • Metabolic Stability: The piperazine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life.

  • Structural Rigidity and Vectorial Display: The chair conformation of the piperazine ring provides a rigid scaffold that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2]

The Rationale for Boc Protection

The use of the Boc protecting group is a cornerstone of modern organic synthesis, and its application to piperazine is a prime example of its utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.[4] This allows for the selective functionalization of the unprotected secondary amine of N-Boc-piperazine without affecting the Boc-protected nitrogen, enabling the synthesis of mono-substituted piperazine derivatives with high precision and yield.[1]

Synthesis and Physicochemical Properties

A thorough understanding of the synthesis and physicochemical properties of N-Boc-piperazine is fundamental to its effective application.

Synthesis of N-Boc-Piperazine

The selective mono-protection of piperazine is most commonly achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). An alternative patented method involves a three-step synthesis starting from diethanolamine.[1]

Protocol 1: Synthesis of N-Boc-Piperazine via Boc₂O

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 eq.) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.0 eq.) in DCM to the stirred piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

Physicochemical Data
PropertyValue
CAS Number 57260-71-6
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 43-47 °C
Solubility Soluble in common organic solvents (DCM, ethanol)

Key Synthetic Transformations of N-Boc-Piperazine

The versatility of N-Boc-piperazine lies in the array of chemical transformations that can be performed on its unprotected secondary amine, followed by the deprotection of the Boc group to allow for further functionalization.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of N-aryl piperazines, a common motif in pharmaceuticals.[5]

Protocol 2: Buchwald-Hartwig Amination of N-Boc-Piperazine

  • Materials: Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), Sodium tert-butoxide (2.1 mmol), Anhydrous toluene.

  • Procedure:

    • In a glovebox, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

    • Purge the reaction mixture with argon for 5 minutes.

    • Heat the mixture to 100 °C and stir vigorously for 1-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

N-Alkylation: Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines. The reaction of N-Boc-piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides the corresponding N-alkylated product in high yield.[6]

Protocol 3: Reductive Amination of N-Boc-Piperazine

  • Materials: Aldehyde (1.0 mmol), N-Boc-piperazine (1.0 mmol), Sodium triacetoxyborohydride (2.0 mmol), Dichloromethane (DCM), Triethylamine (2.5 mmol).

  • Procedure:

    • To a stirred solution of the aldehyde and N-Boc-piperazine in anhydrous DCM, add triethylamine at room temperature.

    • Stir the mixture for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise.

    • Continue stirring for an additional 4 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.[7]

C-H Functionalization

Direct functionalization of the C-H bonds of the piperazine ring represents a more atom-economical approach to introducing structural diversity. Methods such as α-lithiation followed by trapping with an electrophile are gaining prominence.[8]

Boc Deprotection

The removal of the Boc group is typically the final step before further functionalization of the second nitrogen atom or to yield the final active pharmaceutical ingredient.

Protocol 4: Boc Deprotection with HCl

  • Materials: N-Boc protected piperazine derivative, 4M HCl in dioxane.

  • Procedure:

    • Dissolve the N-Boc protected piperazine in 4M HCl in dioxane.

    • Stir the solution at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperazine.

Applications in Medicinal Chemistry: Case Studies

The utility of N-Boc-piperazine is best illustrated by its role in the synthesis of numerous approved drugs across various therapeutic areas.

Central Nervous System (CNS) Agents

Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their ability to interact with various neurotransmitter receptors.[1]

  • Vortioxetine (Antidepressant): The synthesis of the antidepressant vortioxetine involves a key palladium-catalyzed coupling of N-Boc-piperazine with 2-bromoiodobenzene, followed by another coupling with 2,4-dimethylthiophenol and subsequent deprotection.[9][10]

Antipsychotic Mechanism of Action: Many atypical antipsychotics containing a piperazine moiety exert their effects by modulating dopamine (D₂) and serotonin (5-HT₂A) receptors in the brain.[5][11]

antipsychotic_mechanism Ligand Piperazine-based Antipsychotic D2R Dopamine D2 Receptor Ligand->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Ligand->HT2AR Antagonism Neuron Postsynaptic Neuron D2R->Neuron Dopamine Signaling HT2AR->Neuron Serotonin Signaling Response Reduction of Psychotic Symptoms Neuron->Response Modulated Neurotransmission

Modulation of Dopamine and Serotonin Receptors by Piperazine-based Antipsychotics.
Anticancer Agents

A significant number of modern kinase inhibitors used in cancer therapy incorporate a piperazine ring, often derived from N-Boc-piperazine, which can be crucial for target binding and improving pharmacokinetic properties.[1]

  • Imatinib (Gleevec®): This revolutionary anticancer drug for chronic myeloid leukemia contains a piperazine moiety that is introduced during its synthesis. While the exact industrial synthesis is proprietary, laboratory syntheses often utilize N-methylpiperazine, which can be derived from N-Boc-piperazine.

Kinase Inhibitor Mechanism of Action: Piperazine-containing kinase inhibitors often target specific receptor tyrosine kinases like VEGFR-2, blocking downstream signaling pathways involved in tumor angiogenesis and proliferation.[9]

kinase_inhibitor_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Piperazine-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the VEGFR-2 Signaling Pathway by a Piperazine-based Kinase Inhibitor.
Anti-Infective Agents

The piperazine ring is a common feature in antibacterial, antifungal, and antiviral compounds.[1] The synthesis of many of these agents involves the coupling of a functionalized piperazine, often prepared from N-Boc-piperazine, to a heterocyclic core.[3]

Table of Representative Piperazine-based Anti-Infective Agents

Compound ClassExampleTherapeutic Target
Antifungal PosaconazoleLanosterol 14α-demethylase
Antibacterial CiprofloxacinDNA gyrase
Antiviral LetermovirHCMV terminase complex

The Future of Piperazine in Medicinal Chemistry

The versatility of the N-Boc-piperazine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on:

  • Novel C-H Functionalization Methods: Developing more efficient and selective methods for the direct functionalization of the piperazine ring will open up new avenues for structural diversity.

  • Piperazine as a Linker in PROTACs: The piperazine moiety is being explored as a linker component in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

  • Exploration of New Biological Targets: The favorable properties of the piperazine scaffold will be leveraged in the design of ligands for novel and challenging biological targets.

Conclusion

N-Boc-piperazine is far more than a simple building block; it is a strategic tool that has profoundly impacted the field of medicinal chemistry. Its unique combination of a "privileged" piperazine core and a versatile Boc-protecting group has enabled the synthesis of a vast array of complex and life-saving drugs. The continued innovation in synthetic methodologies for its functionalization ensures that N-Boc-piperazine will remain a cornerstone of drug discovery for the foreseeable future.

References

  • Dr.Oracle. (2025). What is the mechanism of action of atypical antipsychotics?. [Link]

  • National Center for Biotechnology Information. (2023). Antipsychotic Medications - StatPearls. [Link]

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  • Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • New Drug Approvals. (2022). VORTIOXETINE. [Link]

  • Google Patents. (2015). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Google Patents. (2015). WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • White Rose Research Online. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

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  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • National Center for Biotechnology Information. (2010). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. [Link]

  • National Center for Biotechnology Information. (2019). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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Foundational

An In-depth Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Sulfonylpiperazine Moiety In the landscape of contemporary medicinal chemistry, the piperazine scaffold holds a privileged position. Its frequent incorporation into a diverse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonylpiperazine Moiety

In the landscape of contemporary medicinal chemistry, the piperazine scaffold holds a privileged position. Its frequent incorporation into a diverse array of therapeutic agents is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The introduction of a sulfonyl group to the piperazine ring, creating a sulfonylpiperazine moiety, further enhances its utility, offering a chemically stable and synthetically versatile handle for molecular elaboration. This guide provides a comprehensive technical overview of a particularly valuable building block: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine . With a molecular formula of C₁₁H₂₃N₃O₄S and a molecular weight of 293.38, this compound (CAS No. 917562-08-4) serves as a critical intermediate for the synthesis of complex bioactive molecules.[2] We will delve into its synthesis, chemical properties, and applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is fundamental to its application in synthesis. The following table summarizes its key identifiers.

PropertyValueReference
CAS Number 917562-08-4[2]
Molecular Formula C₁₁H₂₃N₃O₄S[2]
Molecular Weight 293.38 g/mol [2]
Canonical SMILES C(CS(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N

The structural integrity of this building block is paramount. While specific spectral data for this exact compound is proprietary to chemical suppliers, characterization of sulfonylpiperazine derivatives is routinely achieved through a combination of spectroscopic techniques.

Analytical Characterization Workflow

A typical workflow for the structural confirmation and purity assessment of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine and its derivatives is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product Purification Purified Compound Synthesis->Purification Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation IR FTIR Spectroscopy Purification->IR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment

Caption: Workflow for the analytical characterization of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The proton NMR would be expected to show characteristic signals for the Boc-protecting group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the 2.5-3.5 ppm region), and the ethylsulfonyl chain protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy allows for the identification of key functional groups, such as the sulfonyl group (strong absorptions around 1350 and 1160 cm⁻¹), the carbamate carbonyl of the Boc group (around 1690 cm⁻¹), and the N-H bonds of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A well-developed HPLC method can separate the desired product from any starting materials, byproducts, or degradation products.[3]

Synthetic Strategy: A Plausible Pathway

While specific proprietary synthesis protocols may vary between suppliers, a plausible and logical synthetic route to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be conceptualized based on established organic chemistry principles. The key transformation is the formation of the sulfonamide bond between the N-Boc protected piperazine and a suitable aminoethylsulfonyl chloride precursor.

Proposed Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis.

Caption: Retrosynthetic analysis for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on common laboratory practices for sulfonamide synthesis.

Step 1: Synthesis of 2-Phthalimidoethanesulfonyl chloride

This precursor can be synthesized from 2-aminoethanethiol hydrochloride through a series of reactions involving protection of the amine, oxidation of the thiol to a sulfonic acid, and subsequent conversion to the sulfonyl chloride.

Step 2: Sulfonamide Bond Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve 2-phthalimidoethanesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Phthalimide Group

  • Hydrazinolysis: Dissolve the purified phthalimide-protected intermediate in a suitable solvent like ethanol or methanol.

  • Hydrazine Addition: Add hydrazine hydrate (excess) and reflux the mixture for 2-4 hours.

  • Work-up and Purification: After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration. The filtrate is then concentrated, and the residue is purified to yield the final product, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the Boc-protecting group and the primary amine on the sulfonyl side chain makes 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine a highly versatile building block. The Boc group allows for selective reactions at the primary amine, while its subsequent removal under acidic conditions unmasks the piperazine nitrogen for further functionalization.

Role as a Key Intermediate

The sulfonylpiperazine moiety is a common feature in a variety of bioactive molecules, including enzyme inhibitors and receptor modulators.[4][5] This building block provides a straightforward entry into libraries of compounds for screening against various biological targets.

cluster_synthesis Synthetic Pathway cluster_applications Potential Applications Start 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine Intermediate1 Functionalized Intermediate Start->Intermediate1 Reaction at primary amine Final Bioactive Molecule Intermediate1->Final Deprotection & Functionalization Kinase Kinase Inhibitors Final->Kinase GPCR GPCR Ligands Final->GPCR Antiviral Antiviral Agents Final->Antiviral

Caption: Synthetic utility of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in generating diverse bioactive molecules.

The primary amine of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can undergo a variety of chemical transformations, including:

  • Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

These transformations allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is not publicly available, the safety precautions for related sulfonylpiperazine and piperazine compounds should be followed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields.[7]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • If inhaled: Move the person to fresh air.[7]

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek medical attention.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[8] Keep the container tightly closed.[8]

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique structural features, combining a stable sulfonyl linker, a reactive primary amine, and a protected piperazine nitrogen, provide a powerful platform for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the pursuit of new medicines.

References

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 249-254.
  • Hassan, M. M., & Aboul-Enein, H. Y. (2005). Piperazine as a privileged scaffold in medicinal chemistry. Medicinal Chemistry Research, 14(1-2), 1-28.
  • Igwe, C. N., & Okoro, U. C. (2014). Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides.
  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2021). ChemMedChem, 16(15), 2419-2427.
  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Naveen, S., Sridhar, M. A., Prasad, J. S., Sadashiva, C. T., Narendra, J. N., Chandra, S., & Rangappa, K. S. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl] Sulfonyl Piperazine. Molecular Crystals and Liquid Crystals, 469(1), 89-97.
  • MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • National Institute of Justice. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

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  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Khan, K. M., & Siddiqui, S. A. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European journal of medicinal chemistry, 141, 530-537.
  • Cumming, J. N., Iserloh, U., & Kennedy, M. E. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & medicinal chemistry letters, 20(9), 2837-2842.
  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

  • Nair, D., & Nag, A. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2465.
  • ResearchGate. (n.d.). Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. Retrieved from [Link]

  • MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). US9718795B2 - Process for preparing cariprazine and intermediates thereof.
  • Google Patents. (n.d.). EP1531822A1 - 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Google Patents. (n.d.). US8946213B2 - Alkylated piperazine compounds.
  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

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Protocols & Analytical Methods

Method

synthesis of derivatives using 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

An In-Depth Guide to the Synthetic Utility of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the piperazine moiety is a p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine moiety is a privileged scaffold, integral to the structure of numerous approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable aqueous solubility and metabolic stability to drug candidates. The reagent 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine emerges as a particularly valuable building block for chemical library synthesis and lead optimization. This trifunctional molecule offers a primary amine for diverse derivatization, a stable sulfonyl linker, and a Boc-protected secondary amine on the piperazine ring, allowing for sequential and controlled functionalization.

This guide provides a comprehensive overview of the synthetic applications of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. We will explore detailed protocols for key chemical transformations, explain the rationale behind methodological choices, and offer insights gleaned from practical laboratory experience. The protocols are designed to be robust and adaptable, serving as a foundational resource for researchers in drug development and synthetic organic chemistry.

Chemical Properties and Reactivity Profile

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, with the chemical formula C11H23N3O4S and a molecular weight of 293.38 g/mol , is a stable, solid compound at room temperature.[4] Its structure presents three distinct points for chemical modification, although the primary amine is the most accessible and nucleophilic site for initial derivatization.

  • Primary Amine: The terminal amino group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination.

  • Sulfonyl Group: This group is chemically robust and acts as a stable linker. Its electron-withdrawing nature slightly reduces the basicity of the adjacent piperazine nitrogens.

  • Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the N1-piperazine nitrogen.[5] This allows for selective reaction at the primary amine, followed by a straightforward deprotection step to reveal the secondary piperazine amine for further modification.

G cluster_main 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine cluster_derivatives Primary Amine Derivatization cluster_deprotection Secondary Piperazine Amine start Starting Material C11H23N3O4S acyl N-Acyl Derivatives start->acyl Primary Amine Reactivity alkyl N-Alkyl Derivatives (Reductive Amination) start->alkyl Primary Amine Reactivity sulfonyl N-Sulfonyl Derivatives start->sulfonyl Primary Amine Reactivity deprotect Boc Deprotection acyl->deprotect Acid-Labile Cleavage alkyl->deprotect Acid-Labile Cleavage sulfonyl->deprotect Acid-Labile Cleavage final Further Functionalization deprotect->final

Caption: Synthetic pathways originating from the primary amine of the core reagent.

Synthesis of N-Acyl Derivatives: Amide Bond Formation

The formation of an amide bond by reacting the primary amine is one of the most fundamental and widely used transformations in pharmaceutical synthesis. This can be achieved using either activated carboxylic acid derivatives like acid chlorides or by employing coupling agents with carboxylic acids.

Protocol 1.1: Acylation with Acid Chlorides

This is a direct and often high-yielding method for forming amides. The reaction proceeds rapidly, typically at reduced temperatures to control the exothermic release of heat.

Rationale: The reaction between an amine and an acid chloride generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize this acid, preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous solvents are critical to prevent the hydrolysis of the highly reactive acid chloride.[6]

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 equiv)

  • Acid chloride (1.05-1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA or DIPEA to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the acid chloride in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[7] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[8]

Rationale: This one-pot reaction is highly efficient. The choice of reducing agent is crucial; it must be selective for the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce aldehydes or ketones.[8][9]

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a stirred solution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in anhydrous DCM or DCE, add the aldehyde or ketone.

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like TEA to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add NaBH(OAc)₃ portion-wise to the mixture. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 3-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously until gas evolution ceases. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTypical Time (h)Expected Yield
BenzaldehydeNaBH(OAc)₃DCE685-95%
CyclohexanoneNaBH(OAc)₃DCM1280-90%
IsobutyraldehydeNaBH(OAc)₃DCM490-98%
4-PyridinecarboxaldehydeNaBH(OAc)₃DCE875-85%

Post-Synthesis Modification: Boc-Group Deprotection

A key advantage of the title reagent is the ability to unmask the second piperazine nitrogen after initial derivatization. The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent.[10][11]

Rationale: The mechanism involves protonation of the Boc carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide. Strong acids are required to efficiently drive this process. The choice between TFA and HCl often depends on the acid sensitivity of other functional groups in the molecule and the desired salt form of the final product.[11]

G start Boc-Protected Derivative reagents Add Strong Acid (TFA or HCl) start->reagents intermediate Protonated Intermediate reagents->intermediate elimination Elimination of Isobutylene + CO2 intermediate->elimination product Deprotected Amine (TFA or HCl salt) elimination->product workup Basify & Extract product->workup final Free Base workup->final

Caption: Workflow for acid-catalyzed Boc deprotection.

Protocol 3.1: Deprotection using TFA in DCM

Materials:

  • Boc-protected derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 equiv, or as a 20-50% v/v solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Remove the excess TFA and DCM under reduced pressure.

  • Dissolve the residue in water and carefully basify with saturated NaHCO₃ solution until the pH is >8.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed acid chloride).2. Insufficiently activated coupling agent.3. Low reactivity of amine/carbonyl partner.1. Use fresh or newly purchased reagents. Ensure all glassware and solvents are anhydrous.[6]2. Use a different coupling agent or add an activator (e.g., HOBt).3. Increase reaction temperature or extend reaction time.
Incomplete Boc Deprotection 1. Insufficient acid or reaction time.2. Poor solubility of starting material.1. Increase the equivalents of acid or allow the reaction to stir longer. Gentle heating (40 °C) can also help.[10]2. Try a different solvent system, such as HCl in 1,4-dioxane.
Multiple Products/Side Reactions 1. Di-acylation or di-alkylation (if deprotection occurs in situ).2. Hydrolysis of acid-sensitive groups during deprotection.1. Maintain controlled stoichiometry and temperature. Purify carefully.2. Use milder deprotection conditions or protect other sensitive functional groups.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: May cause skin and eye irritation. Avoid inhalation of dust.[12]

  • Acid Chlorides & Sulfonyl Chlorides: Corrosive and moisture-sensitive. React violently with water. Handle with extreme care.

  • DCM/DCE: Volatile and potentially carcinogenic. Minimize exposure.

  • TFA & HCl solutions: Highly corrosive. Handle with care, ensuring no contact with skin or inhalation of vapors.

  • Borohydride Reagents: React with water and acid to produce flammable hydrogen gas. Quench reactions carefully and slowly.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a powerful and versatile building block for constructing diverse chemical libraries. Its primary amine serves as an excellent handle for introducing a wide array of functional groups through robust and well-established synthetic methods like acylation and reductive amination. The presence of the acid-labile Boc group provides an orthogonal handle for subsequent modifications at the piperazine core. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs, accelerating the synthesis of novel and potentially therapeutic molecules.

References

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). E-Journal of Chemistry. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]

  • Sulfonamide derivatives of piperidine. ResearchGate. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • (PDF) Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium- and Copper-Catalyzed N-Arylation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of N-Aryl Piperazine Sulfonamides The piperazine sulfonamide scaffold is a privileged motif in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of N-Aryl Piperazine Sulfonamides

The piperazine sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a diverse array of therapeutic agents. The ability to forge a carbon-nitrogen bond between this scaffold and various aryl or heteroaryl halides is a critical transformation in the synthesis of new chemical entities.[1] This guide provides a detailed examination of the two most powerful catalytic methods for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation. We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into troubleshooting common challenges. The target molecule for these protocols, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, presents a primary aliphatic amine for arylation, offering a key building block for drug discovery programs.

Part 1: The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[1][2] The reaction employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, and a base to couple an amine with an aryl halide or pseudohalide.[3][4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][6] The choice of ligand is crucial as it influences the rates of these elementary steps, ultimately impacting the overall efficiency and scope of the reaction.[6][7][8] Bulky biaryl phosphine ligands, such as those developed by Buchwald and others, are particularly effective as they promote the formation of the active monoligated palladium(0) species and facilitate the challenging reductive elimination step.[6][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (Base, R'R''NH) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Reductive Elimination Ullmann_Condensation cluster_reactants Reactants Cu(I)X Cu(I)X Cu(I)-NR'R'' Cu(I)-NR'R'' Cu(I)X->Cu(I)-NR'R'' Ligand Exchange Ar-NR'R'' Ar-NR'R'' Cu(I)-NR'R''->Ar-NR'R'' Reaction with Ar-X Ar-X Ar-X Base Base R'R''NH R'R''NH R'R''NH->Cu(I)-NR'R'' Deprotonation

Sources

Method

Application Notes and Protocols for the Incorporation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in Peptide Synthesis

Introduction: A Novel Scaffold for Peptidomimetics and Drug Discovery In the landscape of modern drug discovery and peptide science, the development of novel molecular scaffolds that impart unique structural and function...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Peptidomimetics and Drug Discovery

In the landscape of modern drug discovery and peptide science, the development of novel molecular scaffolds that impart unique structural and functional properties to peptides is of paramount importance. Peptidomimetics, which mimic the structure and function of natural peptides, often exhibit enhanced therapeutic characteristics such as increased metabolic stability, improved bioavailability, and refined target selectivity.[1] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs due to its ability to modulate physicochemical properties like solubility and to introduce favorable pharmacodynamic and pharmacokinetic profiles.[2][3]

This application note details the use of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine , a versatile building block for solid-phase peptide synthesis (SPPS). This reagent uniquely combines the conformational rigidity of the piperazine ring with the hydrogen bond accepting capabilities of the sulfonyl group.[4][5] The primary amino group on the ethylsulfonyl side chain serves as the attachment point for peptide elongation, while the Boc-protected secondary amine of the piperazine ring allows for subsequent, orthogonal deprotection and further functionalization. This dual functionality enables the creation of complex and diverse peptide analogs and peptidomimetics.

The incorporation of the sulfonylpiperazine motif can introduce a significant conformational constraint, potentially inducing specific turn-like structures within a peptide sequence.[1] Furthermore, the sulfonamide linkage, being more resistant to enzymatic cleavage than a standard amide bond, can enhance the in vivo stability of the resulting peptide.[4] These attributes make 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine an invaluable tool for researchers and scientists in the field of drug development, particularly for the synthesis of enzyme inhibitors, receptor modulators, and other bioactive peptides.

Molecular Structure and Key Features

The structure of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine offers distinct advantages for peptide synthesis and modification.

mol N1 Primary Amine: Point of peptide chain elongation N4 Boc-Protected Amine: Orthogonal deprotection for further functionalization S1 Sulfonyl Group: Introduces H-bond accepting properties and metabolic stability workflow start Start: Boc-AA-Resin deprotection Boc Deprotection: 50% TFA in DCM start->deprotection neutralization Neutralization: 10% DIPEA in DMF deprotection->neutralization coupling Coupling: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, DIC/HOBt in DMF neutralization->coupling wash Wash: DMF, DCM coupling->wash end Resin-Bound Intermediate wash->end

Caption: Workflow for coupling 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine to a resin-bound amino acid.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Boc-protected amino acid-loaded resin (1.0 eq.) in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. [1] * Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. [6] * Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2x), agitating for 5 minutes each time.

    • Wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (3.0 eq.), HOBt (3.0 eq.), and DIC (3.0 eq.) in DMF.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Deprotection of the Piperazine Boc Group and Subsequent Amino Acid Coupling

This protocol outlines the removal of the Boc group from the newly incorporated piperazine moiety to allow for further peptide chain elongation or diversification.

Materials:

  • Resin from Protocol 1

  • TFA, DCM, DMF, DIPEA

  • Boc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Step-by-Step Procedure:

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Perform the two-step TFA deprotection as described in Protocol 1, Step 2. [6][7] * Wash thoroughly with DCM and DMF.

  • Neutralization:

    • Neutralize the resin with 10% DIPEA in DMF as described in Protocol 1, Step 3.

    • Wash with DMF. A Chloranil test can be used to confirm the presence of the secondary amine. [1]3. Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes. [1] * Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Data Presentation: Expected Results and Characterization

The successful incorporation of the sulfonylpiperazine moiety and subsequent peptide elongation should be confirmed at each stage.

Parameter Expected Result Analytical Method
Loading Efficiency > 90%UV-Vis spectroscopy of Fmoc release (if using Fmoc-compatible resin for initial loading) or gravimetric analysis
Coupling Completion Negative Kaiser testKaiser Test (for primary amines)
Boc Deprotection Positive Chloranil testChloranil Test (for secondary amines)
Final Peptide Purity > 85% (crude)Analytical RP-HPLC
Molecular Weight Corresponds to the theoretical massMass Spectrometry (MALDI-TOF or ESI-MS) [8]

Troubleshooting and Scientific Rationale

  • Incomplete Coupling: If the Kaiser test remains positive after the coupling step, the reaction time can be extended, or a double coupling can be performed. The steric hindrance of the sulfonylpiperazine moiety might necessitate longer reaction times or more potent coupling reagents like HATU.

  • Incomplete Boc Deprotection: Incomplete removal of the Boc group will lead to deletion sequences. Ensure fresh TFA/DCM solution is used and that the deprotection time is adequate. [6]For sterically hindered Boc groups, extending the second deprotection step to 30 minutes is advisable.

  • Side Reactions: The sulfonamide N-H is more acidic than a standard amide N-H, but generally stable under standard SPPS conditions. [4]However, strong basic conditions should be avoided for prolonged periods to prevent potential side reactions. The use of DIPEA for neutralization is a standard and effective method.

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a highly valuable building block for the synthesis of novel peptidomimetics. Its successful incorporation into peptide chains using the protocols outlined above can impart enhanced metabolic stability and introduce unique conformational constraints. The orthogonal Boc protecting group on the piperazine ring offers a strategic point for further diversification, enabling the creation of complex molecular architectures for drug discovery and development. The methodologies provided herein are robust and can be adapted to various peptide sequences and synthetic strategies.

References

  • ResearchGate. (n.d.). Synthesis of peptidomimetics containing aryl sulfonamide motif. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of dipeptides bearing sulfonamide. Reagents, and conditions. Retrieved from [Link]

  • DiVA portal. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of peptidosulfonamides on Tentagel resin. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Retrieved from [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • PMC. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • PubMed. (2024). Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • PubMed. (n.d.). effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • PMC. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • (2024). Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. Retrieved from [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder (warhead) and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This document provides a detailed guide to the application of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine , a novel linker building block, in the synthesis of PROTACs. We will explore the unique chemical attributes of this linker, provide a rationale for its use, and present detailed protocols for its incorporation into PROTAC scaffolds.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—covalently joined by a chemical linker.[1][2] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] While the choice of warhead and E3 ligase ligand determines the target and the recruited degradation machinery, the linker's role is far from a passive tether. The linker's length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex, which is the cornerstone of effective protein degradation.[4][5]

The design of the linker has evolved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated structures that impart specific properties to the PROTAC molecule.[1][2] The strategic incorporation of functional groups within the linker can significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and overall pharmacokinetic profile.[4]

The Rationale for Employing 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

The linker 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine offers a unique combination of structural features that are highly advantageous for PROTAC design. Its constituent parts—a piperazine ring, a sulfonyl group, and a protected primary amine—each contribute to creating a linker with desirable physicochemical properties.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs.[2] Its inclusion in a PROTAC linker offers several benefits:

  • Structural Rigidity: The piperazine ring introduces a degree of conformational constraint to the linker, which can reduce the entropic penalty associated with the formation of the ternary complex.[4][6] This can lead to more stable and productive complexes.

  • Enhanced Solubility: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and when protonated, can significantly increase the aqueous solubility of the PROTAC molecule.[4][7] This is a crucial property, as many PROTACs are large molecules with a tendency for poor solubility.

  • Improved Bioavailability: The favorable solubility and polarity imparted by the piperazine ring can contribute to improved oral bioavailability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7]

The Sulfonyl Group: A Key Modulator of Physicochemical Properties

The sulfonyl group (-SO₂-) is a powerful functional group in drug design, known for its ability to fine-tune the properties of a molecule:

  • Chemical Stability: The sulfonyl group is metabolically stable, which can protect the linker from enzymatic degradation and prolong the in vivo half-life of the PROTAC.[8][9]

  • Polarity and Hydrogen Bonding: As a strong hydrogen bond acceptor, the sulfonyl group can enhance interactions with the target protein or E3 ligase, potentially contributing to the stability of the ternary complex.[8][10] Its polarity also aids in improving the solubility of the PROTAC.[8]

  • Structural Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, offering a way to modify the linker's properties while maintaining key interactions.[8]

The Boc-Protected Amine: A Versatile Handle for Synthesis

The terminal ethylamine, protected with a tert-butyloxycarbonyl (Boc) group, provides a convenient and versatile attachment point for either the warhead or the E3 ligase ligand. The Boc protecting group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions to reveal the primary amine for subsequent coupling reactions.

Workflow for PROTAC Synthesis

The synthesis of a PROTAC using 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine typically follows a modular approach. The deprotected amine of the linker can be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand via amide bond formation. Alternatively, the piperazine nitrogen can be used as a nucleophile in SNAr reactions.

G

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine into a PROTAC scaffold.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to generate the free primary amine, which is then ready for coupling.

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq) in anhydrous DCM.

  • Slowly add TFA (10-20 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.

Protocol 2: Amide Bond Formation with a Carboxylic Acid-Functionalized Warhead

This protocol details the coupling of the deprotected linker to a warhead containing a carboxylic acid functional group.

Reagents and Materials:

  • Deprotected 4-[(2-aminoethyl)sulfonyl]-piperazine (from Protocol 1) (1.1 eq)

  • Warhead-COOH (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.[6]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

  • Add the deprotected linker to the reaction mixture.[6]

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the resulting intermediate by flash chromatography.

Protocol 3: Reductive Amination with an Aldehyde-Functionalized E3 Ligase Ligand

This protocol outlines an alternative coupling strategy for attaching the linker to an E3 ligase ligand bearing an aldehyde functionality.

Reagents and Materials:

  • Warhead-Linker-NH-Piperazine (from Protocol 2) (1.0 eq)

  • E3 Ligase Ligand-CHO (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Warhead-Linker-NH-Piperazine and the E3 Ligase Ligand-CHO in anhydrous DCE or THF under a nitrogen atmosphere.[11]

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions and continue to stir at room temperature for 12-24 hours.[11]

  • Monitor the reaction by LC-MS.

  • Once complete, quench the reaction carefully with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the final PROTAC by preparative HPLC.

Characterization and Validation of the Final PROTAC

Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and biological activity.

Structural Characterization
Technique Purpose
LC-MS To confirm the molecular weight of the final PROTAC and assess its purity.
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the PROTAC molecule.[9]
HRMS To determine the exact mass and confirm the elemental composition.
Biological Validation

G

Caption: Workflow for biological validation.

  • Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be used to confirm that the PROTAC facilitates the formation of a stable ternary complex between the POI and the E3 ligase.

  • Target Protein Degradation: Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC. A dose-response experiment should be performed to determine the DC₅₀ (concentration for 50% degradation) value.

  • Selectivity and Off-Target Effects: Quantitative proteomics can be employed to assess the selectivity of the PROTAC and identify any potential off-target proteins that are also degraded.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and the choice of linker chemistry can profoundly impact the final molecule's properties and efficacy. 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine represents a sophisticated linker building block that combines the structural rigidity and solubilizing properties of a piperazine ring with the metabolic stability and hydrogen bonding capacity of a sulfonyl group. The protocols and rationale presented in this guide are intended to provide researchers with the foundational knowledge to confidently incorporate this promising linker into their PROTAC design and synthesis workflows, ultimately accelerating the development of novel protein degraders.

References

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273-312.
  • ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • Wang, Y., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). The mechanism of PROTAC-mediated target protein degradation. Retrieved from [Link]

  • Rathi, E., et al. (2023). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity.
  • Wurz, R. P., et al. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 60(8), 3512-3517.
  • Steinebach, C., et al. (2020). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Organic & Biomolecular Chemistry, 18(20), 3931-3936.
  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eCollection 2020.
  • Liu, K., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3567-3596.
  • ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]

  • Steinebach, C., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. RSC Publishing.
  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

  • Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 738229.
  • Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 87(15), 9831-9839.
  • Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
  • ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination. Retrieved from [Link]

  • ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 13(7), 1162-1170.

Sources

Method

Application Note: A Robust Protocol for the Boc Deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Introduction The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in multi-step organic synthesis, valued for its stability in various reaction conditions and its straightforward removal under acid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in multi-step organic synthesis, valued for its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] This application note provides a detailed protocol for the efficient deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a key intermediate in the synthesis of various biologically active molecules. The piperazine and sulfonyl functionalities are common pharmacophores, making this a relevant transformation for researchers in drug discovery and medicinal chemistry. This guide offers a comprehensive, step-by-step procedure, insights into the reaction mechanism, and best practices for reaction monitoring and product characterization, ensuring a high degree of scientific integrity and reproducibility.

Reaction Scheme & Mechanism

The deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM).[2][3]

Reaction:

Mechanism of Acid-Catalyzed Boc Deprotection:

The reaction proceeds through a well-established mechanism.[4][5] The carbamate oxygen is first protonated by the strong acid, initiating the collapse of the protecting group. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][4] Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate salt).[4]

Experimental Protocol

This protocol outlines a representative procedure for the Boc deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine on a 1 mmol scale. Researchers should consider this a starting point and may need to optimize conditions based on their specific experimental setup and desired scale.

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq.) to the stirred solution. A common volumetric ratio is 1:1 TFA to DCM.[6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with a non-polar solvent like toluene.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-[(2-Aminoethyl)sulfonyl]piperazine.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Analytical Characterization

Successful deprotection can be confirmed by comparing the analytical data of the starting material and the product.

Analytical Technique Starting Material (Boc-protected) Product (Deprotected) Rationale for Change
TLC Higher Rf value (less polar)Lower Rf value (more polar)The free amine is more polar than the Boc-protected amine.
LC-MS Expected M+H⁺ for C₁₁H₂₃N₃O₄SExpected M+H⁺ for C₆H₁₅N₃O₂SLoss of the Boc group (C₅H₈O₂) results in a mass decrease of 100.12 g/mol .
¹H NMR Singlet at ~1.4 ppm (9H) for the tert-butyl group.Absence of the singlet at ~1.4 ppm.Removal of the Boc protecting group.
¹³C NMR Resonances corresponding to the tert-butyl group (~28 ppm) and the carbamate carbonyl (~155 ppm).Absence of the tert-butyl and carbamate carbonyl signals.Removal of the Boc protecting group.

Visualization of Experimental Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Starting Material in Anhydrous DCM add_tfa Add TFA at 0 °C start->add_tfa react Stir at Room Temperature (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Neutralize with sat. NaHCO₃ concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate_final Concentrate to yield crude product dry->concentrate_final purify Column Chromatography (optional) concentrate_final->purify characterize Characterize by NMR, MS purify->characterize

Caption: Experimental workflow for the Boc deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Visualization of Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-butyl cation cluster_step3 Step 3: Decarboxylation Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc-Amine->Protonated_Boc + H⁺ H+ H⁺ (from TFA) Carbamic_Acid_Intermediate R-NH-COOH Protonated_Boc->Carbamic_Acid_Intermediate - (CH₃)₃C⁺ Free_Amine R-NH₂ Carbamic_Acid_Intermediate->Free_Amine - CO₂ tBu+ (CH₃)₃C⁺ CO2 CO₂

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Scientific Integrity and Causality

  • Choice of Acid and Solvent: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[2] Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the reagents.[3] While other solvents can be used, DCM often provides a clean reaction profile.[7]

  • Temperature Control: The initial addition of TFA is performed at 0 °C to manage any potential exotherm, ensuring a controlled reaction.

  • Reaction Monitoring: It is crucial to monitor the reaction to completion to maximize the yield of the desired product and avoid over-exposure to acidic conditions, which could potentially affect other functional groups, although the sulfonyl group is generally stable under these conditions.[8][9]

  • Aqueous Work-up: The basic work-up with sodium bicarbonate is essential to neutralize the excess TFA and to deprotonate the product amine from its salt form, allowing for its extraction into an organic solvent.[10]

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid.[9][11] It should be handled with extreme care in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen.[7] All manipulations should be performed in a fume hood to avoid inhalation of vapors.

References

  • Bayrak, H., et al. (2009). Some new piperazine-substituted n-aryl- and n-aralkyl-2-oxo-2h-chromene-3-carboxamides: Synthesis and biological activity evaluation. European Journal of Medicinal Chemistry, 44(10), 4159-4165.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2017). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic Letters, 19(16), 4239–4242.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-Mannich bases of [7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-diones and [7,8-f]benzo-2-aza-spiro[4.5]decane-2,4-diones. European Journal of Medicinal Chemistry, 45(5), 1859-1866.
  • PubChem. (n.d.). Aminoethylpiperazine. Retrieved from [Link]

  • Repine, J. T., et al. (2007). Substituted piperazines as potent and selective non-peptidic inhibitors of human renin. Bioorganic & Medicinal Chemistry Letters, 17(1), 62-67.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Wang, S., et al. (2010). Design, synthesis, and biological evaluation of novel piperazine- and piperidine-substituted 2(1H)-quinolones as potent and selective inhibitors of phosphodiesterase 4. Journal of Medicinal Chemistry, 53(8), 3236-3247.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Reddit. (n.d.). Boc De-protection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Coupling of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Abstract This comprehensive guide provides detailed application notes and protocols for the chemical coupling of the primary amine of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This versatile building block is of signi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical coupling of the primary amine of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This versatile building block is of significant interest to researchers in drug discovery and medicinal chemistry. The protocols herein are designed to be robust and reproducible, addressing common coupling strategies including amide bond formation, reductive amination, and urea synthesis. A central focus of this guide is to provide not only step-by-step instructions but also the underlying chemical principles and rationale for procedural choices, ensuring both successful execution and a deeper understanding of the reaction dynamics. Particular attention is given to the influence of the electron-withdrawing sulfonyl group on the nucleophilicity of the primary amine and the stability of the acid-labile Boc protecting group.

Introduction: Understanding the Reactivity of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a bifunctional molecule featuring a nucleophilic primary amine and a Boc-protected piperazine ring. The primary amine serves as a handle for covalent modification, allowing for its incorporation into larger molecular scaffolds. However, two key structural features dictate its reactivity and the choice of coupling conditions:

  • The β-Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group (-SO₂-) reduces the electron density on the adjacent ethylamine, thereby decreasing its basicity and nucleophilicity compared to a simple alkylamine.[1] This attenuated reactivity may necessitate the use of more potent coupling reagents or slightly more forcing conditions to achieve high yields.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions.[2] Therefore, all coupling and work-up procedures must be carefully designed to maintain a neutral or basic pH to prevent premature deprotection of the piperazine nitrogen.

This guide will address these considerations in the context of three common and highly useful coupling reactions.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry. For the coupling of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine with a carboxylic acid, the use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by the less nucleophilic primary amine.

Recommended Coupling Systems

Two highly effective and commonly used coupling systems are recommended:

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a cost-effective and widely used system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[3]

  • HATU/Base System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent known for its high efficiency and rapid reaction times, particularly with challenging or less reactive amines.[3][4] It requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

Comparative Overview of Amide Coupling Conditions
ParameterEDC/HOBt ProtocolHATU/DIPEA Protocol
Coupling Reagents EDC (1.2 eq), HOBt (1.2 eq)HATU (1.2 eq)
Base DIPEA or Et₃N (2.5 eq)DIPEA (2.5 eq)
Solvent DMF or DCMDMF or ACN
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 4 - 24 hours1 - 4 hours
Typical Yield 70 - 90%85 - 98%
Key Considerations Cost-effective; longer reaction times may be needed.Higher cost but faster and often higher yielding, especially for sterically hindered or electron-deficient amines.[3]
Detailed Experimental Protocols

Protocol 2.3.1: Amide Coupling using EDC/HOBt

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.1 eq) in the same anhydrous solvent, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2.3.2: Amide Coupling using HATU/DIPEA

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by silica gel column chromatography.

Mechanistic Rationale

Amide_Coupling cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway RCOOH_EDC Carboxylic Acid OAI O-Acylisourea Intermediate RCOOH_EDC->OAI + EDC EDC EDC ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt - EDC-urea DCU Urea Byproduct OAI->DCU Rearrangement (Side Reaction) HOBt HOBt Amide_EDC Amide ActiveEster->Amide_EDC + Amine - HOBt Amine_EDC Primary Amine RCOOH_HATU Carboxylic Acid ActiveEster_HATU HOAt Active Ester RCOOH_HATU->ActiveEster_HATU + HATU + DIPEA HATU HATU Amide_HATU Amide ActiveEster_HATU->Amide_HATU + Amine Amine_HATU Primary Amine Base DIPEA

Figure 1: Comparative mechanistic pathways for amide bond formation. The EDC/HOBt pathway proceeds through an O-acylisourea intermediate which is converted to a more stable HOBt active ester. The HATU pathway directly forms a highly reactive HOAt active ester.

Reductive Amination: Coupling with Aldehydes and Ketones

Reductive amination is a powerful method for forming carbon-nitrogen bonds and provides an alternative to amide bond formation for constructing secondary amines.[5] The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction.[6]

Choice of Reducing Agent

The selection of the reducing agent is critical for a successful one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.

  • Sodium triacetoxyborohydride (STAB): NaBH(OAc)₃ is a mild and selective reducing agent that is particularly well-suited for the reductive amination of a wide range of aldehydes and ketones.[6] It is less basic than other common borohydrides, which helps to minimize side reactions.

Detailed Experimental Protocol

Protocol 3.2.1: Reductive Amination using STAB

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start Dissolve Aldehyde/Ketone and Amine in DCM/DCE Add_Acid Add catalytic Acetic Acid Start->Add_Acid Imine_Formation Stir for 30-60 min (Imine Formation) Add_Acid->Imine_Formation Add_STAB Portion-wise addition of Sodium Triacetoxyborohydride (STAB) Imine_Formation->Add_STAB Reaction Stir at RT until completion (Monitor by TLC/LC-MS) Add_STAB->Reaction Quench Quench with sat. NaHCO₃ (aq) Reaction->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a key building block in contemporary drug discovery and development. Its unique structural features, comprising a Boc-protected piperazine, a flexible ethylsulfonyl linker, and a terminal primary amine, make it a versatile scaffold for the synthesis of a diverse range of pharmacologically active molecules. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The sulfonyl group provides a stable, polar linker, while the terminal amine offers a reactive handle for further chemical elaboration.

This document provides a comprehensive guide to the scale-up synthesis of this important intermediate, focusing on a robust and reproducible protocol. We will delve into the rationale behind the synthetic strategy, critical process parameters, and analytical controls necessary for ensuring high purity and yield in a larger-scale production environment.

Synthetic Strategy: A Two-Part Approach

The synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is strategically divided into two main parts: the preparation of the key starting materials and the subsequent coupling and deprotection steps. This modular approach allows for better process control and optimization at each stage.

dot graph "synthetic_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: A high-level overview of the two-part synthetic strategy for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Part 1: Synthesis of Key Starting Materials

Synthesis of 1-Boc-Piperazine

The selective mono-protection of piperazine is a critical first step. While several methods exist, a scalable and cost-effective approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O.[1]

Protocol:

  • Reaction Setup: To a stirred solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and an organic solvent, add triethylamine (1.1 eq) at 0-5 °C.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same organic solvent, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting piperazine is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-Boc-piperazine as a white solid.

ParameterValueRationale
Piperazine 1.0 eqLimiting reagent.
(Boc)₂O 1.0 eqStoichiometric amount to favor mono-protection.
Triethylamine 1.1 eqActs as a base to neutralize the generated acid.
Solvent DCM or Water/OrganicProvides good solubility for reactants.
Temperature 0-10 °CControls the exothermicity of the reaction.
Expected Yield >90%High-yielding and efficient reaction.
Synthesis of 2-Phthalimidoethanesulfonyl Chloride

This key intermediate is prepared from the readily available amino acid, taurine. The amino group is first protected with a phthaloyl group, which is stable under the subsequent chlorination conditions.

Protocol:

  • Phthaloylation: A mixture of taurine (1.0 eq) and phthalic anhydride (1.05 eq) in a high-boiling solvent like pyridine is heated to reflux. The water formed during the reaction is removed azeotropically.

  • Chlorination: After cooling, the reaction mixture is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride.[2]

  • Isolation: The product is isolated by precipitation upon pouring the reaction mixture into ice water, followed by filtration and washing.

ParameterValueRationale
Taurine 1.0 eqStarting material for the sulfonyl chloride.
Phthalic Anhydride 1.05 eqProtecting group for the amino functionality.
Chlorinating Agent SOCl₂ or PCl₅Converts the sulfonic acid to the sulfonyl chloride.
Temperature Reflux, then 0-5 °CHigh temperature for phthaloylation, low for chlorination.
Expected Yield 70-80%A robust two-step, one-pot procedure.

Part 2: Scale-Up Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

dot graph "synthesis_workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Step-by-step workflow for the synthesis of the final product.

Step 1: Sulfonamide Formation

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the solution to 0-5 °C and slowly add a solution of 2-phthalimidoethanesulfonyl chloride (1.05 eq) in the same solvent.

  • Reaction Monitoring: Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-Boc-4-[(2-phthalimidoethyl)sulfonyl]piperazine.

Step 2: Phthalimide Deprotection

Protocol:

  • Reaction Setup: Dissolve the crude protected intermediate from the previous step in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution and heat the mixture to reflux.[2]

  • Reaction Monitoring: A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining hydrazine. Dry the organic layer and concentrate to yield the crude final product.

Purification of the Final Product

The crude 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be purified by either of the following methods, depending on the scale and required purity:

  • Column Chromatography: For smaller scales or very high purity requirements, silica gel column chromatography using a gradient of methanol in dichloromethane is effective.

  • Crystallization: For larger scales, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient method of purification.

Scale-Up Considerations and Process Optimization

ParameterConsiderationRecommendation
Temperature Control The sulfonamide formation is exothermic.Use a jacketed reactor with efficient cooling. Control the rate of addition of the sulfonyl chloride to maintain the desired temperature.
Reagent Purity Impurities in starting materials can affect the final product quality.Ensure the purity of 1-Boc-piperazine and 2-phthalimidoethanesulfonyl chloride through appropriate analytical testing (e.g., NMR, GC/LC-MS).
Solvent Selection Solvent choice impacts reaction rate, solubility, and work-up.For scale-up, consider solvents with higher boiling points and lower toxicity if feasible. Ensure adequate mixing to maintain a homogeneous reaction mixture.
Work-up Procedure Large-scale extractions can be time-consuming and generate significant waste.Optimize the number of washes and the volume of solvents used. Consider using a liquid-liquid centrifugal extractor for continuous processing.
Product Isolation Filtration of phthalhydrazide can be slow on a large scale.Use a filter press or a centrifugal filter to improve filtration efficiency.
Safety Hydrazine is toxic and potentially explosive. Thionyl chloride is corrosive.Handle these reagents in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE). Quench any excess reactive reagents carefully.

Analytical Characterization

The identity and purity of the final product should be confirmed by a battery of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in sulfonamide formation Incomplete reaction; degradation of sulfonyl chloride.Ensure anhydrous conditions. Check the purity of the sulfonyl chloride. Increase reaction time or temperature slightly.
Incomplete deprotection Insufficient hydrazine or reaction time.Increase the amount of hydrazine hydrate and/or extend the reflux time.
Difficult purification Presence of closely related impurities.Optimize the chromatographic conditions or explore different crystallization solvents.

Conclusion

The protocol outlined in this application note provides a robust and scalable method for the synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. By carefully controlling the reaction parameters and implementing the suggested scale-up considerations, researchers and process chemists can reliably produce this valuable building block in high yield and purity, facilitating its application in the development of novel therapeutics.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link][1]

  • Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Chemistry of Natural Compounds. [Link][2]

Sources

Application

Application Note: Analytical Strategies for Monitoring Reactions of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Abstract This comprehensive guide details robust analytical methodologies for monitoring chemical reactions involving 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This trifunctional molecule, featuring a Boc-protected pi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust analytical methodologies for monitoring chemical reactions involving 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This trifunctional molecule, featuring a Boc-protected piperazine, a sulfonyl group, and a primary amine, is a versatile building block in medicinal chemistry. Effective reaction monitoring is critical to optimize reaction conditions, determine endpoints, and ensure product purity. This document provides in-depth protocols and expert insights for utilizing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions with this substrate.

Introduction: The Analytical Challenge

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its structure presents a unique analytical challenge due to the presence of multiple functional groups with distinct chemical properties. The primary amine is basic and nucleophilic, the sulfonyl group is polar and electron-withdrawing, and the tert-butyloxycarbonyl (Boc) group is a bulky, acid-labile protecting group. A successful analytical strategy must be able to differentiate the starting material from intermediates and the final product, which may have subtle structural differences.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to ensure reliable and reproducible reaction monitoring.

Foundational Technique: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its simplicity and low cost make it the first line of analysis for observing the consumption of starting materials and the formation of products.

Causality Behind Experimental Choices for TLC

The polarity of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is dominated by the free primary amine and the sulfonyl group, making it a highly polar compound. This dictates the choice of both the stationary and mobile phases.

  • Stationary Phase: Standard silica gel plates (SiO₂) are the most common choice. The acidic nature of silica can, however, lead to strong interactions with the basic primary amine of the analyte, causing streaking.

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. To counteract streaking, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide is often added to the mobile phase.[1][2] This modifier competes with the analyte for active sites on the silica gel, leading to more symmetrical spots.

Protocol for TLC Analysis

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Ninhydrin stain solution

  • Heat gun

Procedure:

  • Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture and the starting material in a volatile solvent like methanol.

  • Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[2]

  • Eluent Preparation: Prepare a mobile phase of 95:5 (v/v) DCM:MeOH with 0.5% TEA. The optimal ratio may need to be adjusted depending on the polarity of the product.

  • Development: Place the prepared mobile phase in the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp at 254 nm. The Boc-piperazine moiety may provide some UV activity.

    • For more sensitive detection of the amine-containing compounds, dip the plate in a ninhydrin stain solution and gently heat with a heat gun. Primary and secondary amines will appear as pink to purple spots.[2]

Troubleshooting TLC
  • Streaking: Add or increase the concentration of TEA or another basic modifier to the mobile phase.[1][2]

  • Spots at Baseline (Low Rf): Increase the polarity of the mobile phase by increasing the proportion of methanol.[2]

  • Spots at Solvent Front (High Rf): Decrease the polarity of the mobile phase by decreasing the proportion of methanol.

  • Poor Separation: Experiment with different solvent systems, such as ethyl acetate/hexanes with a basic modifier.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of reaction conversion and product purity, HPLC with UV detection is a robust and widely accessible technique.[3]

Rationale for HPLC Method Development

The choice of column and mobile phase is critical for achieving good separation of the starting material, intermediates, and the final product.

  • Column: A reversed-phase C18 column is the standard choice for separating compounds of moderate to high polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is typically employed. The Boc group on the piperazine provides a UV chromophore, allowing for detection at lower wavelengths (around 210-220 nm).[3]

HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid

  • Sample vials

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% ACN
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The relative peak areas can be used to estimate the reaction conversion.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation ReactionMixture Reaction Mixture Aliquot Dilution Dilute in Mobile Phase ReactionMixture->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Peak Areas (Conversion & Purity) Chromatogram->Analysis

Caption: HPLC analysis workflow.

Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the product by providing molecular weight information. It couples the separation power of HPLC with the detection specificity of mass spectrometry.[4]

LC-MS Method Considerations
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+) is well-suited for analyzing the amine-containing 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, as the primary amine can be readily protonated.[4]

  • Mobile Phase: The mobile phase should be compatible with MS, meaning non-volatile buffers like TFA should be replaced with volatile alternatives like formic acid.

LC-MS Protocol

Instrumentation and Materials:

  • LC-MS system with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

LC-MS Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI+
Scan Range m/z 100-1000

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in the initial mobile phase composition.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra. Look for the [M+H]⁺ ion of the expected product. The molecular formula of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is C₁₁H₂₃N₃O₄S, with a molecular weight of 293.38 g/mol .[5]

Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for unambiguous confirmation of the product's structure. ¹H NMR is particularly useful for monitoring reactions involving changes to the substitution pattern of the piperazine ring or modifications to the aminoethylsulfonyl side chain.

Key ¹H NMR Signals for Monitoring
  • Boc Group: A characteristic singlet around 1.4 ppm integrating to 9 protons. The presence of this signal confirms the integrity of the protecting group.[6][7]

  • Piperazine Ring Protons: These typically appear as multiplets in the region of 2.5-3.5 ppm.[8][9] Changes in the chemical shifts and coupling patterns of these protons can indicate reaction at the piperazine nitrogens.

  • Ethylsulfonyl Protons: The methylene groups adjacent to the sulfonyl group and the amine will have distinct chemical shifts. Reaction at the primary amine will cause a significant change in the chemical shift of the adjacent methylene protons.

NMR Sample Preparation and Analysis Protocol

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Work-up: Quench the reaction and perform a suitable work-up to isolate a crude sample of the product.

  • Sample Preparation: Dissolve 5-10 mg of the crude product in approximately 0.6 mL of a deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum.

  • Data Interpretation: Compare the spectrum of the reaction product with that of the starting material. Look for the disappearance of starting material signals and the appearance of new signals corresponding to the product. For example, in a reaction where the primary amine is acylated, one would expect to see the appearance of an amide NH proton and a downfield shift of the CH₂ group adjacent to the newly formed amide.

NMR_Analysis_Logic cluster_sm Starting Material ¹H NMR Signals cluster_prod Product ¹H NMR Signals Start Reaction at Primary Amine of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine SM_NH2 Primary Amine Protons (broad singlet) Start->SM_NH2 disappears SM_CH2_N CH₂ adjacent to NH₂ Start->SM_CH2_N shifts Prod_NH New Amide NH Proton (downfield singlet/triplet) Start->Prod_NH appears Prod_CH2_N Downfield Shift of CH₂ adjacent to Amide Start->Prod_CH2_N appears

Caption: Logic for monitoring reactions via ¹H NMR.

Conclusion

The multi-functional nature of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine necessitates a multi-faceted analytical approach for effective reaction monitoring. This guide provides a framework for utilizing TLC, HPLC, LC-MS, and NMR spectroscopy. TLC offers a rapid qualitative assessment, while HPLC provides quantitative data on reaction progress and purity. LC-MS is essential for confirming the molecular weight of the product, and NMR delivers unambiguous structural elucidation. By employing these techniques in a complementary fashion, researchers can confidently monitor their reactions, optimize conditions, and ensure the integrity of their synthesized molecules.

References

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. (2024). PubMed.
  • Technical Support Center: Monitoring Sulfonylation Reactions with TLC. (n.d.). Benchchem.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). NIH.
  • Thin Layer Chrom
  • TLC Visualiz
  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • TLC of Sulfonamides. (n.d.).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.
  • Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-Boc-piperazine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). MDPI.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine(917562-08-4) 1 h nmr. (n.d.). ChemicalBook.
  • 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE | 917562-08-4. (n.d.). ChemicalBook.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Technical Support Center: Monitoring N-(2-Aminoethyl)piperazine Reactions with TLC. (n.d.). Benchchem.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Charge-transfer complexes of 1-(2-aminoethyl) piperazine with σ- And π-acceptors. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online.

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Method

High-Purity Isolation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Guide to Effective Purification Strategies

An Application Note from the Senior Application Scientist Abstract This application note provides a comprehensive guide to the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a critical building block in con...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a critical building block in contemporary drug discovery and development. The unique physicochemical properties of this molecule, including its acid-labile Boc protecting group, basic nitrogen centers, and polar sulfonyl moiety, present distinct challenges for achieving high purity. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind various purification techniques. We present detailed, field-tested protocols for flash chromatography, crystallization, and liquid-liquid extraction, complete with troubleshooting guides and data presentation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective purification strategy based on their specific needs, whether for small-scale research or large-scale manufacturing.

Introduction: The Importance of Purity

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS 917562-08-4) is a versatile intermediate valued for its bifunctional nature.[1] The primary amine serves as a nucleophilic handle for conjugation, while the Boc-protected piperazine offers a latent secondary amine that can be revealed for subsequent synthetic transformations. Its utility in constructing complex molecules for targeted therapeutics makes its purity paramount. Process-related impurities or degradation products can lead to unwanted side reactions, complicate reaction monitoring, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

The purification of this compound is non-trivial due to:

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, a common scenario in some chromatographic and extraction methods.[2]

  • Basicity: The presence of a primary amine and a piperazine nitrogen can cause streaking and poor peak shape on unmodified silica gel.

  • Polarity: The combination of the sulfonyl group and the free amine imparts significant polarity, influencing solvent selection for both chromatography and crystallization.

This document details three primary purification methodologies, providing the rationale to empower scientists to make informed decisions for isolating this key intermediate with the desired purity and yield.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of potential impurities. The synthetic route to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine typically involves the reaction of 1-Boc-piperazine with a suitable electrophile. Common impurities can therefore be categorized as follows:

Impurity TypePotential Structure/IdentitySourceKey Differentiating Property
Starting Material 1-Boc-piperazineIncomplete reactionLess polar than the product
Reagent-Related Ethyleneimine, Vinylsulfonamide derivativesSide reactions from precursorsVaries, often more volatile or reactive
By-product Bis-sulfonylated piperazineReaction of product with another electrophileMore polar, higher molecular weight
Degradation 4-[(2-Aminoethyl)sulfonyl]-piperazineLoss of the Boc group (acid exposure)Highly polar, basic, water-soluble
Solvent DCM, Acetonitrile, Ethyl Acetate, etc.Reaction/Work-upVolatile, removed by evaporation/drying

Selecting a Purification Strategy

The choice of purification technique depends on the crude purity, the nature of the impurities, and the desired scale of operation. A logical workflow can guide this decision-making process.

G start Crude Product Analysis (TLC, LCMS, NMR) decision1 Crude Purity > 90%? Impurities non-polar? start->decision1 cryst Protocol 2: Crystallization decision1->cryst  Yes lle Protocol 3: Acid/Base Extraction (LLE) (as pre-purification) decision1->lle  No decision2 Scale? decision2->cryst > 10g (Scale-up) chrom Protocol 1: Flash Chromatography decision2->chrom < 10g (Lab) final Pure Product (>98%) cryst->final chrom->final lle->decision2

Caption: Decision workflow for selecting the optimal purification method.

Protocol 1: High-Performance Flash Chromatography

Flash chromatography is the method of choice for removing closely related impurities when high purity is required on a laboratory scale. The key to success is mitigating the basicity of the amino groups.

Causality & Principle: Standard silica gel is acidic and can cause irreversible binding or significant tailing (streaking) of basic compounds. To create a homogeneous, reversible interaction, the mobile phase is modified with a small amount of a base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH). This deactivates the acidic silanol groups on the silica surface, resulting in sharp, symmetrical peaks and improved separation.

Detailed Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution to create a slurry.

  • Solvent Evaporation: Gently remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" technique prevents solvent effects at the top of the column and leads to better resolution.

  • Column Packing & Equilibration:

    • Select a silica gel column appropriate for the sample size (typically a 40-100x sample-to-sorbent mass ratio).

    • Equilibrate the column with the starting mobile phase: 98:2:0.1 (v/v/v) Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA). Equilibration is complete when the baseline on the UV detector is stable.

  • Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Elution: Run a linear gradient from the starting mobile phase to a final mobile phase of 90:10:0.1 (v/v/v) DCM / MeOH / TEA over 10-15 column volumes. The gradient helps to elute the less polar impurities first, followed by the product, and finally any highly polar by-products.

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC. A suitable TLC system is 95:5 DCM/MeOH with a drop of NH₄OH, visualized with ninhydrin stain (for the primary amine) and UV light.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide
IssueProbable CauseSolution
Product Streaking Insufficient base modifier.Increase TEA or NH₄OH concentration to 0.2-0.5%.
Poor Separation Gradient is too steep; incorrect solvent system.Flatten the gradient or switch to an alternative system like Ethyl Acetate / Heptane with a base.
Low Recovery Irreversible binding to silica.Ensure the column is well-equilibrated with the base-modified eluent before loading.

Protocol 2: Optimized Recrystallization

For batches with relatively high crude purity (>90%) or for large-scale operations, recrystallization is a highly efficient and economical purification method. The process relies on the differential solubility of the product and its impurities in a chosen solvent system at varying temperatures.

Causality & Principle: The ideal solvent (or solvent system) will completely dissolve the crude material at an elevated temperature but will have very low solvating power for the target compound at room temperature or below, causing it to crystallize out while impurities remain in the solution (the "mother liquor"). For a moderately polar compound like this, a polar protic solvent like isopropanol (IPA) or a binary system such as Ethyl Acetate/Heptane often works well.

Detailed Step-by-Step Protocol
  • Solvent Screening: In small vials, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the crude product in an appropriately sized flask. Add a minimal amount of the chosen solvent (e.g., Isopropanol, approximately 3-5 mL per gram of crude) and heat the mixture to reflux with stirring until all solids dissolve. If dissolution is incomplete, add small additional portions of the hot solvent until a clear solution is achieved.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.[3]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (4°C) for at least 1-2 hours to maximize product precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 3: Aqueous Work-up and Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for removing impurities with significantly different acid/base properties or polarities. It is often used as a preliminary purification step before chromatography or crystallization to remove bulk impurities.

Causality & Principle: This method exploits the basicity of the amino and piperazine nitrogens. By washing an organic solution of the crude product with aqueous acid, the basic product is protonated and selectively extracted into the aqueous phase as a salt. Neutral or acidic organic impurities are left behind in the organic layer. The aqueous layer is then isolated, basified to deprotonate the product, and the now-neutral product is extracted back into a fresh organic solvent.[4][5]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Back-Extraction a Crude product in Ethyl Acetate b Wash with 1M Citric Acid (aq) a->b c Organic Layer (Neutral Impurities) b->c Discard d Aqueous Layer (Protonated Product) b->d Collect e Aqueous Layer (from Step 1) f Adjust to pH > 10 with 2M NaOH e->f g Extract with Dichloromethane (DCM) f->g h Aqueous Layer (Salts) g->h Discard i Organic Layer (Purified Product) g->i Collect

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of a 1M aqueous solution of a mild acid like citric acid or dilute HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Layer Separation: Drain and collect the lower aqueous layer (containing the protonated product salt). The upper organic layer, containing non-basic impurities, can be discarded.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) with swirling until the pH of the aqueous layer is greater than 10 (confirm with pH paper). This neutralizes the product, making it soluble in organic solvents again.

  • Back-Extraction: Add a fresh portion of DCM to the funnel and extract the deprotonated product back into the organic phase. Repeat the extraction 2-3 times to ensure complete recovery.

  • Final Wash & Dry: Combine the organic extracts. Wash once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for good peak shape) is typically effective.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms that the chemical structure is intact, ensuring the Boc group has not been cleaved and no other structural changes have occurred during purification.[7]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (293.38 g/mol for C₁₁H₂₃N₃O₄S), verifying the product's identity.[1]

Conclusion

The successful purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is readily achievable through a systematic and chemically-informed approach. For small-scale, high-purity needs, base-modified flash chromatography offers excellent resolving power. For larger scales or material with high initial purity, crystallization provides an economical and effective solution. Finally, acid-base liquid-liquid extraction serves as a robust method for initial cleanup to remove significant impurities. The choice of method, or a combination thereof, should be guided by an analysis of the crude material and the specific purity requirements of the downstream application.

References

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Google Patents.
  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • El-Gendy, A. et al. (2024). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Saeed, M. et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • PubChem. (n.d.). (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (n.d.). 4-N-(2-Aminoethyl)-1-N-Boc-piperazine. ChemBK. Available at: [Link]

  • Kasparkova, P. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Schepmann, D. et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Google Patents.
  • Pawlowski, W. & Zglobicka, T. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. SIELC Technologies. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
  • Google Patents. (n.d.). US3055901A - Preparation of aminoethylpiperazine. Google Patents.
  • Lee, S. et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in Solid-Phase Synthesis

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the strategic assembly of molecular libraries with high structural diversity is paramount. 4-[(2-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic assembly of molecular libraries with high structural diversity is paramount. 4-[(2-Aminoethyl)sulfonyl]-1-Boc-piperazine emerges as a uniquely valuable building block for solid-phase synthesis (SPS). Its structure incorporates three key features: a Boc-protected piperazine ring, a stable ethylsulfonyl linker, and a terminal primary amine. This combination allows for its application as a bifunctional scaffold, enabling the creation of complex peptidomimetics, sulfonamide derivatives, and other novel molecular entities.

The piperazine motif is a well-established pharmacophore found in numerous centrally acting drugs, while the sulfonamide linkage is a cornerstone of various therapeutic agents.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS), renowned for its stability under a wide range of conditions and its clean, acid-labile cleavage.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. We will detail field-proven protocols based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, explain the chemical rationale behind each step, and provide workflows for characterization and purification.[5][6]

Principle of Application: A Two-Point Diversification Strategy

The core utility of this reagent lies in its capacity for sequential, orthogonal functionalization on a solid support. The synthesis strategy hinges on two distinct reactive sites that can be addressed in a controlled manner:

  • Initial Immobilization via the Primary Amine: The terminal amino group of the (2-Aminoethyl)sulfonyl moiety serves as the initial anchor point for covalent attachment to a solid support, typically an acid-sensitive resin like 2-Chlorotrityl chloride (2-CTC).

  • Scaffold Elongation via the Piperazine Nitrogen: Following immobilization, the acid-labile Boc group is removed, exposing the secondary amine of the piperazine ring. This newly available nucleophile becomes the site for subsequent chemical modifications, such as peptide bond formation, acylation, or reductive amination, allowing the chemist to build out the desired molecular structure.

This strategic approach enables the piperazine core to be incorporated seamlessly into a growing molecular chain, acting as a rigid scaffold or a turn-inducing element in peptidomimetics.[6]

G cluster_0 Core Reagent cluster_1 Diversification Points Reagent 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine PointA Primary Amine (for immobilization) Reagent->PointA Anchor PointB Piperazine Nitrogen (after Boc deprotection, for elongation) Reagent->PointB Build

Caption: Logical relationship of the reagent's functional groups.

Detailed Protocols for Solid-Phase Synthesis

The following protocols are designed for manual synthesis but can be adapted for automated synthesizers. The procedures assume a starting scale of 0.25 mmol on a 2-Chlorotrityl chloride resin.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.5 mmol/g loading)

  • Reagent: 4-[(2-Aminoethyl)sulfonyl]-1-Boc-piperazine[7]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH), Diethyl ether (cold)

  • Boc Deprotection: Trifluoroacetic acid (TFA)

  • Neutralization: 10% N,N-Diisopropylethylamine (DIPEA) in DCM

  • Coupling Reagents (for elongation): e.g., HATU, HOBt, DIC, or other standard peptide coupling reagents

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Protocol 1: Immobilization of the Scaffold onto the Resin

This procedure covalently links the reagent to the solid support via its primary amine. The use of 2-CTC resin is recommended as its high acid sensitivity allows for the final product to be cleaved under mild conditions, preserving other acid-sensitive functionalities.

Workflow:

  • Resin Swelling: Place 2-CTC resin (167 mg, 0.25 mmol) in a fritted reaction vessel. Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve 4-[(2-Aminoethyl)sulfonyl]-1-Boc-piperazine (147 mg, 0.5 mmol, 2.0 eq.) and DIPEA (174 µL, 1.0 mmol, 4.0 eq.) in 3 mL of DCM.

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin.

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.5 mL) to the reaction mixture and agitate for an additional 30 minutes. This prevents unwanted side reactions in subsequent steps.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), IPA (3 x 5 mL), and finally with DCM (3 x 5 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The theoretical loading can be calculated based on the initial resin substitution and reaction completion.

Protocol 2: N-Terminal Boc Deprotection

This step removes the Boc protecting group, exposing the piperazine nitrogen for the subsequent elongation or diversification step. The use of TFA is a standard and highly effective method for Boc cleavage.[4][8]

Workflow:

  • Resin Swelling: Swell the dried, loaded resin from Protocol 1 in DCM (5 mL) for 30 minutes.

  • Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM (5 mL). Agitate for 2 minutes and drain. This initial wash helps to ensure efficient deprotection.[8]

  • Deprotection Reaction: Add a fresh solution of 50% TFA in DCM (5 mL). Agitate for 20-30 minutes at room temperature. The resin may develop a reddish or orange color, which is normal.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of acid.

  • Neutralization: Wash the resin with 10% DIPEA in DCM (3 x 5 mL) for 2 minutes each wash to neutralize the trifluoroacetate salt and liberate the free secondary amine.

  • Final Washing: Wash the resin sequentially with DCM (3 x 5 mL) and DMF (3 x 5 mL) to prepare for the next step. The resin is now ready for elongation.

Protocol 3: Elongation (Example: Peptide Coupling)

With the piperazine nitrogen deprotected, standard solid-phase coupling chemistry can be employed to add the next building block, such as a Boc- or Fmoc-protected amino acid.

Workflow:

  • Activation: In a separate vial, pre-activate the incoming Boc- or Fmoc-amino acid (0.75 mmol, 3.0 eq.) with a suitable coupling agent like HATU (285 mg, 0.75 mmol, 3.0 eq.) and DIPEA (261 µL, 1.5 mmol, 6.0 eq.) in 3 mL of DMF for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin from Protocol 2.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL), IPA (3 x 5 mL), and DCM (3 x 5 mL).

This cycle of deprotection (if using Fmoc-amino acids) and coupling can be repeated to assemble a longer chain.

Protocol 4: Final Cleavage and Product Isolation

This final step cleaves the synthesized molecule from the solid support and removes any remaining side-chain protecting groups. The cleavage cocktail includes scavengers like TIS to prevent re-attachment of reactive cations to sensitive residues.[5][9]

Workflow:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail (5 mL for 0.25 mmol of resin) to the resin in a sealed reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin through a fritted syringe and collect the filtrate into a centrifuge tube. Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude product should form.[6]

  • Purification:

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the crude product by re-suspending it in cold diethyl ether (2 x 20 mL), centrifuging, and decanting each time.

    • Dry the final crude product under vacuum.

Overall Synthesis Workflow Diagram

Workflow A 1. Resin Swelling (2-CTC in DCM) B 2. Immobilization (Reagent + DIPEA) A->B C 3. Capping & Washing (MeOH, DCM, DMF) B->C D 4. Boc Deprotection (50% TFA in DCM) C->D E 5. Neutralization & Washing (DIPEA, DCM, DMF) D->E F 6. Elongation / Coupling (e.g., Activated Amino Acid) E->F G 7. Washing (DMF, IPA, DCM) F->G H 8. Final Cleavage (TFA/TIS/H2O) G->H Repeat D-G for longer chains I 9. Precipitation & Purification (Cold Ether, HPLC) H->I

Caption: Step-by-step solid-phase synthesis workflow.

Data Summary and Characterization

The success of the synthesis should be monitored and the final product characterized using standard analytical techniques.

Expected Quantitative Data

The following table provides illustrative data for a typical synthesis. Actual results will vary based on the specific sequence and scale.

ParameterTypical ValueMethod of Determination
Resin Loading 0.4 - 0.7 mmol/gGravimetric analysis (weight gain) or Fmoc cleavage test (if applicable)
Coupling Efficiency > 99%Kaiser Test (qualitative)
Crude Product Yield 60 - 85%Gravimetric analysis post-cleavage
Final Purity > 95%Analytical HPLC
Product Characterization
  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is essential to assess the purity of the crude product and to guide purification using a preparative column.

  • Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final compound, verifying that the correct structure has been synthesized.[2][10]

References

  • ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • PubMed. (2015). Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity. Retrieved from [Link]

  • Angewandte Chemie. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Mono-Boc-diketopiperazines and Their Application in Peptide Synthesis. Retrieved from [Link]

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • PMC - NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in Enzyme-Targeted Drug Discovery

Authored by: Senior Application Scientist, Advanced Biochemicals Division Introduction: The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Biochemicals Division

Introduction: The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties—including high aqueous solubility, two modifiable nitrogen atoms for tuning basicity and introducing substituents, and a stable chair conformation—make it an invaluable component for optimizing both pharmacokinetic and pharmacodynamic profiles.[1] Within this class of valuable building blocks, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine emerges as a particularly versatile reagent for the synthesis of targeted enzyme inhibitors.

The strategic placement of a sulfonyl group introduces a key hydrogen bond acceptor and a rigid linker, while the Boc-protected piperazine and the terminal primary amine provide orthogonal handles for synthetic elaboration. This structure allows for the systematic construction of compound libraries aimed at diverse enzyme targets, from proteases to kinases. These notes provide detailed protocols for leveraging this scaffold in the design, synthesis, and evaluation of novel enzyme inhibitors.

Application Note I: Synthesis of a Candidate Serine Protease Inhibitor Library

Expert Rationale: Serine proteases are a major class of enzymes implicated in numerous physiological and pathological processes, making them attractive drug targets.[3][4] The compound 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is a well-known irreversible inhibitor of serine proteases like trypsin and chymotrypsin.[4][5] We can utilize 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a scaffold to create analogues that can be screened for inhibitory activity. The Boc-protecting group allows for selective acylation of the primary amine, enabling the introduction of diverse chemical moieties (R-groups) that can probe the enzyme's substrate-binding pockets. Subsequent deprotection of the Boc group allows for further modification of the piperazine nitrogen, if desired.

This protocol outlines the parallel synthesis of a small library of N-acylated derivatives.

Protocol 1: Parallel Acylation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS: 917562-08-4)[6]

  • A diverse set of carboxylic acids (e.g., benzoic acid, phenylacetic acid, cyclohexane carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for optional deprotection

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 96-well reaction block or individual reaction vials

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Dissolve Scaffold in DCM reagents Add Carboxylic Acid (R-COOH) & Coupling Reagents (HBTU/DIPEA) start->reagents react Stir at RT for 4-6h reagents->react workup1 Quench Reaction & Wash with NaHCO3 react->workup1 workup2 Wash with Brine workup1->workup2 dry Dry (MgSO4) & Concentrate workup2->dry purify Purify via Column Chromatography dry->purify product Final Boc-Protected Inhibitor Candidate purify->product

Caption: Synthesis workflow for N-acylation of the scaffold.

Step-by-Step Procedure:

  • Reaction Setup: In separate wells of a 96-well reaction block, add 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (0.05 mmol, 14.7 mg) dissolved in 0.5 mL of anhydrous DCM.

  • Addition of Carboxylic Acids: To each well, add a unique carboxylic acid (0.06 mmol, 1.2 equivalents).

  • Coupling Agent Addition: To each well, add HATU (0.06 mmol, 22.8 mg) and DIPEA (0.1 mmol, 17.4 µL). Note: The use of amide coupling reagents like HATU or HBTU is generally preferred over DCC for solution-phase parallel synthesis due to easier purification.

  • Reaction: Seal the reaction block and agitate at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute each reaction mixture with 1 mL of DCM.

    • Wash sequentially with 1 mL of saturated sodium bicarbonate solution, 1 mL of water, and 1 mL of brine.

    • Pass the organic layer through a plug of anhydrous magnesium sulfate to dry.

  • Concentration: Evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

  • Purification: The resulting crude amides can be purified by parallel flash chromatography or preparative HPLC to yield the final compounds.

  • (Optional) Boc Deprotection: To remove the Boc group, dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour, then concentrate under reduced pressure. The resulting TFA salt can be used directly or neutralized.[7]

Application Note II: High-Throughput Screening of Synthesized Compounds Against Trypsin

Expert Rationale: Once a library of candidate inhibitors has been synthesized, it is essential to evaluate their biological activity. A colorimetric in vitro enzymatic assay is a robust and efficient method for high-throughput screening. This protocol describes the use of the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) to measure the activity of the serine protease, trypsin. When cleaved by trypsin, L-BAPNA releases p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm. A reduction in the rate of p-nitroaniline formation in the presence of a test compound indicates enzymatic inhibition.

Protocol 2: In Vitro Trypsin Inhibition Assay

Materials:

  • Bovine Pancreatic Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Synthesized inhibitor library (dissolved in DMSO to 10 mM stock solutions)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Data Presentation Table:

Compound IDConcentration (µM)% Inhibition
Control00
Cmpd-R11015.2
Cmpd-R21045.8
Cmpd-R3108.1
Cmpd-R41067.3

Workflow Diagram:

G cluster_assay Enzymatic Assay Workflow plate Dispense Buffer, Inhibitor, & Trypsin to 96-well plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate initiate Initiate reaction by adding L-BAPNA preincubate->initiate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) initiate->measure analyze Calculate % Inhibition & IC50 measure->analyze results Identify Hits analyze->results

Caption: Workflow for the in vitro trypsin inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Trypsin Stock: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. For the assay, dilute this stock to a working concentration of 10 µg/mL in Tris-HCl buffer.

    • L-BAPNA Stock: Prepare a 10 mM stock solution of L-BAPNA in DMSO. For the assay, dilute to a working concentration of 1 mM in Tris-HCl buffer.

    • Inhibitor Plates: Create serial dilutions of your test compounds in DMSO in a separate 96-well plate. For a primary screen, a single final concentration of 10 µM is often used.

  • Assay Setup (in a 96-well clear-bottom plate):

    • Total Volume: 200 µL per well.

    • Negative Control (100% activity): 180 µL Tris-HCl buffer + 10 µL Trypsin working solution + 10 µL DMSO.

    • Positive Control (0% activity): 190 µL Tris-HCl buffer + 10 µL DMSO (No enzyme).

    • Test Wells: 170 µL Tris-HCl buffer + 10 µL Trypsin working solution + 10 µL of diluted test compound.

  • Pre-incubation: Add the buffer, enzyme, and inhibitor (or DMSO) to the wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the 1 mM L-BAPNA working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • For compounds showing significant inhibition, perform a dose-response experiment with multiple concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The synthesis includes monitoring by TLC or LC-MS to ensure reaction completion and purification to confirm the identity and purity of the final products. The enzymatic assay incorporates essential controls: a negative control (enzyme without inhibitor) to define 100% activity and a positive control (no enzyme) to measure background signal. These controls are critical for normalizing the data and ensuring that observed effects are due to specific enzymatic inhibition.

Conclusion and Future Directions

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a powerful and versatile scaffold for the development of novel enzyme inhibitors. The protocols provided herein offer a robust framework for the synthesis of targeted libraries and their subsequent evaluation in high-throughput enzymatic screens. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies. By modifying the R-group introduced via acylation, researchers can systematically probe the active site of a target enzyme, leading to the rational design of more potent and selective inhibitors for therapeutic development. This scaffold has been successfully employed in the discovery of inhibitors for various enzyme classes, including metalloproteinases and bacterial enzymes, highlighting its broad applicability in drug discovery.[8][9]

References

  • Vertex AI Search. CAS 192130-34-0 4-(2-Aminoethyl)-1-boc-piperazine.
  • ChemicalBook. 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE | 917562-08-4.
  • ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • BenchChem. Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
  • BenchChem. Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • PubMed. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model.
  • PubMed. Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Wikipedia. AEBSF.
  • NIH. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors.
  • NIH. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model.

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Application

Application Notes &amp; Protocols: A Guide to Creating Compound Libraries with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Introduction: The Strategic Value of the Sulfonylpiperazine Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonylpiperazine Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven interaction with a wide array of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs targeting CNS disorders, oncology, and infectious diseases.[1][2] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for molecular diversification, improve aqueous solubility, and can form crucial hydrogen bonds with protein targets.[1][3]

When integrated with a sulfonamide moiety, another pharmacologically significant group known for a broad spectrum of bioactivities including antibacterial and anticancer effects, the resulting sulfonylpiperazine core becomes a powerful building block for combinatorial chemistry.[4][5] This guide focuses on a particularly versatile derivative, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine , a trifunctional reagent designed for the efficient construction of diverse small-molecule libraries.

This molecule offers three distinct points for chemical modification:

  • A highly reactive primary amine on the ethylsulfonyl side chain.

  • A Boc-protected secondary amine within the piperazine ring, which can be selectively deprotected.

  • A tertiary amine within the piperazine ring that influences the scaffold's overall basicity and pharmacokinetic profile.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold. We will detail core synthetic strategies, provide step-by-step experimental protocols, and discuss best practices for library purification and analysis, enabling the rapid generation of novel chemical entities for high-throughput screening.[6][7]

Reagent Overview and Physicochemical Properties

Before commencing any synthesis, a thorough understanding of the starting material is critical. 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a stable, solid compound amenable to a variety of reaction conditions.

PropertyValueSource
CAS Number 917562-08-4[8]
Molecular Formula C₁₁H₂₃N₃O₄S[8]
Molecular Weight 293.38 g/mol [8]
Appearance White to off-white solid---
Solubility Soluble in DCM, DMF, DMSO---
Storage Store at 2-8°C, keep dry---

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Core Synthetic Strategy: A Trifunctional Diversification Approach

The key to effectively using 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is to employ an orthogonal synthetic strategy, where each functional group can be addressed without interfering with the others. The primary amine is the most nucleophilic site, making it the ideal starting point for diversification. Following this, the Boc-protecting group can be efficiently removed to expose the second piperazine nitrogen for further chemistry.

This two-stage diversification allows for the creation of a large and structurally diverse library from a single, common intermediate.

G cluster_0 PART 1: R1 Diversification cluster_1 PART 2: R2 Diversification A 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine (Scaffold) C Reaction 1 (Amide Coupling or Reductive Amination) A->C B R1 Building Blocks (e.g., Carboxylic Acids, Aldehydes) B->C D Intermediate Library (R1-Scaffold) C->D E Boc Deprotection (TFA/DCM) D->E F Deprotected Intermediate Library E->F H Reaction 2 (Acylation, Sulfonylation, etc.) F->H G R2 Building Blocks (e.g., Acyl Chlorides, Sulfonyl Chlorides) G->H I Final Compound Library (R1-Scaffold-R2) H->I

Figure 1: Orthogonal synthesis workflow for library generation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a representative two-step synthesis. These can be adapted for parallel synthesis formats to generate a library.[9]

Protocol 1: R¹ Diversification via Amide Coupling

This protocol describes the coupling of a carboxylic acid to the primary amine of the scaffold. Amide bonds are a cornerstone of medicinal chemistry, and this reaction is robust and high-yielding.[10][11]

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • R¹-Carboxylic Acid (1.05 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq) and the R¹-carboxylic acid (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base that neutralizes the carboxylic acid and any acid formed during the reaction, driving the coupling to completion.[12]

  • Coupling Agent Addition: Add HATU (1.1 eq) in one portion. The reaction may slightly exotherm. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the primary amine.[12][13]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This step removes the tert-butyloxycarbonyl (Boc) protecting group, exposing the piperazine nitrogen for the second diversification. Trifluoroacetic acid (TFA) is the standard reagent for this transformation.[14]

Mechanism Insight: The deprotection is an acid-catalyzed elimination. TFA protonates the Boc group's carbonyl, leading to cleavage and formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release CO₂ gas.[15] The free amine is then protonated by the excess TFA to form a trifluoroacetate salt.

Materials:

  • Boc-protected intermediate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolution: Dissolve the crude or purified product from Protocol 1 in DCM (approx. 0.1 M).

  • Acid Addition: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM v/v mixture). Caution: This reaction evolves CO₂ gas. Ensure the reaction vessel is not sealed.[15]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.[16][17]

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with DCM (2-3 times) to ensure complete removal of residual acid.

  • Result: The product is obtained as the TFA salt, typically as a viscous oil or solid, and is used directly in the next step without further purification.

Protocol 3: R² Diversification via Acylation

This protocol describes the acylation of the newly deprotected piperazine nitrogen with an acyl chloride.

Materials:

  • TFA salt intermediate from Protocol 2

  • R²-Acyl Chloride (1.1 equivalents)

  • DIPEA or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous DCM

Procedure:

  • Dissolution & Neutralization: Dissolve the TFA salt from Protocol 2 in anhydrous DCM. Add DIPEA (3.0 eq) and stir for 10-15 minutes. Causality: The base is crucial to neutralize the TFA salt, liberating the free secondary amine required for the subsequent nucleophilic attack.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add the R²-acyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the final compound via preparative HPLC or flash column chromatography to achieve the desired purity (typically >95% for library compounds).[18][19]

Alternative R¹ Diversification: Reductive Amination

As an alternative to amide coupling, reductive amination provides a powerful method to introduce diversity by reacting the primary amine with aldehydes or ketones.[20] This reaction forms a C-N single bond, accessing different chemical space than amide coupling.

G A Primary Amine (on Scaffold) C Imine/Iminium Ion Intermediate A->C B Aldehyde/Ketone (R1 Building Block) B->C E Secondary Amine Product (R1-Scaffold) C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E

Figure 2: Reductive amination workflow.

Protocol 4: Reductive Amination

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • R¹-Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • DCE (1,2-Dichloroethane) or DCM

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolution: Combine the scaffold (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing side reactions.[21]

  • Reaction Monitoring: Stir at room temperature for 4-24 hours. Monitor by LC-MS.

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed. The resulting product can then be taken through the Boc deprotection and R² diversification steps (Protocols 2 & 3).

Library Purification and Analysis

The goal of library synthesis is to produce a collection of distinct molecules with sufficient purity for biological screening.[7] High-throughput purification is essential.

Purification Strategy:

  • Method: Mass-triggered preparative reverse-phase HPLC (prep-HPLC) is the industry standard for purifying small-molecule libraries.[9][18]

  • Process: Crude samples are injected onto a C18 column and eluted with a water/acetonitrile or water/methanol gradient. The mass spectrometer detects the desired product as it elutes, triggering fraction collection.

  • Output: Purified compounds are typically lyophilized to yield powders, which are then prepared as stock solutions (e.g., 10 mM in DMSO) for screening.[7]

Analytical QC: Each library member must be analyzed to confirm identity and purity.

  • Standard Analysis: LC-MS is used to confirm the molecular weight of the product.

  • Purity Assessment: A UV chromatogram (e.g., at 214 nm and 254 nm) from the analytical LC-MS run is used to determine purity, which should typically be ≥95%.

Conclusion

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a potent, trifunctional building block for constructing diverse and medicinally relevant compound libraries. By employing an orthogonal synthetic strategy that leverages robust reactions like amide coupling, reductive amination, and Boc deprotection, researchers can rapidly generate large numbers of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery programs aiming to explore new chemical space and identify novel therapeutic leads.

References

  • Vertex AI Search. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved January 11, 2026.
  • Various Authors. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Retrieved January 11, 2026.
  • Alec, C. (2024).
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Int J Pept Protein Res., 41(6), 522-7.
  • The Royal Society of Chemistry. (2010).
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved January 11, 2026.
  • PubMed Central. (n.d.). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Retrieved January 11, 2026.
  • PubMed Central. (n.d.). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved January 11, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Acid-PEG12-t-butyl Ester and Primary Amines. Retrieved January 11, 2026.
  • Enamine. (n.d.). Library Synthesis. Retrieved January 11, 2026.
  • Royal Society of Chemistry. (n.d.).
  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved January 11, 2026.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved January 11, 2026.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 11, 2026.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). High-Throughput Purification of Single Compounds and Libraries. Retrieved January 11, 2026.
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. Retrieved January 11, 2026.
  • ResearchGate. (n.d.).
  • PubMed Central. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved January 11, 2026.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved January 11, 2026.
  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry.
  • NEB. (n.d.). NEBNext® Low-bias Small RNA Library Prep Kit. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE | 917562-08-4. Retrieved January 11, 2026.

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Method

Synthesis of Novel Heterocyclic Compounds from 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: Application Notes and Protocols

Introduction: The Strategic Value of the Sulfonylpiperazine Scaffold In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, integral to the structure of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] When incorporated into a sulfonylpiperazine framework, as in our starting material, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, we are presented with a unique building block poised for the construction of diverse heterocyclic systems. The primary amine provides a reactive handle for a multitude of cyclization strategies, while the sulfonyl group can influence the electronic properties and biological activity of the final compounds. The Boc-protecting group ensures selective reaction at the primary amine and can be readily removed in a subsequent step to allow for further derivatization.

This guide provides detailed protocols for the synthesis of two important classes of heterocyclic compounds—tetrahydropyrimidines and imidazoles—using 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a versatile starting material. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space in drug discovery programs. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the chosen reaction conditions.

I. Synthesis of Novel Tetrahydropyrimidine Derivatives via a Modified Biginelli-Type Reaction

The Biginelli reaction, a classic multicomponent reaction, offers a straightforward and atom-economical route to dihydropyrimidines and their derivatives.[3][4] In this section, we adapt this powerful reaction for the synthesis of novel tetrahydropyrimidines incorporating the 4-(aminomethylsulfonyl)-1-boc-piperazine moiety. The primary amine of our starting material will serve as a key nucleophile in the cyclocondensation with a β-dicarbonyl compound and an aldehyde.

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of an acyliminium ion from the condensation of the aldehyde and the primary amine of the sulfonylethylamine. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound. Subsequent intramolecular cyclization via attack of the sulfonamide nitrogen and dehydration affords the tetrahydropyrimidine ring. The presence of the bulky and electron-withdrawing sulfonylpiperazine group may necessitate slightly more forcing conditions compared to simpler primary amines to drive the cyclization to completion.

Experimental Workflow: Synthesis of Tetrahydropyrimidines

cluster_0 Reaction Setup cluster_2 Work-up and Purification A 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine F Mix and Reflux (e.g., 80°C, 12-24h) A->F B β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->F C Aldehyde (e.g., Benzaldehyde) C->F D Lewis Acid Catalyst (e.g., Yb(OTf)3) D->F E Solvent (e.g., Acetonitrile) E->F G Cool to RT F->G H Solvent Evaporation G->H I Column Chromatography (Silica Gel) H->I J Characterization I->J

Caption: Workflow for the synthesis of tetrahydropyrimidine derivatives.

Detailed Protocol: Synthesis of tert-butyl 4-({2-[4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethyl}sulfonyl)piperazine-1-carboxylate

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Ethyl 2-chloro-3-oxobutanoate

  • 4-Chlorobenzaldehyde

  • Ytterbium (III) triflate (Yb(OTf)₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq), ethyl 2-chloro-3-oxobutanoate (1.1 eq), 4-chlorobenzaldehyde (1.0 eq), and ytterbium (III) triflate (0.1 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M with respect to the starting amine.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure tetrahydropyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

ParameterValue
Reactants 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, Ethyl 2-chloro-3-oxobutanoate, 4-Chlorobenzaldehyde
Catalyst Ytterbium (III) triflate (Yb(OTf)₃)
Solvent Acetonitrile
Temperature Reflux (~82°C)
Reaction Time 12-24 hours
Expected Yield 60-75%

II. Synthesis of Novel Imidazole Derivatives via a Modified Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a versatile method for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[5][6] By substituting our primary amine-containing starting material for ammonia, we can access N-substituted imidazoles. This protocol outlines the synthesis of novel imidazoles bearing the sulfonylpiperazine moiety at the N-1 position.

Mechanistic Rationale

The reaction is thought to initiate with the condensation of the 1,2-dicarbonyl compound (e.g., glyoxal) with the primary amine to form a diimine intermediate. This intermediate then reacts with the aldehyde in the presence of an acid catalyst. Subsequent cyclization and aromatization lead to the formation of the imidazole ring. The choice of a mild acid catalyst is crucial to promote the reaction without causing degradation of the starting materials or the product.

Experimental Workflow: Synthesis of Imidazoles

cluster_0 Reaction Setup cluster_2 Work-up and Purification A 4-[(2-Aminoethyl)sulfonyl] -1-boc-piperazine F Heat at Reflux (e.g., 110-120°C, 2-4h) A->F B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->F C Aldehyde (e.g., Formaldehyde) C->F D Ammonium Acetate D->F E Solvent (e.g., Glacial Acetic Acid) E->F G Cool and Pour into Water F->G H Neutralize with Base (e.g., NH4OH) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Purify by Crystallization or Chromatography I->J K Characterization J->K

Caption: Workflow for the synthesis of imidazole derivatives.

Detailed Protocol: Synthesis of tert-butyl 4-({2-[1H-imidazol-1-yl]ethyl}sulfonyl)piperazine-1-carboxylate

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Glyoxal (40% solution in water)

  • Formaldehyde (37% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq) and ammonium acetate (2.5 eq) in glacial acetic acid.

  • To this solution, add glyoxal (1.1 eq) and formaldehyde (1.1 eq).

  • Heat the reaction mixture at reflux (110-120 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

ParameterValue
Reactants 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, Glyoxal, Formaldehyde, Ammonium Acetate
Solvent/Catalyst Glacial Acetic Acid
Temperature Reflux (110-120°C)
Reaction Time 2-4 hours
Expected Yield 55-70%

III. Product Characterization

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following table provides expected spectroscopic data for a representative derivative from each class.

Compound ClassRepresentative Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Tetrahydropyrimidine tert-butyl 4-({2-[4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethyl}sulfonyl)piperazine-1-carboxylate~7.2-7.4 (Ar-H), ~5.2 (CH-Ar), ~3.4 (piperazine-H), ~3.1 (SO₂-CH₂), ~2.2 (CH₃), ~1.4 (Boc-H)~165 (C=O), ~140-150 (Ar-C), ~130 (SO₂), ~80 (Boc C), ~55 (CH-Ar), ~43 (piperazine-C), ~28 (Boc CH₃), ~18 (CH₃)~3200 (N-H), ~1700 (C=O, Boc), ~1650 (C=O, pyrimidine), ~1340 & 1160 (SO₂)[M+H]⁺ calculated for C₂₇H₃₉ClN₄O₅S
Imidazole tert-butyl 4-({2-[1H-imidazol-1-yl]ethyl}sulfonyl)piperazine-1-carboxylate~7.5 (imidazole-H), ~7.0 (imidazole-H), ~4.2 (N-CH₂), ~3.5 (piperazine-H), ~3.2 (SO₂-CH₂), ~1.4 (Boc-H)~155 (Boc C=O), ~137, 128, 119 (imidazole-C), ~80 (Boc C), ~50 (N-CH₂), ~48 (SO₂-CH₂), ~43 (piperazine-C), ~28 (Boc CH₃)~3100 (C-H, aromatic), ~1700 (C=O, Boc), ~1345 & 1160 (SO₂)[M+H]⁺ calculated for C₁₄H₂₅N₄O₄S

IV. Conclusion

The protocols detailed in this application note demonstrate the utility of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a versatile starting material for the synthesis of novel tetrahydropyrimidine and imidazole derivatives. These methods are amenable to parallel synthesis and library generation, making them highly valuable for lead discovery and optimization in drug development programs. The strategic incorporation of the sulfonylpiperazine moiety offers a gateway to a rich chemical space with the potential for diverse biological activities.

V. References

  • Biginelli, P. Gazz. Chim. Ital.1893 , 23, 360–413.

  • Debus, H. Justus Liebigs Ann. Chem.1858 , 107, 199–208.

  • Kappe, C. O. Tetrahedron1993 , 49, 6937–6963.

  • Radziszewski, B. Ber. Dtsch. Chem. Ges.1882 , 15, 1493–1496.

  • Orjales, A., et al. J. Med. Chem.1996 , 39, 5029-5035.

  • Wang, L., et al. Bioorg. Med. Chem. Lett.2010 , 20, 2855-2858.

  • Bayrak, H., et al. Eur. J. Med. Chem.2009 , 44, 1594-1601.

  • Obniska, J., et al. Bioorg. Med. Chem.2010 , 18, 6444-6453.

  • Yao, R.-S., et al. Chin. J. Chem.2010 , 28, 135-139.

  • Foroughifar, N., et al. Iran. J. Pharm. Res.2016 , 15, 85-92.

  • Semwal, A., et al. Int. J. Pharm. Sci. Res.2018 , 9, 2642-2651.

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Moghaddas, M., et al. Chin. J. Catal.2012 , 33, 706-710.

  • Pop, A., et al. Molecules2021 , 26, 5945.

  • Zade, A., et al. J. Intern. Med. Pharmacol.2025 , 02, 01-14.

  • de Souza, M. V. N. Med. Chem. Res.2016 , 25, 195-214.

  • Ferreira, L. G., et al. Fundam. Clin. Pharmacol.2018 , 32, 585-597.

  • ResearchGate. Sulfamide Instead Urea in Biginelli Reaction: from Black Box to Reality. [Link]

  • ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • IJPRA. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

  • ResearchGate. Debus–Radziszewski imidazole synthesis and position numbering convention. [Link]

  • ResearchGate. Oxidation of ethylene diamine into glyoxal and subsequent Schiff's Base... [Link]

  • PubMed. [The action of products of the formaldehyde reaction with different amines on nucleic acids and their components]. [Link]

  • ResearchGate. Species formed by the reaction of glyoxal with IL, by MALDI. [Link]

  • ACS Publications. Glyoxal derivatives. II. Reaction of glyoxal with aromatic primary amines. [Link]

  • ChemRxiv. Sulfamide instead urea in Biginelli reaction: from black box to reality. [Link]

  • ResearchGate. (PDF) Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. [Link]

  • Chemical Review and Letters. Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. [Link]

  • Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • ResearchGate. Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives | Request PDF. [Link]

  • ResearchGate. Biginelli reaction between an aldehyde, urea, and a β-dicarbonyl compound. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • PubMed Central. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

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  • ResearchGate. Scheme 1. Condensation of sulfonamides with aldehydes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Introduction for the Researcher The successful synthesis of complex molecules hinges on the reliability of each chemical transformation. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

The successful synthesis of complex molecules hinges on the reliability of each chemical transformation. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in synthetic routes involving piperazine scaffolds, which are ubiquitous in drug discovery.[1] This guide addresses a common yet frustrating challenge: the incomplete Boc deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

This technical guide is structured to serve as a direct resource for researchers at the bench. It moves from diagnosing the root causes of incomplete reactions to providing validated, step-by-step protocols and addressing nuanced experimental questions. Our goal is to empower you with the scientific rationale and practical solutions needed to overcome this synthetic hurdle efficiently and predictably.

Section 1: Troubleshooting Guide - Diagnosis and Immediate Actions

This section is designed to help you quickly identify the cause of an incomplete deprotection and take corrective action.

Q1: My Boc deprotection reaction is incomplete. What are the likely causes?

Incomplete deprotection is a frequent issue that can almost always be resolved by systematically evaluating the reaction parameters.[2] The acid-catalyzed removal of the Boc group is a well-understood mechanism, but its efficiency is sensitive to several factors.[3][4]

  • Insufficient Acid Stoichiometry or Concentration: The deprotection is an acid-catalyzed process.[5] If the acid is present in insufficient quantity or is too dilute, the reaction rate will be slow, leading to a stalled reaction. Standard protocols often call for a large excess of a strong acid, such as 20-50% (v/v) Trifluoroacetic Acid (TFA) in a solvent or 5-10 equivalents of HCl.[1][6]

  • Suboptimal Reaction Conditions (Time and Temperature): Boc deprotection is typically rapid at room temperature, often completing within 1-4 hours.[7] However, if the reaction is sluggish, extending the reaction time is a primary troubleshooting step.[6] Gentle warming to 40-50°C can also significantly accelerate the rate, but must be done cautiously to avoid potential side reactions with other sensitive functional groups.[2]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[6] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotections, but if solubility is an issue, exploring alternative or co-solvent systems may be necessary.[8]

  • Reagent Quality: The presence of water can interfere with strongly acidic conditions. Ensure that anhydrous solvents are used where specified, and that the acid (e.g., TFA) is of high purity.[7]

G start Incomplete Deprotection Detected (via TLC/LC-MS) check_acid Is Acid Concentration & Stoichiometry Sufficient? (e.g., 20-50% TFA) start->check_acid check_time Has Enough Time Elapsed? (Typically 1-4h) check_acid->check_time Yes sol_acid Increase Acid Conc./Equivalents (e.g., to 50% TFA or 10 eq. HCl) check_acid->sol_acid No check_temp Is the Reaction Sluggish at RT? check_time->check_temp Yes sol_time Extend Reaction Time (Monitor every hour) check_time->sol_time No check_sol Is Substrate Fully Dissolved? check_temp->check_sol No sol_temp Warm Gently (e.g., to 40°C) check_temp->sol_temp Yes sol_sol Change Solvent System (e.g., add co-solvent) check_sol->sol_sol No end_node Reaction Driven to Completion check_sol->end_node Yes sol_acid->end_node sol_time->end_node sol_temp->end_node sol_sol->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: How can I reliably monitor the progress of the deprotection reaction?

Effective and frequent monitoring is crucial to prevent incomplete reactions and avoid unnecessary exposure of the product to harsh acidic conditions.[7] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and powerful techniques for this purpose.[9]

A. Thin-Layer Chromatography (TLC)

TLC offers a rapid, qualitative assessment of the reaction's progress. The deprotected product, being a primary amine salt, is significantly more polar than the Boc-protected starting material.

  • Procedure:

    • Prepare a TLC plate (e.g., silica gel).

    • Using a capillary tube, spot the starting material (SM) solution, a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Elute the plate with an appropriate solvent system (e.g., 10% Methanol in DCM).

    • Visualize the plate under UV light and then stain with ninhydrin.

  • Interpretation:

    • The starting material will appear as a higher spot (higher Rf).

    • The deprotected amine product will be a new, lower spot (lower Rf) that stains purple or yellow with ninhydrin, which specifically detects primary and secondary amines.[10]

    • The reaction is complete when the starting material spot has completely disappeared from the RM lane.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides highly sensitive and specific data, confirming both the consumption of starting material and the formation of the product by its mass-to-charge ratio.[9] This is the preferred method for rigorous in-process control.

  • Procedure:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing a diluent (e.g., acetonitrile/water) and a small amount of base (like triethylamine or ammonium hydroxide) to neutralize the acid.

    • Inject the diluted sample into the LC-MS system.

  • Interpretation:

    • Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material.

    • Monitor the appearance of the peak corresponding to the mass of the deprotected product.

    • The reaction is considered complete when the starting material peak is no longer detectable.

ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation by polarity on a stationary phase.Separation by chromatography, detection by mass.[9]
Primary Output Rf value (spot position).Mass-to-charge ratio and retention time.[9]
Key Advantage Fast, inexpensive, and simple to perform at the bench.High sensitivity, high specificity, provides molecular weight confirmation.[9]
Best For Quick, frequent checks of reaction progress.Definitive confirmation of reaction completion and product identity.

Table 1: Comparison of primary reaction monitoring techniques.

Section 2: Optimized Deprotection Protocols

The choice of acidic reagent often depends on the desired final salt form and the overall synthetic strategy.[1] Trifluoroacetic acid (TFA) is highly effective but can be difficult to remove completely, while hydrogen chloride (HCl) in an organic solvent provides the hydrochloride salt, which is often a crystalline and easily handled solid.[1][6]

G cluster_mech Boc Deprotection Mechanism BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu+ tBu_plus tert-Butyl Cation (t-Bu+) Protonated->tBu_plus FreeAmine Free Amine Salt CarbamicAcid->FreeAmine - CO2 CO2 CO2 (gas) CarbamicAcid->CO2 H_plus H+

Sources

Optimization

Technical Support Center: Optimizing Reactions with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Welcome to the technical support hub for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS 917562-08-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS 917562-08-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered when utilizing this versatile, yet sometimes challenging, building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction yields.

Understanding the Reagent: The Challenge of the Sulfonyl Group

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a bifunctional molecule with a Boc-protected piperazine nitrogen and a primary amino group on an ethylsulfonyl side chain. The key to successfully using this reagent lies in understanding the electronic impact of the sulfonyl group.

The sulfonyl group (-SO₂-) is strongly electron-withdrawing. This has a significant effect on the adjacent primary amine:

  • Reduced Nucleophilicity: The electron density on the primary nitrogen is significantly decreased, making it a weaker nucleophile compared to a typical alkyl amine. This is the primary reason for sluggish or low-yielding reactions.

This guide will provide strategies to overcome these challenges in two of the most common applications: amide coupling and reductive amination.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a question-and-answer format.

Amide Coupling Reactions

Q1: My amide coupling reaction with a standard carboxylic acid is giving very low yields, even with common coupling reagents like EDC/HOBt. What is going wrong?

A1: The low yield is almost certainly due to the reduced nucleophilicity of the primary amine on the 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. Standard coupling conditions, which are optimized for more nucleophilic amines, are often insufficient. The electron-withdrawing sulfonyl group makes the amine a poor attacker for the activated ester intermediate.

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For electron-deficient amines, more powerful coupling reagents are often necessary. Consider switching from EDC/HOBt to a uronium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU forms a highly reactive OAt-active ester, which is more susceptible to attack by weakly nucleophilic amines.[1][2][3]

  • Optimize Your Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. Ensure you are using an adequate amount (typically 2-3 equivalents) to neutralize any acid salts and facilitate the reaction.

  • Increase Reaction Time and/or Temperature: Due to the sluggish nature of the reaction, you may need to extend the reaction time significantly (e.g., 24-48 hours). Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but should be monitored for potential side product formation.

  • Consider an Acyl Fluoride Intermediate: A protocol involving the in situ formation of an acyl fluoride from the carboxylic acid can be effective for coupling with electron-deficient amines where other methods fail.[4][5]

Q2: I am seeing unreacted starting materials even after extended reaction times with HATU. What else can I try?

A2: If even a potent coupling reagent like HATU is not driving the reaction to completion, consider the following:

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or NMP, which can help to solvate the charged intermediates and facilitate the reaction.

  • Reagent Stoichiometry: While a 1:1 stoichiometry is ideal, you may need to use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent to drive the reaction towards the product.

  • Pre-activation: Try pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This ensures the active ester is fully formed before the amine is introduced.

Reductive Amination Reactions

Q3: I am attempting a reductive amination with an aldehyde/ketone, but the reaction is slow and I'm isolating mostly my starting materials.

A3: Similar to amide coupling, the reduced nucleophilicity of the primary amine is the likely culprit. The initial step of reductive amination, the formation of an imine or iminium ion, is often the rate-limiting step with electron-deficient amines.

Troubleshooting Steps:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be ideal as they can reduce the starting aldehyde/ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they are more selective for the iminium ion.[6][7]

  • Acid Catalysis: The formation of the imine/iminium ion is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step. However, be cautious as too much acid can protonate the amine, rendering it non-nucleophilic. A typical starting point is 0.1-0.5 equivalents of acetic acid.

  • Water Scavenging: The formation of the imine intermediate produces water. Removing this water can help drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves in the reaction mixture.

  • Reaction Conditions: Running the reaction in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature or with gentle heating can be beneficial.

Q4: I am concerned about the stability of the Boc protecting group under the reaction conditions. Is this a valid concern?

A4: The Boc group is generally stable under the mildly acidic or basic conditions used for most amide couplings and reductive aminations. It is cleaved under strong acidic conditions (e.g., TFA, strong HCl). As long as you are using a weak acid catalyst for reductive amination or standard coupling conditions, the Boc group should remain intact.[8] Always monitor your reaction by TLC or LC-MS to check for any premature deprotection.

Part 2: Data & Protocols

Table 1: Recommended Starting Conditions for Amide Coupling
ParameterRecommendation for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazineRationale
Coupling Reagent HATUForms a highly reactive OAt-active ester, effective for weakly nucleophilic amines.[1][2][3]
Base DIPEA or TriethylamineNon-nucleophilic, sterically hindered bases that will not compete in the reaction.
Solvent Anhydrous DMF or NMPPolar aprotic solvents that aid in solvating intermediates.
Stoichiometry Carboxylic Acid (1.1 eq), HATU (1.1 eq), Amine (1.0 eq), Base (2.5 eq)A slight excess of the acid and coupling reagent can help drive the reaction to completion.
Temperature Room Temperature to 40 °CStart at room temperature; gentle heating may be required.
Time 12 - 24 hoursMonitor by TLC or LC-MS until consumption of the limiting reagent.
Protocol 1: Suggested Starting Protocol for Amide Coupling using HATU

This protocol is a suggested starting point based on general principles for coupling electron-deficient amines and should be optimized for your specific substrates.

  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 mmol).

  • Add HATU (1.1 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Recommended Starting Conditions for Reductive Amination
ParameterRecommendation for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazineRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the iminium ion over the carbonyl starting material.[6]
Solvent Dichloroethane (DCE) or THFAprotic solvents that are compatible with the reagents.
Additive Acetic Acid (catalytic)Catalyzes the formation of the imine/iminium ion intermediate.
Stoichiometry Carbonyl (1.0 eq), Amine (1.1 eq), STAB (1.5 eq), Acetic Acid (0.1 eq)A slight excess of the amine and a larger excess of the reducing agent are often used.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Time 12 - 24 hoursMonitor by TLC or LC-MS.
Protocol 2: Suggested Starting Protocol for Reductive Amination using STAB

This protocol is a suggested starting point and may require optimization.

  • To a solution of the aldehyde or ketone (1.0 mmol) and 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.1 mmol) in dichloroethane (10 mL) under an inert atmosphere, add acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Visualizations

Diagram 1: Amide Coupling Troubleshooting Workflow

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_reagent Using standard coupling reagents (e.g., EDC/HOBt)? start->check_reagent switch_reagent Switch to HATU or other uronium salt check_reagent->switch_reagent Yes check_conditions Reaction still sluggish? check_reagent->check_conditions No switch_reagent->check_conditions optimize_conditions Increase reaction time and/or temperature (40-50°C). Consider pre-activation. check_conditions->optimize_conditions Yes success Improved Yield check_conditions->success No optimize_conditions->success

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Diagram 2: Reductive Amination Key Steps

ReductiveAmination cluster_0 Step 1: Imine/Iminium Ion Formation (Rate-Limiting) cluster_1 Step 2: Reduction carbonyl Aldehyde/Ketone imine Imine/Iminium Ion Intermediate carbonyl->imine + H⁺ (cat.) - H₂O amine Weakly Nucleophilic Amine (e.g., title compound) amine->imine + H⁺ (cat.) - H₂O product Final Amine Product imine->product reducing_agent Selective Reducing Agent (e.g., STAB) reducing_agent->product

Caption: The two key stages of reductive amination with weakly nucleophilic amines.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. MDPI.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amine to Amide (Coupling) - Common Conditions.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • HATU. Wikipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • N-Boc-piperazine Safety D
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • COOH activation in presence of sulfonic acids. Reddit.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • EDC-HOBt Amide coupling workup help. Reddit.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • United States Patent Application Publication.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina.
  • Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • tert-Butyl 4-((2-aminoethyl)sulfonyl)
  • tert-butyl 4-{2-[4-(2-aminoethyl)
  • Predicting Pka of the Carboxylic Acid Group in Water Solutions of Amino Acids Based on Molecular Structures Using Machine Learning Qspr Methods.
  • Importance of Amine pK a and Distribution Coefficient in the Metabolism of Fluorinated Propranolol Derivatives. Preparation, Identification of Metabolite Regioisomers, and Metabolism by CYP2D6.

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Troubleshooting

Technical Support Center: Purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Derivatives

Welcome to the technical support center for the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges associated with this important class of compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, and ensuring the purity of its derivatives is paramount for reliable downstream applications.[1][2][3]

This resource is structured into two main sections: a detailed Troubleshooting Guide in a question-and-answer format to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for more general inquiries.

Troubleshooting Guide

This section directly tackles the most common and frustrating issues encountered during the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine and its analogues. Each entry explains the likely cause of the problem and provides a step-by-step protocol for its resolution.

Question 1: My final product is contaminated with a significant amount of di-substituted (1,4-di-Boc) piperazine. How can I remove it?

Root Cause Analysis: The formation of 1,4-bis(tert-butoxycarbonyl)piperazine is a frequent side-product in the synthesis of mono-Boc-piperazine. This occurs because the reactivity of the second nitrogen atom in the piperazine ring is similar to the first, making selective mono-protection challenging.[4] While synthetic strategies exist to minimize this, such as using a large excess of piperazine or alternative protection methods, its presence often complicates purification.

Recommended Solution: Selective Extraction & Chromatography

The polarity difference between the mono-Boc (contains a free -NH group) and di-Boc (no free -NH group) derivatives can be exploited for separation.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-Boc derivative, being basic, will protonate and move into the aqueous layer, while the non-basic di-Boc impurity remains in the organic layer.

  • Separation: Carefully separate the two layers. Retain the aqueous layer containing your desired product.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated aqueous NaHCO₃ or 1 M NaOH) until the pH is >9. This deprotonates your product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh DCM or ethyl acetate.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified mono-Boc product.[5]

If extraction is insufficient, flash column chromatography is the next step.

Step-by-Step Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common gradient is from 100% hexanes to an ethyl acetate/hexanes mixture. The less polar di-Boc impurity will elute first. For sulfonyl derivatives, which are more polar, a gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) is often effective.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Question 2: My NMR analysis shows unreacted starting materials. What is the most efficient way to remove them?

Root Cause Analysis: Incomplete reactions can leave behind starting materials such as 1-Boc-piperazine or the aminoethylsulfonyl precursor. Their removal is critical for obtaining a pure final product. The purification strategy depends on the specific starting material to be removed.

Recommended Solution: Method Selection Based on Impurity

  • Case A: Removing Unreacted 1-Boc-Piperazine: This impurity is basic and more polar than many coupled products but less polar than the free amine starting material. A combination of acid-base extraction and chromatography is usually effective.

  • Case B: Removing Unreacted Aminoethylsulfonyl Precursor: If this precursor is a salt (e.g., a hydrochloride salt), it can often be removed by a simple aqueous wash. If it is a free base, its polarity will be very high, making it amenable to separation by silica gel chromatography.

Step-by-Step Protocol: General Purification Workflow

  • Initial Work-up: Quench the reaction mixture and perform a standard aqueous work-up. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. This will remove many inorganic salts and highly water-soluble impurities.

  • Chromatography: Purify the residue by silica gel column chromatography. The significant polarity difference between the starting materials and the desired, larger derivative usually allows for good separation.[6]

  • Recrystallization: If the product is a solid and chromatography yields material that is still not perfectly pure, recrystallization can be a powerful final step.[2][7] Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.[7][8]

Question 3: I am getting an oily product that refuses to crystallize. How can I induce solidification?

Root Cause Analysis: The inability of a product to crystallize can be due to residual solvent, the presence of impurities that inhibit lattice formation, or the amorphous nature of the compound itself.

Recommended Solution: Systematic Crystallization Attempts

Step-by-Step Protocol: Inducing Crystallization

  • High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable.[9]

  • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). Use a spatula to scratch the inside of the flask vigorously. This can create nucleation sites for crystal growth. The oil may slowly convert into a solid precipitate, which can then be filtered.

  • Recrystallization Screening:

    • Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or ethanol).

    • Slowly add a poor solvent (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling is crucial for forming well-defined crystals.

  • Seed Crystals: If you have ever had a pure sample crystallize before, adding a tiny seed crystal to a supersaturated solution can induce crystallization.

Question 4: My product and a key impurity are co-eluting during silica gel chromatography. What can I do to improve separation?

Root Cause Analysis: Co-elution occurs when the product and an impurity have very similar polarities and affinities for the stationary phase. To resolve them, you need to alter the separation conditions to exploit other physicochemical differences.

Recommended Solution: Optimization of Chromatographic Conditions

Data Presentation: Chromatography System Modification

TechniquePrinciple of SeparationRecommended Action
Solvent System Modification Alters polarity and specific interactions (e.g., H-bonding).Switch to a solvent system with different characteristics. For example, if using Ethyl Acetate/Hexanes, try DCM/Methanol or Toluene/Acetone. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically change elution profiles.
Alternative Stationary Phase Changes the surface chemistry of the stationary phase.If silica gel (polar, acidic) fails, consider using alumina (can be acidic, neutral, or basic) or reversed-phase silica (C18, non-polar).[1]
Semi-Preparative HPLC Offers much higher resolution than flash chromatography.For high-value or difficult-to-separate mixtures, semi-preparative HPLC is the gold standard. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

dot

G start Boc-Protected Derivative in DCM add_acid Add Excess TFA or HCl in Dioxane start->add_acid Step 1 react Stir at Room Temp (1-2 hours) add_acid->react Step 2 monitor Monitor by TLC or LC-MS react->monitor Step 3 monitor->react Incomplete workup Evaporate Solvent & Excess Acid monitor->workup Reaction Complete end Final Amine Salt (e.g., TFA or HCl salt) workup->end Step 4

Sources

Optimization

Technical Support Center: Managing Poor Solubility of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Welcome to the technical support guide for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS No. 917562-08-4).[1][2] This document provides researchers, chemists, and drug development professionals with practical, in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (CAS No. 917562-08-4).[1][2] This document provides researchers, chemists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this versatile building block.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental chemical properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine that govern its solubility.

Q1: What are the key structural features of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine that influence its solubility?

A1: The solubility of this compound is a complex interplay of its distinct functional groups, creating an amphiphilic character:

  • tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly increases lipophilicity.[3][4] It masks the basicity and polarity of one piperazine nitrogen, generally decreasing aqueous solubility while favoring dissolution in nonpolar organic solvents.

  • Piperazine Ring: This core structure contains two nitrogen atoms. The Boc-protected nitrogen is non-basic, but the second nitrogen, attached to the sulfonyl group, retains some basic character. The pKa of the piperazine ring system is a critical factor in its pH-dependent solubility.[5]

  • Ethyl Sulfonyl Moiety (-SO₂-CH₂-): The sulfonyl group is highly polar and can act as a hydrogen bond acceptor. While it contributes to polarity, N-sulfonylated compounds are known to sometimes exhibit poor solubility due to strong crystal lattice interactions.[6]

  • Primary Amine (-NH₂): The terminal aminoethyl group is basic. Under acidic conditions, it becomes protonated (-NH₃⁺), creating a charged species. This is the primary handle for manipulating aqueous solubility via pH adjustment.

Q2: What is the general solubility profile I should expect for this compound?

A2: Given its structure, you should anticipate the following behavior:

  • Low Aqueous Solubility at Neutral pH: The dominant nonpolar Boc group will likely lead to poor solubility in neutral water.

  • pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to increase dramatically under acidic conditions (pH < 6) due to the protonation of the primary amine and potentially the piperazine nitrogen.[7]

  • Good Solubility in Polar Aprotic Solvents: The compound is expected to be most soluble in powerful polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7][8]

  • Variable Solubility in Other Organic Solvents: Solubility in solvents like alcohols (Methanol, Ethanol), ethers (THF), and chlorinated solvents (DCM) may be limited and require optimization (e.g., heating). The parent compound, 1-Boc-piperazine, is reported to be soluble in ethanol and acetone.[3]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to specific solubility problems you may encounter during your experiments.

Issue 1: The compound fails to dissolve in the chosen organic reaction solvent.

If you are experiencing poor solubility in a non-aqueous system, a systematic approach is recommended before altering the core reaction chemistry.[7]

Troubleshooting Workflow:

G cluster_0 Initial Problem cluster_1 Troubleshooting Steps cluster_2 Resolution start Compound Insoluble in Organic Solvent (e.g., THF, DCM) step1 1. Reduce Particle Size (Grind/Mortar & Pestle) start->step1 Increase Surface Area step2 2. Apply Gentle Heat (e.g., 40-50 °C) step1->step2 Increase Kinetic Energy step3 3. Use Sonication (Ultrasonic Bath) step2->step3 Provide Mechanical Energy step4 4. Switch to a Stronger Solvent (e.g., DMF, DMSO) step3->step4 Change Polarity end Compound Dissolved step4->end

Caption: Systematic workflow for troubleshooting poor organic solubility.

Protocol 1: Stepwise Method for Dissolution in Organic Solvents

  • Particle Size Reduction: Before adding solvent, grind the solid material into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[7][9]

  • Solvent Addition & Stirring: Add the desired solvent and begin vigorous stirring.

  • Gentle Heating: Carefully warm the mixture to 40-50°C.[7] Many compounds exhibit significantly increased solubility with temperature. Caution: Always be aware of the thermal stability of your compound and the boiling point of your solvent.

  • Sonication: Place the flask in an ultrasonic bath for 15-30 minute intervals.[7] The high-frequency sound waves help break apart aggregates and accelerate dissolution.

  • Solvent System Change: If the above steps fail, consider switching to a more powerful polar aprotic solvent. A summary is provided in the table below.

Table 1: Recommended Organic Solvents

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Use Case
DCM 3.140Good for less polar compounds; often a starting point.
THF 4.066Common ethereal solvent; moderate polarity.
Methanol 5.165Polar protic solvent; can hydrogen bond.
DMF 6.4153Strong polar aprotic solvent; often effective when others fail.
DMSO 7.2189Very powerful polar aprotic solvent; dissolves a wide range of compounds.[8]
Issue 2: The compound is insoluble in an aqueous buffer required for my reaction (e.g., enzymatic assay, biological screen).

Aqueous insolubility is expected at neutral pH. The primary strategies involve pH modification and the use of co-solvents.

Diagram: Effect of pH on Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) low_ph_state Molecule is Protonated (R-NH₃⁺) low_ph_sol High Aqueous Solubility (Ion-Dipole Interactions) mid <-- Adjust pH --> low_ph_sol->mid high_ph_state Molecule is Neutral (R-NH₂) high_ph_sol Low Aqueous Solubility (Dominated by Boc Group) mid->high_ph_sol

Caption: pH adjustment directly controls the ionization state and aqueous solubility.

Protocol 2: pH-Mediated Aqueous Dissolution

This protocol is the most effective first step for aqueous systems.

  • Initial Suspension: Suspend the weighed compound in a fraction of the final required volume of water or buffer.

  • Acidification: While stirring, add a dilute acid (e.g., 1 M HCl or 1 M Citric Acid) dropwise.

  • Monitor Dissolution: Continue adding acid and stirring until the solution becomes clear. Monitor the pH to ensure it remains within a range compatible with your downstream application.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer or water to reach the final desired concentration and volume. Re-check and adjust the final pH if necessary.

  • Causality: By lowering the pH, you protonate the basic primary amine, converting the neutral molecule into a more soluble salt form.[7][10]

Protocol 3: Using a Co-Solvent System

This is a common and effective method, particularly when pH modification is not possible.[7][11]

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO (or another water-miscible solvent like ethanol) to create a high-concentration stock solution (e.g., 10-50 mM).[8] Gentle heating or sonication may be required.

  • Intermediate Dilutions (Optional): If a very low final solvent concentration is required, perform intermediate dilutions from your stock using the same pure organic solvent.[8]

  • Final Dilution: While vortexing or rapidly stirring the aqueous buffer, add the required volume of the concentrated stock solution dropwise. This rapid mixing helps prevent the compound from precipitating out of solution.

  • Final Solvent Concentration: Always calculate the final percentage of the organic co-solvent in your working solution (e.g., <1% DMSO). Be aware that high concentrations of organic solvents can interfere with biological assays.[8]

Issue 3: My reaction is slow or incomplete, though the starting material appears to have dissolved.

This can occur if the compound's solubility limit is close to the required reaction concentration.

Troubleshooting Steps:

  • Confirm True Dissolution: Visually inspect the solution against a dark background with good lighting. A slight haze or Tyndall effect (light scattering) indicates the presence of undissolved colloidal particles, not a true solution.

  • Increase Solvent Volume: The most straightforward approach is to increase the volume of the reaction solvent to lower the overall concentration below the solubility limit.

  • Enhance In-Situ Solubility: If increasing the volume is not practical, apply gentle, continuous heating (if thermally stable) throughout the reaction to maintain a higher dissolved concentration.[7] This can often be the difference between a stalled reaction and one that proceeds to completion.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials. BenchChem.
  • LookChem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki. LookChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
  • ChemicalBook. (2025). 1-BOC-Piperazine | 57260-71-6. ChemicalBook.
  • ChemicalBook. (n.d.). 57260-71-6(1-BOC-Piperazine) Product Description. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. BenchChem.
  • ChemBK. (2024). 1-boc-piperazine. ChemBK.
  • ChemicalBook. (2025). 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE | 917562-08-4. ChemicalBook.
  • Rout, S. S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
  • Intersperse Industries. (n.d.). N- BOC Piperazine. Intersperse Industries.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate.
  • ChemBK. (2024). 4-N-(2-Aminoethyl)-1-N-Boc-piperazine. ChemBK.
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of N-Sulfonylated Pyrrolidine Compounds. BenchChem.
  • Chemicalland21. (2025). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. Chemicalland21.
  • Sigma-Aldrich. (n.d.). 4-(2-aminoethyl)-1-boc-piperazine. Sigma-Aldrich.
  • HBAR. (n.d.). 4-(2-Aminoethyl)-1-boc-piperazine, min 97%, 100 grams. HBAR.
  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Santa Cruz Biotechnology. (n.d.). 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | CAS 192130-34-0. Santa Cruz Biotechnology.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Jain, P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • BLDpharm. (n.d.). 917562-08-4|tert-Butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylate. BLDpharm.
  • Fisher Scientific. (n.d.). 1-BOC-4-(2-aminoethyl)piperazine, 95%. Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Optimizing Amine Coupling Efficiency

Welcome to the Technical Support Center dedicated to enhancing the efficiency of your amino group coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing the efficiency of your amino group coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their conjugation protocols. Here, we move beyond simple step-by-step instructions to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding amine coupling reactions, particularly those utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.[1]

  • Activation Step: The initial activation of the carboxyl group using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

  • Coupling Step: The subsequent coupling of the NHS-activated molecule to a primary amine is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 .[1][2] Therefore, a two-step protocol is often recommended, where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[1]

Q2: Which buffers should I use for the activation and coupling steps, and which should I avoid?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[2]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES buffer is a common and effective choice.[1][2]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are frequently used.[2]

  • Buffers to Avoid: Tris, glycine, and acetate buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[2][3][4]

Q3: How should I properly handle and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can hydrolyze over time, leading to a loss of activity.[2][4]

  • Storage: Store EDC and NHS desiccated at -20°C.[2]

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation.[2][4] It is highly recommended to prepare solutions of EDC and NHS immediately before use and not to store them as stock solutions due to their susceptibility to hydrolysis.[2][3]

Q4: How can I stop or "quench" the coupling reaction?

A4: To terminate the reaction and deactivate any remaining active NHS esters, a quenching reagent can be added. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine, typically added to a final concentration of 10-50 mM.[1][4] It is important to note that if you use an amine-containing quencher like Tris or glycine, it will modify any unreacted carboxyl groups.[3][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during amine coupling reactions.

Issue 1: Low or No Coupling Yield

This is one of the most frequent challenges in amine coupling chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your activation and coupling buffers. Use MES buffer (pH 4.5-6.0) for carboxyl activation and a buffer like PBS (pH 7.0-8.5) for the amine coupling step.[4]
Hydrolyzed Reagents Use fresh, high-quality EDC and NHS. As mentioned in the FAQs, these reagents are moisture-sensitive.[2][4] Always allow them to equilibrate to room temperature before opening to prevent condensation.[2][4]
Presence of Competing Nucleophiles Ensure your buffers and sample solutions are free from primary amines (e.g., Tris, glycine) and other nucleophiles that can compete with your target amine.[3][4]
Insufficient Reagent Concentration Optimize the molar ratio of EDC and NHS to your carboxyl-containing molecule. A 2-10 fold molar excess of EDC and NHS is a good starting point.[1]
Steric Hindrance For sterically hindered substrates, consider alternative coupling reagents such as HATU or employ a protocol that involves in situ formation of acyl fluorides at elevated temperatures.[5][6]
Peptide Aggregation (for peptide synthesis) For complex peptide sequences prone to aggregation, consider incorporating solubilizing agents, using microwave-assisted synthesis, or adding solubilizing tags like polyethylene glycol (PEG).[7]
Issue 2: Precipitation of Reagents or Biomolecules

Precipitation can occur at various stages of the coupling reaction and can significantly impact your yield.

Potential Cause Recommended Action
Low Solubility of Reagents Ensure that EDC and NHS are fully dissolved in the activation buffer before proceeding.[3] If solubility is an issue, consider using the more water-soluble sulfo-NHS.[8]
Biomolecule Instability The pH of the activation or coupling buffer may be close to the isoelectric point (pI) of your protein, leading to precipitation. Adjust the pH of your buffers accordingly.
High Concentration of Biomolecule If working with high concentrations of a protein or peptide, consider reducing the concentration or adding solubilizing agents.[7]
Issue 3: Difficulty in Removing Byproducts

Inefficient purification can lead to the contamination of your final product with unreacted reagents and byproducts.

Potential Cause Recommended Action
Inefficient Purification Method The chosen purification method may not be suitable for the size of your product and the byproducts. For larger protein conjugates, size-exclusion chromatography (desalting columns) or dialysis are generally effective.[1] Ensure the correct column matrix or dialysis membrane cutoff is used.[1]
Presence of Urea Byproduct The hydrolysis of EDC results in a urea byproduct that can sometimes be difficult to remove. Efficient washing steps and appropriate purification techniques are crucial.

Experimental Protocols & Workflows

Two-Step EDC/NHS Coupling Protocol for Biomolecule Conjugation

This protocol provides a general guideline for the covalent conjugation of an amine-containing biomolecule to a carboxylated surface or molecule.

Materials
  • Carboxylated surface/molecule

  • Amine-containing biomolecule

  • Activation Buffer: 50 mM MES, pH 6.0[3]

  • Coupling Buffer: PBS, pH 7.2-8.5[3]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5[9]

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure
  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add the EDC/Sulfo-NHS solution to your carboxylated molecule in the Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[1]

  • Washing:

    • Remove the activation solution and wash the activated surface/molecule with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling of Amine-Containing Biomolecule:

    • Immediately add your amine-containing biomolecule, dissolved in Coupling Buffer, to the activated surface/molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[1]

  • Final Washes:

    • Wash the conjugated product with Washing Buffer to remove non-covalently bound molecules and byproducts.

Workflow Visualization

The following diagram illustrates the key steps in the two-step EDC/NHS amine coupling workflow.

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.0-8.5) cluster_2 Quenching & Washing Carboxyl Carboxyl Group (-COOH) EDC_NHS Add EDC + Sulfo-NHS in MES Buffer Carboxyl->EDC_NHS 1. Active_Ester NHS-Ester Intermediate EDC_NHS->Active_Ester 2. Formation of stable intermediate Amine Primary Amine (-NH2) Active_Ester->Amine 3. Add Amine in PBS Buffer Amide_Bond Stable Amide Bond Amine->Amide_Bond 4. Nucleophilic Attack Quench Add Quenching Agent (e.g., Tris, Ethanolamine) Amide_Bond->Quench 5. Deactivation of excess reactive groups Final_Product Purified Conjugate Quench->Final_Product 6. Removal of unreacted reagents

Caption: A workflow diagram of the two-step EDC/NHS amine coupling reaction.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid - Benchchem. (n.d.).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Coupling Protocol for LodeStars Carboxyl Magnetic Beads, EDC Mediated (One Step) - Agilent. (n.d.).
  • Amine Coupling Kits. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (2020, November 20).
  • Conjugation Protocol for Carboxylated Fluorescent Microspheres (F52503) - Ocean NanoTech. (n.d.).
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide - Benchchem. (n.d.).
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26).
  • How can we assess the optimal concentration of EDC and NHS for conjugation reaction? (2013, January 9).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Amine coupling of ligand to Biacore sensor chips - Cytiva. (n.d.).
  • Amide coupling Protocol for Amino PEG - AxisPharm. (2024, September 23).
  • US20070042109A1 - Conversion of amine- to carboxyl groups on solid surfaces - Google Patents. (n.d.).
  • Amine Coupling Kit - DOJINDO. (n.d.).
  • Emerging Methods in Amide- and Peptide-Bond Formation - ResearchGate. (2025, August 6).
  • Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. (n.d.).
  • What is the influence of the pH on imine formation in a water solution? - ResearchGate. (2015, February 15).
  • GE Healthcare Life Sciences Amine coupling. (n.d.).
  • Application Notes and Protocols for Amine Coupling with PEG Linkers - Benchchem. (n.d.).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. (2014, October 21).
  • Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem. (n.d.).
  • Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide - Benchchem. (n.d.).
  • Reaction Conditions for Chemical Coupling (S9237) - NEB. (n.d.).
  • 1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.).
  • pH Optimization of Amidation via Carbodiimides | Request PDF - ResearchGate. (2025, August 5).
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30).
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - NIH. (n.d.).
  • Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? | ResearchGate. (2021, November 27).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).
  • Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines | The Journal of Physical Chemistry B - ACS Publications. (2024, July 2).
  • Protocol for Amino PEG - BroadPharm. (2022, January 18).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5).
  • Amine to Amide (Coupling) - Common Conditions. (n.d.).
  • acylation of amines - Mastering Chemistry Help. (2013, February 13).
  • Amine-coupling - SPR-Pages. (2022, July 17).
  • Chemical Properties Of Amines Acylation Basicity - BYJU'S. (n.d.).
  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2025, February 24).
  • 23.3: Reactions of amines - Chemistry LibreTexts. (2020, July 1).
  • Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024, July 10).

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Optimization

Technical Support Center: Stability and Deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, particularly concerning its deprotection under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to navigate challenges and ensure successful synthetic outcomes.

Section 1: Understanding the Core Chemistry

This section delves into the fundamental principles governing the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from the piperazine nitrogen. A clear grasp of the mechanism is paramount for effective troubleshooting.

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The removal of the Boc group is a classic acid-catalyzed carbamate hydrolysis.[1] The process unfolds in three main steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1] This step increases the electrophilicity of the carbonyl carbon.

  • Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free secondary amine of the piperazine ring.[1] The liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt as the final product.[1]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Piperazine (R-N-Boc) Protonated Protonated Intermediate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) Protonated->CarbamicAcid Cleavage tBu tert-Butyl Cation (t-Bu+) Protonated->tBu AmineSalt Deprotected Amine Salt (R-NH2+X-) CarbamicAcid->AmineSalt Decarboxylation + H+ CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: Are there specific structural features of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine that I should be aware of during deprotection?

Yes, while the core reaction is the standard Boc deprotection, the specific structure of this molecule presents two features to consider:

  • The Sulfonyl Group (-SO₂-): The ethylsulfonyl group is a strong electron-withdrawing group. However, it is highly stable and chemically inert to the standard acidic conditions used for Boc removal, such as TFA or HCl in dioxane.[2] You should not expect cleavage or degradation of this moiety.

  • The Primary Amino Group (-NH₂): The terminal primary amine on the ethylsulfonyl side chain is basic. Under the acidic reaction conditions, it will be readily protonated to form an ammonium salt (-NH₃⁺). This is an expected and unavoidable reaction. The resulting dicationic salt may have different solubility properties compared to the starting material, which can be advantageous for precipitation and isolation.

Section 2: Troubleshooting Guide

Even with robust protocols, experimental challenges can arise. This section addresses the most common issues encountered during the deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Q3: My deprotection reaction is slow or appears incomplete by TLC/LC-MS. What should I do?

Incomplete deprotection is a frequent hurdle. The key is to systematically identify and address the root cause.[3] Refer to the table below for common causes and their solutions.

SymptomPossible CauseRecommended Solution
Starting material persists after recommended time Insufficient Acid: The molar equivalents of acid may be too low to drive the reaction to completion, especially since the molecule has two basic nitrogens that will be protonated.Increase the equivalents of the acid. For TFA, using a 25-50% (v/v) solution in DCM is common. For HCl in dioxane, ensure at least 3-5 equivalents are used.[3]
Inadequate Reaction Time: Some substrates, particularly if sterically hindered or electronically deactivated, require longer reaction times.Monitor the reaction hourly by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[3][4]
Low Temperature: Room temperature may not be sufficient to achieve a reasonable reaction rate.Gently heat the reaction mixture to 40-50°C. This can often accelerate a sluggish deprotection.[3]
Poor Solubility: The Boc-protected starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.Try a different solvent system. If using HCl in dioxane, adding a co-solvent like methanol might improve solubility.[3]
Reagent Quality: The acid may be old or have absorbed moisture, reducing its effective concentration.Use a fresh, unopened bottle of TFA or a recently purchased solution of HCl in dioxane. TFA is hygroscopic and its acidity can be reduced by water.[4]
Q4: I'm observing an unexpected side product. What could it be?

While the deprotection is generally clean, side reactions can occur, primarily from the liberated tert-butyl cation.

  • t-Butylation: The tert-butyl cation (t-Bu⁺) is a reactive electrophile that can alkylate any available nucleophiles in the reaction mixture. While there are no highly susceptible groups (like tryptophan in peptides) on the target molecule, trace impurities or the solvent itself could potentially be alkylated.

    • Solution: If t-butylation is suspected, especially in large-scale reactions or with sensitive downstream applications, consider adding a scavenger like anisole or thioanisole (typically 5% v/v) to the reaction mixture.[1] These scavengers are more nucleophilic and will trap the t-Bu⁺ cation.

Q5: My isolated product is a sticky oil instead of a solid. How can I improve its handling?

The physical form of the final salt is highly dependent on the counter-ion from the acid used.

  • TFA Salts: Trifluoroacetate (TFA) salts are notoriously difficult to crystallize and often present as oils or gums, which can complicate purification and handling.[5]

  • HCl Salts: In contrast, hydrochloride (HCl) salts frequently precipitate from reaction mixtures (like dioxane or upon addition of a non-polar solvent like diethyl ether) as crystalline, free-flowing solids.[3][5] These are generally much easier to isolate by filtration and dry.

Recommendation: If you are obtaining an oily TFA salt, consider switching your deprotection protocol to use 4M HCl in dioxane. The resulting hydrochloride salt is more likely to be a manageable solid.[3][6]

Q6: How can I definitively confirm that the Boc deprotection was successful?

Relying on a single analytical technique is not recommended. A combination of methods provides the most conclusive evidence of a successful reaction.

MethodPrincipleHow to Interpret the ResultAdvantagesDisadvantages
TLC Separation by polarityThe deprotected product is significantly more polar (due to the free amine salt) and will have a much lower Retention Factor (Rf) than the Boc-protected starting material.[7]Simple, fast, and cost-effective for monitoring reaction progress.[7]Not quantitative; can be difficult to interpret with multiple spots.
LC-MS Separation and mass detectionLook for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the molecular weight of the deprotected product.[7]Provides accurate confirmation of the product's molecular weight and allows for quantification of purity.[8]Requires specialized equipment; more complex and expensive.[7]
¹H NMR Nuclear magnetic resonanceThe most definitive sign is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[7]Provides unambiguous structural confirmation and can be used for quantitative analysis.[7]The amine salt may cause peak broadening; requires a relatively pure sample for clear analysis.[7]

Section 3: Experimental Protocols

These protocols provide standardized, field-tested procedures for the deprotection of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM

This method is highly effective and widely used due to the volatility of the reagents, which simplifies work-up.[3]

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (at a concentration of 0.1–0.2 M) in a round-bottom flask.

  • Add TFA to the solution to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution. The addition can be done at 0°C to control any initial exotherm.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[3] The reaction is typically complete within 1-4 hours.

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.

  • To precipitate the TFA salt, add a sufficient volume of cold diethyl ether to the residue and triturate (scratch and swirl) until a solid forms.

  • Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the deprotected piperazine as its trifluoroacetate salt.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an excellent alternative, often yielding a more crystalline and easier-to-handle hydrochloride salt.[3]

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dioxane (as needed for solubility)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[3]

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate directly from the solution.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, you can dilute the mixture with diethyl ether to ensure complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.

Protocol 3: Converting the Amine Salt to the Free Base

For some applications, the neutral free base is required. This work-up should be performed after the initial acid and solvent have been removed.

Procedure:

  • Suspend the isolated amine salt (TFA or HCl salt) in a mixture of DCM and water.

  • Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until effervescence ceases and the aqueous layer is basic (pH > 8).[3]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine as a free base.

Section 4: Frequently Asked Questions (FAQs)

Troubleshooting_Workflow Start Monitor Boc Deprotection (TLC / LC-MS) IsComplete Reaction Complete? Start->IsComplete Troubleshoot Troubleshoot Reaction IsComplete->Troubleshoot No Proceed Proceed to Work-up IsComplete->Proceed Yes IncreaseAcid Increase Acid Conc. Troubleshoot->IncreaseAcid IncreaseTime Increase Time / Temp Troubleshoot->IncreaseTime ChangeSolvent Change Solvent Troubleshoot->ChangeSolvent IsolateSalt Isolate Amine Salt Proceed->IsolateSalt FreeBase Need Free Base? IsolateSalt->FreeBase FinalProductSalt Final Product (Salt) FreeBase->FinalProductSalt No BasicWorkup Perform Basic Work-up FreeBase->BasicWorkup Yes FinalProductFree Final Product (Free Base) BasicWorkup->FinalProductFree

Caption: General troubleshooting and work-up workflow.

Q7: Which acidic condition is considered "milder"?

The term "milder" can be subjective. TFA is a very strong acid, and high concentrations can cleave other sensitive functional groups if present.[6] 4M HCl in dioxane is also a strong acid but is sometimes considered more controllable, and the reaction can often be run effectively at lower temperatures. If your molecule contains other potentially acid-labile groups (which 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine does not), screening both conditions on a small scale is the best approach.

Q8: Do I absolutely need to use a scavenger in my reaction?

For this specific molecule, a scavenger is generally not necessary. The risk of side reactions from the tert-butyl cation is low as there are no highly activated aromatic rings or other easily alkylated functional groups. However, it is good practice to be aware of this potential side reaction, especially if you encounter impurities you cannot identify.[1]

Q9: My final product needs to be exceptionally pure. What is the best purification strategy after deprotection?

The optimal strategy depends on whether you have the salt or the free base.

  • For the Salt: If the HCl or TFA salt is a crystalline solid, recrystallization from a suitable solvent system (e.g., methanol/ether) is an excellent method for purification.

  • For the Free Base: The neutral free base is often amenable to purification by standard silica gel column chromatography. Choose an appropriate solvent system, often containing a small amount of amine (like triethylamine or ammonia in methanol) to prevent the product from streaking on the acidic silica gel.

References

  • A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (2025). BenchChem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). BenchChem.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). BenchChem.
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). [Link]

  • Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • How should I deprotect Boc-amino group without breaking ester bond?. (2021). ResearchGate. [Link]

  • How to confirm BOC deprotection by TFA ?. (2016). ResearchGate. [Link]

  • Boc De-protection. (2023). Reddit. [Link]

Sources

Troubleshooting

removing impurities from 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine starting material

Welcome to the technical support center for the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this cri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate and require the highest standards of purity for their downstream applications. We will move beyond simple protocols to explain the chemical rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Understanding the Synthetic Landscape & Potential Impurities

To effectively purify a compound, one must first understand its potential contaminants. 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is synthesized by forming a sulfonamide bond between the secondary amine of 1-Boc-piperazine and a suitable sulfonylating agent, typically followed by the deprotection or installation of the terminal amino group. This process, while generally efficient, can introduce several classes of impurities.

The most common synthetic route involves the reaction of 1-Boc-piperazine with 2-chloroethanesulfonyl chloride, followed by substitution of the chloride with an amino group (or a protected precursor). Unreacted starting materials, side-reaction products, and reagents from subsequent work-up steps are the primary sources of contamination.

Table 1: Common Impurities and Their Chemical Nature

Impurity NameLikely SourceChemical NatureImpact on Downstream Reactions
1-Boc-piperazineUnreacted starting materialBasicCompetes in reactions involving the piperazine N-H
PiperazineIncomplete Boc-protection of starting materialDi-basicCan lead to di-substituted byproducts
1,4-Bis(Boc)-piperazineOver-protection of starting piperazineNeutralGenerally unreactive, acts as an inert impurity
2-Chloroethanesulfonic acidHydrolysis of 2-chloroethanesulfonyl chlorideStrongly AcidicCan catalyze the removal of the acid-labile Boc group
4-[(2-Aminoethyl)sulfonyl]-piperazineAccidental deprotection of the Boc groupDi-basicHighly reactive, will compete in subsequent reactions
Inorganic Salts (e.g., NaCl, Et₃N·HCl)Reaction byproducts and work-upIonicCan interfere with solubility and catalyst performance

Initial Assessment and Strategy Selection

Before attempting any purification, an initial analysis of the crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential. This analysis will determine the complexity of the impurity profile and guide the selection of the most appropriate purification strategy.

G cluster_methods Purification Method Selection crude Crude Starting Material analysis Analyze by TLC / LCMS crude->analysis decision Assess Impurity Profile analysis->decision recrystallization Recrystallization decision->recrystallization  Product is Solid &  Relatively High Purity (>90%)   acid_base Acid-Base Extraction decision->acid_base  Basic or Acidic  Impurities Predominate   chromatography Column Chromatography decision->chromatography  Complex Mixture or  Non-crystalline Product   purified Pure Product (Verify Purity) recrystallization->purified acid_base->purified chromatography->purified

Caption: Initial workflow for selecting a purification strategy.

Troubleshooting Guide & Purification Protocols (Q&A Format)

This section addresses the most common purification challenges in a direct question-and-answer format.

Q1: My NMR analysis shows significant contamination with unreacted 1-Boc-piperazine. How can I efficiently remove this basic impurity?

Answer: Unreacted 1-Boc-piperazine is a common basic impurity that can be selectively removed using a pH-controlled liquid-liquid extraction. The target molecule, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, has two basic nitrogen atoms: the terminal primary amine and the piperazine nitrogen involved in the sulfonamide bond. However, the sulfonamide nitrogen is significantly less basic due to the electron-withdrawing effect of the sulfonyl group. The terminal amine is the most basic site. 1-Boc-piperazine has one moderately basic secondary amine. By carefully adjusting the pH, we can protonate the more basic impurities, rendering them water-soluble while leaving the desired product in the organic phase.

This protocol is designed to remove both basic and acidic impurities.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash (Removes Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1 M citric acid or 1 N HCl. Perform this wash 2-3 times.

    • Causality: The acidic wash protonates basic impurities like unreacted 1-Boc-piperazine and any fully deprotected piperazine species, partitioning them into the aqueous layer.[1][2] The desired product, being less basic, largely remains in the organic phase.

  • Basic Wash (Removes Acidic Impurities):

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this wash 1-2 times.

    • Causality: This step neutralizes any residual acid from the previous step and removes acidic impurities, such as sulfonic acids formed from hydrolysis of the sulfonyl chloride reagent.

  • Brine Wash: Wash the organic layer once with a saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the purified product.

G start Crude Product in Organic Solvent (DCM/EtOAc) acid_wash Wash with 1M Citric Acid start->acid_wash base_wash Wash with sat. NaHCO₃ acid_wash->base_wash aq1 Aqueous Layer: Protonated Basic Impurities (e.g., 1-Boc-piperazine) acid_wash->aq1 brine_wash Wash with Brine base_wash->brine_wash aq2 Aqueous Layer: Deprotonated Acidic Impurities (e.g., R-SO₃H) base_wash->aq2 dry Dry (Na₂SO₄) brine_wash->dry evap Evaporate Solvent dry->evap product Purified Product evap->product

Caption: Workflow for the Acid-Base Extraction protocol.

Q2: My product is an amorphous solid or a thick oil that is difficult to handle and purify by crystallization. What is the recommended chromatographic method?

Answer: For non-crystalline products or complex mixtures where a simple extraction is insufficient, flash column chromatography on silica gel is the method of choice. The key to success is selecting an appropriate mobile phase that provides good separation between your product and the impurities. Due to the basic primary amine on your target molecule, it may streak or bind irreversibly to the acidic silica gel. To mitigate this, a small amount of a basic modifier is typically added to the eluent.

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection (Eluent):

    • A common starting point is a gradient of Methanol (MeOH) in Dichloromethane (DCM). For example, 0% to 10% MeOH in DCM.

    • Critical Step: Add a basic modifier to the mobile phase to prevent peak tailing. A 0.5-1% addition of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the methanol portion of the eluent is highly effective.

    • Causality: The basic modifier competes with the amine on your product for binding to the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

  • Slurry Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a strong solvent (like MeOH or DCM), add 2-3 times its weight in silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. This powder can then be carefully loaded onto the top of the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. It is important to ensure all the triethylamine is removed, which may require co-evaporation with a solvent like DCM or toluene.

Table 2: Suggested Starting Conditions for Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica GelStandard, cost-effective for normal-phase separation.
Mobile Phase 0-10% MeOH in DCMGood polarity range for eluting the product.
Modifier 1% Et₃N or NH₄OH in MeOHDeactivates silica surface, improves peak shape.
Loading Dry loading (pre-adsorption)Leads to better resolution and prevents band broadening.
Q3: My LCMS analysis indicates the presence of a species with a mass 100 amu lower than my product, suggesting loss of the Boc group. Why is this happening and how can I avoid it?

Answer: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group.[3][4][5] Its removal is often catalyzed by strong acids like Trifluoroacetic Acid (TFA) or HCl.[3] In your synthesis, exposure to acidic conditions, even inadvertently, can cause premature deprotection. A likely culprit is the formation of sulfonic acid byproducts from the hydrolysis of a sulfonyl chloride reagent during the reaction or work-up.

Prevention and Purification:

  • During Reaction/Work-up: Ensure all steps are performed under neutral or slightly basic conditions. Use a non-acidic drying agent (like Na₂SO₄) and avoid acidic washes if this impurity is the primary concern. A basic wash (e.g., with NaHCO₃) during the initial work-up is crucial to neutralize any generated acids.

  • Purification: If deprotection has already occurred, you now have a mixture of your desired mono-basic product and a more polar, di-basic impurity.

    • Chromatography: The fully deprotected analog is significantly more polar and will have a much lower Rf on silica gel TLC. It can be readily separated using the column chromatography protocol described in Q2. The deprotected compound will stick very strongly to the baseline, while your desired product elutes.

    • Crystallization: If your desired product is crystalline, recrystallization can be an effective method to exclude the more polar, deprotected impurity, which will likely remain in the mother liquor.

Table 3: Recrystallization Solvent System Suggestions

Primary Solvent (Product is Soluble)Anti-Solvent (Product is Insoluble)Procedure
Isopropanol (IPA)Heptane or HexaneDissolve in minimal hot IPA, add heptane dropwise until cloudy, then cool slowly.
Ethyl Acetate (EtOAc)Heptane or HexaneDissolve in minimal hot EtOAc, add heptane dropwise until cloudy, then cool slowly.
Acetonitrile (MeCN)Water or MTBEDissolve in minimal hot MeCN, add anti-solvent dropwise until cloudy, then cool slowly.

Final Purity Confirmation

After purification, the purity of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine should be rigorously confirmed.

  • LCMS: To confirm the correct mass and assess the percentage purity by UV trace.

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities. The absence of signals corresponding to 1-Boc-piperazine or the deprotected analog is a key indicator of purity.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

By understanding the potential impurities and applying the appropriate, chemically-justified purification strategy, you can ensure your starting material is of the highest quality, leading to more reliable and reproducible research outcomes.

References

  • Innovative Approach. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • BenchChem. (2025, December 27). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Sulfonamide.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Repine, J. T., et al. (2007). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.

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Optimization

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Reaction Products

Welcome to the Nuclear Magnetic Resonance (NMR) Spectroscopy Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks in their NMR sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Nuclear Magnetic Resonance (NMR) Spectroscopy Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks in their NMR spectra. Here, we will delve into the common and not-so-common sources of these spectral anomalies and provide systematic, field-proven strategies to identify and eliminate them, ensuring the integrity of your experimental results.

Introduction: The Narrative of an NMR Spectrum

An NMR spectrum is more than just a series of peaks; it's a detailed story of the chemical environment within your sample tube. Ideally, this story is about your desired product, with each peak and coupling constant confirming its structure and purity. However, unexpected peaks often appear, turning a clear narrative into a complex puzzle. These extraneous signals can arise from a variety of sources, including residual solvents, contaminants from reagents or equipment, and artifacts generated during data acquisition or processing.

This guide provides a logical, experience-based framework for troubleshooting these unexpected signals. We will move from the most common culprits to more subtle issues, providing not just "what to do" but "why you're doing it."

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common questions regarding unexpected NMR peaks.

Q1: I see peaks in my ¹H NMR spectrum that don't correspond to my product. What are the most likely sources?

A1: The most common sources of unexpected peaks are residual solvents from your reaction workup or purification, moisture (H₂O), and the residual proton signal from the deuterated solvent itself.[1][2]

  • Residual Solvents: Solvents like ethyl acetate, hexanes, dichloromethane, and acetone are frequently observed.[3] Their chemical shifts can vary slightly depending on the deuterated solvent used. It is essential to consult a reliable chemical shift table for common laboratory solvents.[4][5][6][7][8][9]

  • Water: A broad singlet for water can appear at different chemical shifts depending on the solvent, concentration, and temperature. In CDCl₃, it's often around 1.56 ppm, while in DMSO-d₆ it appears around 3.33 ppm.[2] To confirm a water peak, you can perform a D₂O shake: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity.[3]

  • Deuterated Solvent Residual Peaks: No deuterated solvent is 100% isotopically pure. You will always see a small peak from the residual protons of the solvent. For example, CDCl₃ shows a singlet at 7.26 ppm, and DMSO-d₅ (in DMSO-d₆) appears as a quintet at 2.50 ppm.[2]

Q2: I've identified the common solvent peaks, but there are still other strange signals. What should I look for next?

A2: After ruling out common solvents, consider these other frequent contaminants:

  • Grease: Broad peaks, often in the 0.8-1.3 ppm range, can be due to silicone or hydrocarbon grease from glassware joints or vacuum pumps.[10][11][12][13] Meticulous cleaning of glassware is crucial. Washing with a hexane or pentane rinse can help remove grease.[13]

  • Phthalates: These plasticizers can leach from plastic labware (e.g., tubing, pipette tips, vial caps) and typically show aromatic signals around 7.5-7.7 ppm and aliphatic signals around 1.3 ppm.[14][15] Whenever possible, use glass or polypropylene labware.

  • Starting Materials & Reagents: Unreacted starting materials or byproducts are a common source of extra peaks. Always compare your product's spectrum to those of your starting materials.

Q3: My baseline is rolling or distorted. How can I fix this?

A3: A rolling baseline is often an issue with NMR data processing, specifically phase correction.[16][17]

  • Phase Correction: This adjustment ensures that all peaks are in the positive absorption mode. Automatic phase correction can sometimes fail, especially with complex spectra or low signal-to-noise.[17] Manual phase correction, by adjusting the zero-order (ph0) and first-order (ph1) phase, is often necessary.

  • FID Truncation: If the acquisition time is too short, the Free Induction Decay (FID) signal may not have fully decayed by the end of the acquisition. This "truncation" can lead to "sinc wiggles" or baseline distortions around intense peaks after Fourier transformation.[16][18] Increasing the acquisition time can resolve this.

Q4: I see small, symmetrical peaks on either side of my main signals. What are they?

A4: These are likely either spinning sidebands or ¹³C satellites .

  • Spinning Sidebands: These are artifacts that appear at frequencies equal to the main peak's frequency plus or minus multiples of the sample spinning rate.[19][20][21][22] They are caused by magnetic field inhomogeneity. You can confirm them by changing the spinning rate; the position of the sidebands will change, while the true peaks will not. Reducing the spinning rate or improving the magnetic field homogeneity (shimming) can minimize them.[21][23] For 2D experiments, it is generally recommended not to spin the sample.[21]

  • ¹³C Satellites: These are small peaks that flank a large ¹H peak, arising from the coupling of the proton to an attached ¹³C nucleus (which has a natural abundance of about 1.1%).[24][25] They appear as a doublet, with a separation equal to the one-bond ¹H-¹³C coupling constant (¹JCH), typically 120-250 Hz. Unlike spinning sidebands, their position relative to the main peak is independent of the spinning rate.[25] While they are a natural feature of the spectrum, specialized pulse sequences can be used to suppress them if they overlap with signals from low-level impurities.[26][27][28]

Part 2: Systematic Troubleshooting Guides

When the answer isn't immediately obvious from the FAQs, a more systematic approach is required.

Guide 1: Differentiating Between Contaminants and Spectral Artifacts

The first step is to determine if the unexpected peak is from a real chemical species in your sample or an artifact of the NMR experiment.

G A Unexpected Peak Observed B Change Spinning Rate A->B C Did Peak Position Change? B->C D Yes: Spinning Sideband (Artifact) C->D Yes E No: Potential Contaminant or ¹³C Satellite C->E No F Re-process Data (No Window Function) E->F G Did Sidelobes ('wiggles') around intense peaks disappear? F->G H Yes: Truncation Artifact G->H Yes I No: Likely a Real Signal G->I No G A Unexpected Peak Confirmed as Chemical Species B Consult Solvent Impurity Tables A->B C Match Found? B->C D Yes: Residual Solvent or Known Contaminant C->D Yes E No: Further Investigation C->E No F Run NMR of Starting Materials E->F G Run Blank NMR (Solvent Only) E->G H Analyze Lab Procedures E->H I Peak in Starting Material? F->I J Peak in Blank? G->J K Source Identified: - Unreacted Starting Material - Impurity in Reagent - Contaminated Solvent - Leaching from Labware H->K I->K Yes L Consider Reaction Byproducts or Degradation I->L No J->K Yes J->L No

Caption: Systematic approach to identifying contaminants.

  • Consult Reference Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents and impurities. [4][5][6][8][9]2. Run Controls:

    • Blank Sample: Prepare an NMR tube with only the deuterated solvent from the same bottle used for your sample. This will help identify contaminants in the solvent itself or from the NMR tube/cap. [29] * Starting Materials: Run an NMR spectrum of each of your starting materials and reagents (if they are soluble and stable).

  • Review Your Procedure:

    • Glassware Cleaning: Are you rinsing with a final solvent that is volatile and dissolves a wide range of organic compounds (e.g., acetone, followed by drying)? Are you avoiding soap residue?

    • Purification: Could the contaminant have been introduced during column chromatography (e.g., from the silica gel, sand, or solvents)? [14]Some labs report grease contamination from cotton plugs used in pipette columns. [30] * Sample Handling: Are you using plastic syringes with rubber plungers that could introduce silicone oil? Are you reusing NMR caps, which can be a source of plasticizer contamination? [10][14]

Part 3: Data Tables for Quick Reference

Table 1: ¹H Chemical Shifts (ppm) of Common Laboratory Solvents in CDCl₃

SolventChemical Shift (ppm) & Multiplicity
Acetone2.17 (s)
Acetonitrile2.05 (s)
Dichloromethane5.30 (s)
Diethyl Ether3.48 (q), 1.21 (t)
N,N-Dimethylformamide (DMF)8.02 (s), 2.95 (s), 2.87 (s)
Dimethyl Sulfoxide (DMSO)2.54 (s)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)
Hexane1.25 (br s), 0.88 (t)
Methanol3.49 (s)
Toluene7.27-7.17 (m), 2.36 (s)
Tetrahydrofuran (THF)3.76 (t), 1.85 (t)
Water~1.56 (br s)

Source: Adapted from values in Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010). [5][7] Table 2: Common Spectral Artifacts and Their Characteristics

ArtifactAppearanceCauseHow to Confirm
Spinning Sidebands Symmetrical peaks flanking a main peakMagnetic field inhomogeneity, sample spinningPosition changes with spinning rate [19][21]
¹³C Satellites Small, symmetrical doublets flanking a main peak¹H coupling to ¹³C (natural abundance)Position is independent of spinning rate; separation is ~120-250 Hz [24][25]
Phase Distortion Peaks with dipping baselinesIncorrect phase correctionManual re-phasing corrects the peak shape [17]
Baseline Roll A non-flat, rolling baselinePoor phasing, especially first-order (ph1) [16]Manual re-phasing flattens the baseline
Truncation Artifacts "Sinc wiggles" around intense peaksFID is cut off before it fully decays (short acquisition time)Increase acquisition time or apply a gentle window function [18]
Quadrature Ghost A single, weak artifact peakImbalance in the quadrature detectorAppears at a frequency mirrored through the center of the spectrum

Conclusion: Towards Cleaner Spectra

Troubleshooting unexpected NMR peaks is a skill that blends systematic deduction with an awareness of common laboratory practices. By following a logical workflow—first distinguishing artifacts from real signals, then methodically hunting down the source of chemical contaminants—you can confidently interpret your spectra and ensure the integrity of your research. Always remember that a clean spectrum begins long before the sample enters the magnet; it starts with clean glassware, pure reagents, and careful technique.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Dykstra, R. (2012). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 40A(2), 55-70. [Link]

  • Tan, B. E., & Kuan, P. L. (1995). Artifacts introduced by zero order phase correction in proton NMR spectroscopy and a method of elimination by phase filtering. Magnetic resonance imaging, 13(3), 451–457. [Link]

  • Wikipedia contributors. (2023, December 2). Carbon-13 NMR satellite. In Wikipedia, The Free Encyclopedia. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wikipedia contributors. (2023, May 22). Magic angle spinning. In Wikipedia, The Free Encyclopedia. [Link]

  • NMR Wiki. (2009, January 28). Magic angle spinning. [Link]

  • Chan, K. C., & Lee, K. H. (2018). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 21(4), 283-293. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 25). To Spin Or Not To Spin?[Link]

  • Reddit. (2022, November 8). Grease in NMRs. r/chemistry. [Link]

  • Dixon, W. T. (1982). Spinning-sideband-free and spinning-sideband-only NMR spectra in spinning samples. The Journal of Chemical Physics, 77(4), 1800–1809. [Link]

  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Hills, B. P., & Wright, K. M. (1998). Control of Spinning Sidebands in High Resolution NMR Spectroscopy. Journal of Magnetic Resonance, 131(2), 177–183. [Link]

  • Radiology Key. (2016, January 10). Magnetic Resonance Imaging Artifacts. [Link]

  • ResearchGate. (n.d.). Carbon-13 satellites in the 1H NMR spectrum of CHCl3.docx. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. [Link]

  • Poggetto, G. D., Power, J. E., Adams, R. W., Nilsson, M., & Morris, G. A. (2017). 13C Satellite-Free 1H NMR Spectra. Analytical chemistry, 89(22), 11898–11901. [Link]

  • Poggetto, G. D., Power, J. E., Adams, R. W., Nilsson, M., & Morris, G. A. (2017). 13C Satellite-Free 1H NMR Spectra. Analytical Chemistry, 89(22), 11898–11901. [Link]

  • ACS Publications. (2017, October 30). 13C Satellite-Free 1H NMR Spectra. Analytical Chemistry. [Link]

  • Zhurakovskyi, A. (2016, November 13). Grease in NMR. Alex Zhurakovskyi Blog. [Link]

  • Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog. [Link]

  • Near, J., Edden, R., Evans, C. J., Paquin, R., Harris, A., & Jezzard, P. (2010). Frequency and Phase Drift Correction of Magnetic Resonance Spectroscopy Data by Spectral Registration in the Time Domain. Magnetic resonance in medicine, 63(1), 15–23. [Link]

  • Reddit. (2020, November 12). H-grease in NMR spectrum. r/Chempros. [Link]

  • Reddit. (2024, September 8). Getting rid of grease peaks in NMR spectrum. r/Chempros. [Link]

  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?[Link]

  • Farías-Rico, J. A., & Pardi, A. (2015). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of magnetic resonance (San Diego, Calif. : 1997), 258, 62–70. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (2017, February 16). I have a peak around 1.2 in H-NMR and an associated peak around 27.5 in C-NMR. Does anyone know where these peaks are coming from?[Link]

  • Creative Biostructure. (n.d.). How NMR Can Detect Environmental Contaminants?[Link]

  • Reddit. (2022, March 21). 1H NMR showing less peaks than expected? r/NMRspectroscopy. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This document provides expert-driven advice, troubleshooting guides, and frequently asked questions (FAQs) regarding the critical choice of reaction solvents. Our goal is to move beyond conventional solvent systems, offering effective and sustainable alternatives to address common experimental challenges.

Introduction

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a versatile building block in medicinal chemistry, featuring a primary amine for derivatization, a Boc-protected secondary amine, and a sulfonyl group. This unique combination of functional groups necessitates careful solvent selection to ensure high reaction yields, minimize side-product formation, and facilitate purification. Traditional solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often effective but pose significant environmental and health risks.[1] This guide focuses on identifying and implementing superior alternative solvents to enhance the efficiency, safety, and sustainability of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine that dictate solvent choice?

A1: Four primary characteristics of the molecule must be considered:

  • Primary Amine (-NH₂): This group is nucleophilic and is the intended site for reactions like acylation, sulfonylation, and alkylation. The solvent should not react with this group and must facilitate its nucleophilicity.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[2] Solvents must be chosen to prevent premature deprotection. While generally stable, prolonged heating in certain protic solvents can lead to slow degradation.

  • Sulfonyl Group (-SO₂-): This is a strong electron-withdrawing group that is generally stable under a wide range of acidic and basic conditions.[3] It contributes to the overall polarity of the molecule. The choice of solvent can be critical in reactions involving the sulfonyl group itself, such as in certain copper-catalyzed cross-coupling reactions where polar aprotic solvents are preferred.[4]

  • Piperazine Ring: As a heterocyclic amine, the piperazine core can be susceptible to oxidation under harsh conditions.[5] The basicity of the unprotected nitrogen in the final product (after Boc removal) will also be influenced by the solvent during workup and isolation.

Q2: I am having trouble dissolving the starting material. What solvents are recommended for good solubility?

A2: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a polar molecule. While its simpler analog, 1-Boc-piperazine, is soluble in a range of organic solvents like ethyl acetate, methanol, and water, the addition of the aminoethylsulfonyl moiety increases its polarity.[6][7]

  • Highly Recommended: Polar aprotic solvents such as DMF, DMSO, and NMP will provide excellent solubility. However, due to their high boiling points and toxicity, they are often difficult to remove during workup.

  • Greener Alternatives: Consider greener polar aprotic solvents. 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl methyl ether (CPME) , Propylene carbonate , and N-butylpyrrolidone (NBP) are excellent starting points.[8][9][10] For many common reactions like amide couplings, these solvents have been shown to perform as well as or better than traditional, less desirable solvents.[11]

  • Protic Solvents: Alcohols like methanol or ethanol can be good solvents for dissolving the material, but their utility as reaction solvents depends on the specific chemistry. For instance, in Boc-protection reactions, alcoholic solvents can enhance the reaction rate.[12] However, for other transformations, their protic nature may interfere with reagents or promote side reactions.

Q3: Can I use protic solvents like ethanol or water for my reaction?

A3: It depends entirely on the reaction chemistry.

  • Favorable Use: For certain reactions like reductive aminations or specific Boc-protections, protic solvents can be beneficial.[12] Water is being increasingly explored as a green solvent for amide bond formation, often with the aid of surfactants to overcome solubility issues.[1][10]

  • Cautionary Use: For reactions involving highly reactive intermediates or reagents that are quenched by protons (e.g., Grignard reagents, many coupling agents used in amide synthesis), protic solvents are unsuitable. The primary amine of your substrate is also a base and will be protonated in acidic aqueous solutions, rendering it non-nucleophilic.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield in Amide Coupling Reactions

You are performing an amide coupling with a carboxylic acid and a standard coupling agent (e.g., HATU, T3P®) in DCM, but the reaction is sluggish and gives a low yield.

  • Underlying Cause & Mechanistic Insight: The limited polarity of DCM may not be sufficient to fully dissolve all reactants and activated intermediates, leading to a heterogeneous mixture and slow reaction kinetics. Furthermore, the carboxylate-ammonium salt formed between the reactants can precipitate, effectively halting the reaction. Amide bond formation is the single most common transformation in medicinal chemistry, and its efficiency is highly solvent-dependent.[11]

  • Recommended Solution & Alternative Solvents: Switch from DCM to a more polar, aprotic solvent. A study evaluating alternative solvents for common amide coupling reactions found several greener options to be highly effective.[11][13]

SolventKey AdvantagesBoiling Point (°C)Considerations
2-Methyltetrahydrofuran (2-MeTHF) Greener alternative to THF/DCM, higher boiling point, less water-miscible for easier workup.[10]80Can form peroxides; use inhibitor-stabilized solvent.
Ethyl Acetate (EtOAc) Low cost, low boiling point for easy removal, favorable environmental profile.[9]77Less polar than 2-MeTHF; may not be suitable for all substrates.
Dimethyl Carbonate (DMC) Green, biodegradable solvent.[1][11]90Can act as a methylating agent at high temperatures.
N-Butylpyrrolidone (NBP) Non-toxic, biodegradable replacement for NMP/DMF.[8][9]237High boiling point can make removal difficult.
Workflow: Solvent Selection for Amide Coupling

cluster_start Reaction Goal cluster_green Green Chemistry Focus? cluster_workup Workup Consideration cluster_traditional Traditional (Use with Caution) cluster_recommend Recommended Alternatives start Amide Coupling with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine green_q Prioritize Green Solvent? start->green_q workup_q Easy Workup Critical? green_q->workup_q Yes dmf DMF / NMP (High BP, Toxicity) green_q->dmf No me_thf 2-MeTHF / CPME (Good balance) workup_q->me_thf No etoac EtOAc / DMC (Lower BP) workup_q->etoac Yes

Caption: Decision workflow for selecting an amide coupling solvent.

Problem 2: Unintended Boc-Deprotection During Reaction

You are attempting a reaction, such as an N-alkylation of the primary amine, at elevated temperatures and observe the formation of a significant byproduct corresponding to the loss of the Boc group.

  • Underlying Cause & Mechanistic Insight: The Boc group is cleaved under acidic conditions.[2] While most aprotic solvents are non-problematic, trace acidic impurities or the generation of an acidic byproduct (e.g., HBr from an alkyl bromide) can catalyze the deprotection, especially at higher temperatures. Traditional protocols for Boc deprotection often use TFA in DCM or HCl in dioxane, highlighting the group's acid lability.[14]

  • Recommended Solution & Alternative Solvents:

    • Add a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine into your reaction mixture to scavenge any generated acid.

    • Switch to a More Robust Solvent: Ensure you are using a high-purity, anhydrous aprotic solvent. Ethers like 2-MeTHF or CPME are excellent replacements for DCM or 1,4-dioxane.[14] Avoid alcoholic solvents if acid is generated, as the combination can accelerate deprotection.

    • Lower Reaction Temperature: If possible, investigate whether the reaction can proceed at a lower temperature, perhaps by using a more reactive electrophile or a catalyst.

Experimental Protocol: Amide Coupling in 2-MeTHF

This protocol provides a general method for coupling 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine with a carboxylic acid using propylphosphonic anhydride (T3P®) as the coupling agent in a greener solvent.

Materials:

  • 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Propylphosphonic anhydride (T3P®), 50 wt% solution in 2-MeTHF (1.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.1 eq) and 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.0 eq).

  • Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor Progress: Check the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and dilute with additional 2-MeTHF if necessary.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).

References

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  • Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents.
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  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Benchchem.
  • 4-N-(2-Aminoethyl)-1-N-Boc-piperazine.ChemBK.
  • 4-(2-aminoethyl)-1-boc-piperazine.Sigma-Aldrich.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.American Chemical Society.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.Wiley Online Library.
  • 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | CAS 192130-34-0.Santa Cruz Biotechnology.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • 1-(2-N-Boc-aminoethyl)piperazine.PubChem.

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Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Welcome to the technical support center for cross-coupling reactions involving 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this multifaceted substrate in common palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions are based on established principles of organometallic chemistry and practical laboratory experience.

Q1: My Buchwald-Hartwig amination with an aryl halide shows low or no conversion. What are the likely causes and how can I fix it?

Low conversion in a Buchwald-Hartwig amination with this substrate can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The N-Boc-piperazine moiety introduces significant steric bulk, which can impede the catalytic cycle.

Initial Diagnostic Checks:

  • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reagent Purity: Ensure the amine, aryl halide, and solvent are anhydrous and pure. Water can interfere with the base and the catalyst. Amines, in particular, should be purified to remove any potential catalyst poisons.

  • Base Strength and Solubility: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions.

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand System: The combination of a palladium precursor and a suitable ligand is paramount. For sterically demanding substrates like N-Boc-piperazine, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[1][2]

    • Recommendation: Switch to a more robust, sterically hindered ligand system. Buchwald ligands such as XPhos, SPhos, or BrettPhos are excellent starting points.[2] Modern palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are often more efficient as they ensure the formation of the active monoligated Pd(0) species.

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common choice for Buchwald-Hartwig reactions, but its high reactivity can sometimes lead to decomposition.

    • Alternative Bases: Consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). K₃PO₄ is a milder base and can be effective in some cases, especially if your substrate is sensitive.

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Solvent Screening: While toluene and dioxane are common, consider switching to a more polar aprotic solvent like CPME (cyclopentyl methyl ether) if reagent solubility is an issue.

Experimental Protocol: A Robust Starting Point for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (1.2 equiv), and NaOt-Bu (1.4 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

Q2: I'm attempting a Suzuki-Miyaura coupling with a boronic acid/ester and observing significant decomposition of my starting materials and low product yield. What's going wrong?

The primary culprits for failure in Suzuki-Miyaura couplings are often related to the stability of the boronic acid and the activity of the catalyst. The sulfonyl group in your substrate is electron-withdrawing, which can influence the electronic properties of the system.

Common Issues and Solutions:

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures and in the presence of water and base, leading to the replacement of the boronic acid group with a hydrogen atom.

    • Mitigation Strategy:

      • Use potassium phosphate (K₃PO₄) as the base, as it is known to minimize protodeboronation compared to stronger bases like sodium carbonate.

      • Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.

      • Ensure your solvent and reagents are scrupulously dry.

  • Catalyst Inefficiency: The choice of catalyst is crucial, especially when dealing with potentially coordinating functional groups.

    • Catalyst and Ligand Selection: For Suzuki couplings, catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points. However, for more challenging substrates, consider using a more active catalyst system with bulky, electron-rich ligands like SPhos or XPhos.

  • Homocoupling of the Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas your solvent and maintain a positive pressure of an inert gas throughout the reaction.

Problem Potential Cause Recommended Solution
Low or No ProductInactive CatalystUse a modern precatalyst (e.g., SPhos Pd G2); ensure inert atmosphere.
Boronic Acid DecompositionProtodeboronationUse K₃PO₄ as base; switch to a boronic pinacol ester; ensure anhydrous conditions.
Homocoupling Side ProductOxygen in the reactionThoroughly degas the solvent and reaction mixture.
Poor Reagent SolubilityInappropriate SolventScreen solvents like dioxane, THF, or CPME. For aqueous bases, ensure vigorous stirring.
Q3: I'm observing an unexpected side product that appears to be a desulfonylated version of my starting material. Is this possible?

While the alkylsulfonyl group in your substrate is generally stable, palladium-catalyzed C-S bond cleavage is a known process, particularly with arylsulfonyl chlorides or fluorides which can act as electrophilic coupling partners.[3][4] Under harsh reaction conditions, it is conceivable that a C-S bond in the ethylsulfonyl side chain could be cleaved, though this is less likely than with an arylsulfonyl group.

Diagnostic Steps:

  • Characterize the Side Product: Obtain mass spectrometry and NMR data to confirm the structure of the side product.

  • Reaction Condition Analysis: This side reaction is more likely at higher temperatures or with very reactive catalyst systems.

    • Solution: Try running the reaction at a lower temperature for a longer period. You may also consider a less reactive catalyst system if the desired reaction proceeds under milder conditions.

Frequently Asked Questions (FAQs)

What are the best general catalyst systems for coupling with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine?

The optimal catalyst system depends on the specific cross-coupling reaction. However, due to the steric bulk of the N-Boc-piperazine moiety, catalyst systems that are known to be effective for hindered substrates are the best starting point.

  • For Buchwald-Hartwig Amination:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos.

    • Precatalysts: XPhos Pd G3 or SPhos Pd G2 are highly recommended for their efficiency and ease of use.[2]

  • For Suzuki-Miyaura Coupling:

    • Catalyst: Pd(PPh₃)₄ is a classic choice, but for more challenging couplings, PdCl₂(dppf) or a system with a more modern ligand like SPhos can be more effective.

    • Base: K₃PO₄ is often a good choice to minimize side reactions.

How does the (2-Aminoethyl)sulfonyl group affect the cross-coupling reaction?

The sulfonyl group is strongly electron-withdrawing, which can have several effects:

  • Electronic Effects: It can decrease the nucleophilicity of the piperazine nitrogen in Buchwald-Hartwig amination, potentially requiring a stronger base or more forcing conditions.

  • Potential for Coordination: The sulfonyl oxygens could potentially coordinate to the palladium center, although this is less likely to be a major inhibitory effect compared to other functional groups.

  • Steric Hindrance: The entire side chain adds to the steric bulk around the piperazine, reinforcing the need for sterically hindered ligands that can accommodate bulky substrates.

My substrate is expensive. How can I optimize the reaction conditions efficiently?

When working with a valuable substrate, a high-throughput screening approach is often the most effective way to find optimal conditions without consuming large amounts of material.

Screening Strategy:

  • Catalyst/Ligand Screen: Use a 96-well plate format to screen a variety of palladium sources and ligands simultaneously.

  • Base and Solvent Screen: Once a promising ligand is identified, screen a matrix of different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, CPME).

  • Temperature Optimization: Run the most promising conditions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot between reaction rate and stability.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

CatalystSelection start Start: Define Coupling Reaction (e.g., Buchwald-Hartwig) initial_cond Select Initial Conditions: - Precatalyst: XPhos Pd G3 (2 mol%) - Base: NaOt-Bu (1.4 eq) - Solvent: Toluene - Temp: 100 °C start->initial_cond run_rxn Run Small-Scale Test Reaction initial_cond->run_rxn analyze Analyze Results (LC-MS/TLC) run_rxn->analyze success High Yield (>80%) Proceed to Scale-Up analyze->success Good Conversion low_yield Low Yield / No Reaction analyze->low_yield Poor Conversion side_products Side Products Observed analyze->side_products Complex Mixture screen_ligands Screen Ligands: - SPhos, RuPhos - Check for steric/electronic match low_yield->screen_ligands Hypothesis: Poor catalyst activity screen_bases Screen Bases: - LHMDS, K3PO4 - Consider strength & solubility low_yield->screen_bases Hypothesis: Suboptimal base check_purity Verify Reagent Purity & Inertness - Degas solvent, use glovebox low_yield->check_purity First Principles Check side_products->screen_bases Hypothesis: Base-induced side reactions optimize_temp Optimize Temperature: - Lower temp to reduce decomposition - Higher temp to increase rate side_products->optimize_temp Hypothesis: Decomposition screen_ligands->run_rxn screen_bases->run_rxn screen_solvents Screen Solvents: - Dioxane, CPME - Address solubility issues screen_solvents->run_rxn optimize_temp->run_rxn check_purity->initial_cond

Caption: A decision tree for troubleshooting cross-coupling reactions.

References

  • Muci, A. R., & Buchwald, S. L. (2002). Practical palladium catalysts for C-N and C-O bond formation. Topics in Current Chemistry, 219, 131-209. [Link]

  • Kant, R., Kumar, A., & Singh, R. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(15), 4145-4181. [Link]

  • Li, J., et al. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 46(1), 123-127. [Link]

  • Ghotbi, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19354-19375. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(19), 10275–10296. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical science, 2(1), 27–50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Willis, M. C. (2018). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 9(1), 45-49. [Link]

  • Reites, T. A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 17, 2316-2323. [Link]

  • Viciu, M. S., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(36), 12386-12403. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • O'Brien, P., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31), e202500863. [Link]

  • Blakemore, D. C., et al. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Chemistry – A European Journal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Russian Journal of Organic Chemistry, 40(11), 1599-1601. [Link]

  • Teo, Y.-C., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters, 54(40), 5482-5485. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Tobrman, T. (2022). Suzuki–Miyaura-type cross-coupling of heteroaryl sulfides with arylboronic acids enabled by palladium/N-heterocyclic carbene catalysts. Catalysis Science & Technology, 12(1), 107-112. [Link]

  • Sodiq, A., et al. (2015). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 63, 623-634. [Link]

  • Dai, M., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-15. [Link]

  • Li, X., et al. (2023). Synergistic Pd/Cu catalysis enabled cross-coupling of glycosyl stannanes with sulfonium salts to access C-aryl/alkenyl glycals. Nature Communications, 14(1), 1-10. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Bégouin, J. M., & Gosmini, C. (2009). Cobalt-catalyzed Cross-Coupling Between in Situ Prepared Arylzinc Halides and 2-chloropyrimidine or 2-chloropyrazine. The Journal of organic chemistry, 74(8), 3221–3224. [Link]

  • Liu, Y., et al. (2021). Coupling of aryl halides with tertiary alkyl halides. ResearchGate. [Link]

  • Bryant, J. T., et al. (2023). Synergistic Steric and Electronic Effects on the Photoredox Catalysis by a Multivariate Library of Titania Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in their synthetic workflows. It is common in organic synthesis to employ an excess of one reagent to drive a reaction to completion. However, the subsequent removal of this excess reagent can present a significant purification challenge. This document provides a comprehensive set of troubleshooting procedures and frequently asked questions (FAQs) to effectively remove unreacted 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine from your reaction mixture, ensuring the high purity of your target compound.

Understanding the Challenge: Properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

To effectively remove a compound, it is crucial to understand its physicochemical properties. 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine possesses a unique combination of functional groups that dictate its behavior during purification.

PropertyValueImplication for Purification
Molecular Formula C₁₁H₂₃N₃O₄SIndicates a relatively high heteroatom content, suggesting polarity.
Molecular Weight 293.38 g/mol A moderate molecular weight, generally amenable to standard purification techniques.
Key Functional Groups Boc-protected amine, piperazine, sulfonyl, primary amineThe Boc group is non-polar, while the sulfonyl and primary amine groups are polar and capable of hydrogen bonding. The piperazine nitrogen is basic.
Solubility Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.This differential solubility is the cornerstone of extractive work-up procedures.
pKa (Piperazine Nitrogens) Approximately 5.3 and 9.7 (for the parent piperazine)[1]The basicity of the piperazine nitrogen allows for manipulation of its solubility through pH adjustment.

The presence of both a lipophilic Boc group and polar sulfonyl and primary amine moieties gives the molecule an amphiphilic character, which can sometimes complicate separation from both very non-polar and very polar impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when attempting to remove excess 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Q1: My initial aqueous work-up failed to remove the excess reagent. What went wrong?

A1: A simple water wash is often insufficient to remove this reagent from an organic layer due to its overall non-polar character imparted by the Boc group and the carbon backbone. The key is to exploit the basicity of the piperazine nitrogen.

Causality: The Boc-protected piperazine nitrogen is sterically hindered and less basic, but the terminal primary amine and the other piperazine nitrogen are sufficiently basic to be protonated under acidic conditions. Protonation will form a salt, which will dramatically increase its solubility in the aqueous phase.

Solution: Acidic Wash

An acidic wash is a highly effective method to selectively move the excess 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine into the aqueous phase, leaving your potentially less basic or neutral product in the organic layer.

Experimental Protocol 1: Acidic Extractive Work-Up

This protocol is designed to remove the basic 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine from a reaction mixture in an organic solvent.

Materials:

  • Crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Initial Dilution: Dilute your crude reaction mixture with the organic solvent used for the reaction (e.g., ethyl acetate, dichloromethane). This ensures a less viscous solution for efficient partitioning.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. The protonated 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine hydrochloride salt will be in this aqueous layer.

  • Repeat Acidic Wash: For optimal removal, repeat the acidic wash (steps 2-3) one to two more times with fresh 1M HCl.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide will be generated.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and aids in breaking up emulsions.[2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product, now free of the excess reagent.

G start Crude Reaction Mixture in Organic Solvent dilute Dilute with Organic Solvent start->dilute wash1 Wash with 1M HCl (x2-3) dilute->wash1 separate1 Separate Layers wash1->separate1 aqueous1 Aqueous Layer (Contains Protonated Reagent) separate1->aqueous1 Discard organic1 Organic Layer separate1->organic1 wash2 Wash with sat. NaHCO₃ organic1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na₂SO₄/MgSO₄ wash3->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Troubleshooting logic for flash chromatography.

Experimental Protocol 3: Scavenger Resin Work-Up

This method is ideal when both your product and the excess reagent are basic, but your product lacks a primary amine. Scavenger resins with isocyanate or sulfonyl chloride functional groups will selectively react with the primary amine of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

Materials:

  • Crude reaction mixture

  • Isocyanate or sulfonyl chloride functionalized scavenger resin

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • Reaction vessel with stirring

  • Filtration apparatus

Procedure:

  • Resin Selection: Choose a scavenger resin that reacts with primary amines. Isocyanate resins are highly effective for scavenging both primary and secondary amines.

  • Reaction Setup: Dissolve the crude reaction mixture in an anhydrous, non-protic solvent. Add the scavenger resin (typically 2-4 equivalents relative to the excess reagent).

  • Scavenging: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to observe the disappearance of the excess reagent spot.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin. The resin will now have the excess reagent covalently bound to it.

  • Purification: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrate and washes.

  • Concentration: Remove the solvent under reduced pressure to yield the purified product.

Q3: I have a solid product, but it's an oil contaminated with the excess reagent. What should I do?

A3: The presence of impurities can often inhibit crystallization, resulting in an oil. If your desired product is a solid, attempting recrystallization after a preliminary purification step can be very effective.

Solution: Recrystallization

Procedure:

  • Preliminary Purification: First, perform an acidic wash (Protocol 1) or a quick filtration through a small plug of silica to remove the bulk of the excess reagent.

  • Solvent Selection: Choose a solvent system for recrystallization where your product has high solubility at elevated temperatures and low solubility at room temperature or below. The excess reagent should ideally remain soluble at lower temperatures.

  • Dissolution: Dissolve the partially purified product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

By understanding the chemical nature of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine and applying these targeted purification strategies, you can effectively remove it from your reaction mixtures and obtain your desired product with high purity.

References

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Chemistry LibreTexts. (2021-09-27). 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. (2022-01-12). [Link]

Sources

Optimization

Technical Support Center: Dealing with the Hygroscopic Nature of Piperazine Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of piperazine and its various salt forms. Our goal is to equip you with the knowledge to ensure the accuracy, reproducibility, and stability of your experiments and formulations.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment.[1][2] Piperazine and many of its pharmaceutically relevant salts exhibit this property, which can significantly impact their physicochemical characteristics.[3] Anhydrous piperazine is notably deliquescent, meaning it can absorb enough atmospheric moisture to dissolve into a liquid solution.[1] It also readily absorbs carbon dioxide from the air.[1][4]

Moisture uptake can lead to a cascade of issues, including:

  • Inaccurate Weighing: The measured mass will be inflated by the weight of absorbed water, leading to errors in concentration calculations.[1]

  • Physical Instability: This can manifest as caking, clumping, or changes in crystal structure and melting point, which affects powder flowability and handling.[3][5][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, compromising the purity and potency of the active pharmaceutical ingredient (API).[1][3]

  • Altered Dissolution Rates: Changes in the physical state of the salt due to moisture absorption can impact its solubility and dissolution profile, which is critical for bioavailability.[5]

Understanding and mitigating the effects of hygroscopicity are therefore paramount for reliable research and the development of stable drug products.

Frequently Asked Questions (FAQs)

Q1: Which piperazine salts are known to be hygroscopic?

While anhydrous piperazine is highly hygroscopic, the hygroscopicity of its salts can vary depending on the counter-ion.[3]

  • Piperazine Citrate: This salt is described as having "micro-hygroscopicity" and can exist as stable hydrates.[3][7]

  • Piperazine Dihydrochloride: This salt is also known to be hygroscopic and can absorb moisture from the air, potentially forming clumps.[8][9]

  • Piperazine Tartrate: In contrast, the tartrate salts of piperazine are reported to be non-hygroscopic.[3]

It's crucial to consult the certificate of analysis or conduct your own characterization to understand the specific hygroscopic nature of the salt you are working with.

Q2: How does moisture absorption affect the stability of piperazine salts?

Moisture can act as a plasticizer, increasing molecular mobility and potentially leading to solid-state phase transitions.[10] For piperazine salts, this can mean a conversion from an anhydrous form to a less stable hydrate, or even deliquescence.[1][3] The presence of water can also accelerate chemical degradation through hydrolysis.[3] However, forming salts can also improve stability. For instance, piperazine hydrochloride is more stable than the piperazine base, and a sulfamethoxazole-piperazine salt has shown good stability under accelerated conditions.[3][11]

Q3: What are the best practices for storing hygroscopic piperazine salts?

To minimize moisture uptake, proper storage is critical.[5]

  • Controlled Environment: Store piperazine salts in a cool, dry, and well-ventilated area.[1] The use of desiccators or dry cabinets that maintain a low relative humidity (RH) is highly recommended.[2][5]

  • Airtight Containers: Always keep the compounds in tightly sealed containers.[1] Consider using containers with moisture-proof seals.

  • Inert Atmosphere: For particularly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.

Q4: How can I accurately weigh a hygroscopic piperazine salt?

Accurate weighing is fundamental to experimental success.

  • Minimize Exposure: Work quickly to minimize the time the sample is exposed to the ambient atmosphere.[5]

  • Controlled Weighing Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.

  • Pre-weighed Vials: Taring a sealed vial, adding the sample quickly, and re-sealing before measuring the final weight can reduce moisture absorption during the weighing process.

  • Determine Water Content: For precise applications, it is essential to determine the water content of the material at the time of weighing using methods like Karl Fischer titration.[12] This allows you to correct for the mass of the absorbed water and calculate the true mass of the anhydrous compound.

Troubleshooting Guides

Issue 1: Inconsistent results in dissolution studies.

Possible Cause: The hygroscopic nature of the piperazine salt is leading to variability in the starting material.

Troubleshooting Steps:

  • Characterize the Starting Material: Before each experiment, characterize the piperazine salt for its water content using Karl Fischer titration.[12] This will allow you to normalize your results based on the anhydrous mass.

  • Control the Experimental Environment: Conduct dissolution studies in a controlled environment with consistent temperature and humidity.

  • Pre-condition the Sample: If appropriate for your study, consider pre-conditioning the sample to a specific relative humidity to ensure a consistent starting point for all experiments.

  • Analyze for Polymorphic Changes: Use techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystal form of the salt before and after storage, as this can significantly impact dissolution.[13]

Issue 2: Powder caking and poor flowability during formulation.

Possible Cause: The piperazine salt is absorbing ambient moisture, leading to particle agglomeration.

Troubleshooting Steps:

  • Environmental Control: Maintain a low relative humidity (ideally below 40% RH) in the manufacturing and handling areas using dehumidifiers.[6]

  • Formulation Optimization:

    • Incorporate Non-Hygroscopic Excipients: Select fillers, binders, and other excipients that have low hygroscopicity.[6]

    • Use of Glidants: Add glidants such as colloidal silicon dioxide to the formulation to improve powder flow.

    • Moisture Scavengers: Consider including excipients that act as internal desiccants.[6]

  • Process Optimization:

    • Pre-dry Raw Materials: Ensure all components of the formulation are adequately dried before blending.[6]

    • Minimize Exposure Time: Streamline the manufacturing process to reduce the exposure of the powder blend to the environment.[5]

Issue 3: Degradation of the piperazine salt in a solid dosage form over time.

Possible Cause: Moisture permeating the packaging and/or residual moisture in the formulation is causing chemical degradation.

Troubleshooting Steps:

  • Moisture-Barrier Packaging: Utilize packaging with a high barrier to moisture vapor transmission.[5] This includes options like:

    • Aluminum foil blister packs[5]

    • High-density polyethylene (HDPE) bottles with tight-fitting caps[5]

  • Inclusion of Desiccants: Place desiccant packets (e.g., silica gel) inside the packaging to absorb any residual moisture and moisture that may ingress over time.[5][6]

  • Film Coating: Apply a moisture-barrier film coating to the tablets.[6][14] Polymers like hydroxypropyl methylcellulose (HPMC) can be used for this purpose.[6]

  • Accelerated Stability Studies: Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to predict the long-term stability of the formulation and packaging configuration.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a standardized method for quantifying the water content in a piperazine salt sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Karl Fischer reagent

  • Water standard for titer determination (for volumetric titration)

  • Airtight weighing vessel

  • Hygroscopic piperazine salt sample

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and conditioned.

  • Titer Determination (for Volumetric Titration): Accurately weigh a specific amount of water standard and add it to the titration vessel. Perform the titration to determine the titer of the Karl Fischer reagent. Repeat for consistency.

  • Sample Preparation: In a controlled low-humidity environment if possible, accurately weigh an appropriate amount of the piperazine salt sample into an airtight vessel.

  • Titration: Quickly transfer the sample to the titration vessel. Begin the titration and record the amount of reagent consumed to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the sample weight and the amount of reagent used.

Protocol 2: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

DVS analysis is a powerful tool to determine the critical relative humidity (CRH) at which a material begins to significantly absorb moisture.[12]

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance

  • Nitrogen gas supply (for dry gas stream)

  • Hygroscopic piperazine salt sample

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the piperazine salt onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Program the DVS to incrementally increase the relative humidity in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes (i.e., equilibrium is reached).

  • Desorption Isotherm: After reaching the maximum RH, program the instrument to decrease the RH in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

  • Data Analysis: Plot the percentage change in mass against the relative humidity. The resulting sorption and desorption isotherms provide a detailed profile of the material's hygroscopic behavior. The CRH can be identified as the RH at which a sharp increase in moisture uptake occurs.

Visualizations

Workflow for Handling Hygroscopic Piperazine Salts

G cluster_storage Storage cluster_weighing Weighing cluster_analysis Analysis & Characterization cluster_formulation Formulation & Handling cluster_packaging Final Product Packaging storage Store in tightly sealed container in a desiccator or dry cabinet weighing Weigh quickly in a low-humidity environment (e.g., glove box) storage->weighing Minimize exposure kf Determine water content (Karl Fischer Titration) weighing->kf For accurate concentration dvs Assess hygroscopicity profile (Dynamic Vapor Sorption) weighing->dvs To understand moisture uptake xrd Check for polymorphic changes (XRPD) weighing->xrd To assess stability formulation Process in a humidity-controlled area (<40% RH) weighing->formulation Proceed to formulation excipients Use non-hygroscopic excipients and moisture scavengers formulation->excipients packaging Use moisture-barrier packaging (e.g., blisters, HDPE bottles) formulation->packaging desiccant Include desiccants packaging->desiccant

Caption: Workflow for handling hygroscopic piperazine salts.

Impact of Humidity on Piperazine Salt Stability

G cluster_environment Environment cluster_material Piperazine Salt cluster_consequences Potential Consequences humidity High Relative Humidity salt Hygroscopic Piperazine Salt humidity->salt Moisture Absorption caking Physical Instability (Caking, Clumping) salt->caking degradation Chemical Degradation (Hydrolysis) salt->degradation dissolution Altered Dissolution Profile salt->dissolution weighing_error Inaccurate Weighing salt->weighing_error

Caption: Impact of humidity on piperazine salt stability.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Piperazine citr
  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem.
  • API Hygroscopicity.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.
  • Protecting Pharmaceuticals
  • Piperazine dihydrochloride. Solubility of Things.
  • How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips.
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Piperazine. Wikipedia.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
  • Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Linker Technologies in Bioconjugate Development: Profiling 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

As a Senior Application Scientist, the rational design of a bioconjugate—be it an Antibody-Drug Conjugate (ADC), a PROTAC, or a labeled biologic—hinges on the meticulous selection of its constituent parts. While the targ...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the rational design of a bioconjugate—be it an Antibody-Drug Conjugate (ADC), a PROTAC, or a labeled biologic—hinges on the meticulous selection of its constituent parts. While the targeting moiety and the payload often take center stage, the linker connecting them is a critical determinant of the conjugate's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][] This guide provides an in-depth comparison of various linker technologies, centered around the profile of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a non-cleavable linker scaffold. We will dissect its structural rationale and objectively compare its implied performance characteristics against established cleavable and non-cleavable alternatives, supported by mechanistic insights and detailed experimental frameworks.

The Central Role of the Linker

A linker must perform a delicate balancing act. It needs to be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet facilitate efficient payload release or presentation at the target site.[1][3] Linkers are broadly classified into two categories: non-cleavable and cleavable, a distinction that fundamentally dictates the mechanism of action of the entire conjugate.[][5][6]

  • Non-Cleavable Linkers: These form a stable covalent bond between the antibody and the payload. Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[6][7] This process releases the payload still attached to the linker and a single amino acid residue.

  • Cleavable Linkers: These are engineered with a specific chemical motif that is labile under certain physiological conditions, such as the low pH of endosomes or the high concentration of reducing agents inside a cell.[7][8][9] This allows for more diverse release mechanisms that are not solely dependent on antibody degradation.

G cluster_circ Systemic Circulation (pH ~7.4) cluster_cell Target Cell cluster_release Payload Release Mechanisms ADC Antibody-Drug Conjugate (ADC) Lysosome Lysosome (Low pH, High Proteases) ADC->Lysosome Internalization NonCleavable Non-Cleavable Linker: Antibody Degradation Lysosome->NonCleavable CleavablePeptide Cleavable Linker: Protease (e.g., Cathepsin B) Cleavage Lysosome->CleavablePeptide Cytosol Cytosol (High Glutathione) CleavableRedox Cleavable Linker: Redox (Glutathione) Cleavage Cytosol->CleavableRedox

Profile: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

This molecule represents a building block for a non-cleavable linker strategy. Its structure contains several key features that inform its function.

  • tert-Butoxycarbonyl (Boc) Group: A standard acid-labile protecting group for the primary amine. Its removal is a prerequisite for conjugation.

  • Piperazine Ring: A heterocyclic motif frequently incorporated into linkers. Its inclusion can enhance aqueous solubility and introduce conformational rigidity, which can be beneficial for optimizing the geometry of ternary complex formation in PROTACs or improving the pharmacokinetic profile of ADCs.[10][11]

  • Sulfonyl Group: The ethylsulfonyl moiety provides a highly stable, polar, and metabolically robust connection point. The strength of the carbon-sulfur and sulfur-oxygen bonds renders this group resistant to enzymatic and chemical degradation under physiological conditions, defining it as a core component of a non-cleavable linker.

  • Terminal Aminoethyl Group: After Boc deprotection, this primary amine serves as the reactive handle for conjugation to a payload or an antibody, typically through amide bond formation.

The combination of a piperazine ring and a sulfonyl group suggests a design focused on creating a hydrophilic and exceptionally stable linkage. Such a linker would be chosen for applications where absolute stability in circulation is paramount and where the payload-linker-amino acid catabolite is known to be active.

Comparative Analysis of Alternative Linkers

To understand the strategic advantages and disadvantages of a sulfonyl-piperazine linker, we compare it to three widely used linker classes.

Alternative Non-Cleavable Linker: Thioether (SMCC-based)

Thioether linkers, commonly formed using the heterobifunctional reagent SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are the gold standard for non-cleavable ADCs, as exemplified by Kadcyla® (Ado-trastuzumab emtansine).[8]

  • Mechanism: The SMCC linker first reacts with an amine on the payload via its NHS ester. The maleimide group on the other end then forms a stable thioether bond with a free thiol on the antibody, often generated by reducing interchain disulfide bonds.

  • Comparison:

    • Stability: Both sulfonyl-piperazine and thioether linkers offer high stability in circulation, with payload release depending on lysosomal degradation of the antibody.[][6]

    • Hydrophilicity: The sulfonyl-piperazine scaffold is inherently more polar and likely more hydrophilic than the cyclohexane-based SMCC linker. This can be advantageous for conjugating hydrophobic payloads, potentially improving the solubility and reducing the aggregation of the final ADC.

    • Synthesis: SMCC-based conjugation is a well-established, robust methodology. Developing a conjugation strategy with a novel linker like sulfonyl-piperazine would require more process development.

Cleavable Linker: Dipeptide (Valine-Citrulline)

Valine-Citrulline (Val-Cit or vc) linkers are the most prominent example of enzyme-cleavable linkers, used in the approved ADC Adcetris®.[1][8]

  • Mechanism: The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[12] Upon internalization of the ADC into the lysosome, Cathepsin B cleaves the linker, releasing the payload. This is often coupled with a self-immolative spacer like PABC (p-aminobenzyl carbamate) to ensure the released drug is in its unmodified, active form.[9]

  • Comparison:

    • Release Mechanism: Val-Cit offers a specific, enzyme-triggered release inside the cell, which can be more efficient than waiting for full antibody degradation.[8] The sulfonyl-piperazine linker relies on a slower, less specific degradation process.[6]

    • Bystander Effect: Because the released payload from a Val-Cit linker is often a small, uncharged molecule, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This "bystander effect" is a key advantage of many cleavable linkers.[][8] The payload-linker-amino acid catabolite from a non-cleavable linker is typically charged and membrane-impermeable, limiting its activity to the target cell only.[13]

Cleavable Linker: Disulfide

Disulfide linkers exploit the significant redox potential difference between the extracellular and intracellular environments.[14]

  • Mechanism: These linkers contain a disulfide bond (S-S) that is stable in the oxidizing environment of the bloodstream but is rapidly reduced and cleaved in the presence of high concentrations of intracellular glutathione (GSH), a reducing agent abundant in the cytosol.[12][14][]

  • Comparison:

    • Release Trigger: Disulfide linkers respond to the reducing environment of the cell, while sulfonyl-piperazine linkers are inert to it. The stability of disulfide linkers in circulation can sometimes be a concern, though steric hindrance can be introduced near the S-S bond to mitigate premature reduction.[12] The sulfonyl-piperazine linker offers superior in-vivo stability.

    • Payload Compatibility: Disulfide linkers are excellent for payloads that need to be released with a free thiol, or when release in the cytosol is desired. The choice between a non-cleavable linker and a disulfide linker depends entirely on the desired site and mechanism of payload activation.

Data Summary and Performance Indicators

The selection of a linker has profound consequences on the properties of the final bioconjugate. The following table summarizes these effects based on established principles in the field.

Linker Type Category Plasma Stability Solubility Enhancement Bystander Killing Typical Application
Sulfonyl-Piperazine Non-CleavableVery HighHigh (expected)NoPayloads active as amino acid conjugates; targeting non-heterogeneous tumors.
Thioether (SMCC) Non-CleavableVery HighModerateNoEstablished platform for payloads where the catabolite is potent.[][6]
Valine-Citrulline CleavableHighModerateYesPotent payloads targeting heterogeneous tumors where bystander effect is beneficial.[1][8]
Disulfide CleavableModerate to HighLowYesPayloads requiring cytosolic release or activation by reduction.[12][14]

Experimental Protocols: A Framework for Comparison

To provide a practical context, we outline a generalized workflow for conjugating a cytotoxic payload to an antibody using these different linker strategies. For this example, we assume the payload contains a free amine for conjugation.

Protocol 1: Two-Step Conjugation via a Sulfonyl-Piperazine Amine Linker

This protocol describes how to conjugate a payload to an antibody using the deprotected 4-[(2-aminoethyl)sulfonyl]piperazine linker.

Objective: To create a stable, non-cleavable ADC.

Materials:

  • Antibody in PBS, pH 7.4

  • Payload-linker conjugate: Payload-CO-NH-(CH₂)₂-SO₂-Piperazine-(CH₂)₂-NH₂ (deprotected form)

  • SMCC crosslinker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sephadex G-25 desalting columns

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Methodology:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to partially reduce interchain disulfides, generating reactive thiol groups.

    • Remove excess TCEP using a G-25 desalting column, exchanging the buffer back to PBS.

  • Linker-Payload Activation:

    • Dissolve the Payload-linker conjugate and a 1.2-fold molar excess of SMCC in DMSO.

    • React at room temperature for 1 hour to form the maleimide-activated Payload-linker intermediate.

  • Conjugation:

    • Immediately add the maleimide-activated Payload-linker solution to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.

    • Allow the reaction to proceed at room temperature for 4 hours or overnight at 4°C with gentle mixing. The maleimide group will react with the antibody thiols to form a stable thioether bond.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated linker-payload and aggregates.

    • Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC.

Protocol 2: Direct Conjugation with a Val-Cit-PABC Linker

This protocol assumes the use of a pre-formed Maleimide-Val-Cit-PABC-Payload construct.

Objective: To create a protease-cleavable ADC.

Methodology:

  • Antibody Reduction:

    • Perform this step exactly as described in Protocol 1, Step 1.

  • Conjugation:

    • Dissolve the Maleimide-Val-Cit-PABC-Payload reagent in DMSO.

    • Add a 5-10 fold molar excess of the reagent to the reduced antibody.

    • Incubate at room temperature for 2 hours.

  • Purification and Characterization:

    • Perform this step exactly as described in Protocol 1, Step 4.

Causality Behind Choices: The choice between these protocols is driven by the desired final product. Protocol 1 creates a non-cleavable ADC, where the sulfonyl-piperazine component is part of a larger construct designed for ultimate stability. Protocol 2 creates a cleavable ADC, where the entire strategy relies on the lability of the Val-Cit bond within the lysosome. The purification and characterization steps are universal and critical for ensuring the quality, homogeneity, and reproducibility of any ADC preparation.

Conclusion

The selection of a linker is a multi-parameter optimization problem with no single "best" solution.[1][6] The 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine building block is a precursor for a highly stable, non-cleavable linker. Its key advantages lie in its exceptional chemical stability and the potential for the piperazine moiety to confer favorable solubility properties to the conjugate.

This linker would be an excellent candidate for:

  • Highly potent payloads where any premature release would lead to unacceptable systemic toxicity.

  • Therapeutic strategies where a bystander effect is undesirable or unnecessary (e.g., targeting hematological malignancies or when the payload-catabolite is known to be membrane-impermeable).

  • Conjugating hydrophobic payloads where aggregation is a concern.

Conversely, it would be inappropriate for strategies that require intracellular release of an unmodified payload or that aim to leverage the bystander effect to treat heterogeneous tumors. For those applications, cleavable linkers such as Val-Cit or disulfide-based systems remain the technologies of choice. Ultimately, the optimal linker is unique to each specific combination of antibody, payload, and target indication, requiring careful consideration and empirical validation.

References

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024-09-30). Available from: [Link]

  • NJ Bio, Inc. Linkers for ADCs. Available from: [Link]

  • ACS Publications. Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Available from: [Link]

  • PubMed. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • Biotech Informers. Cleavable Vs. Non-Cleavable Linkers in ADCs. (2023-02-27). Available from: [Link]

  • MDPI. What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Available from: [Link]

  • SigutLabs. What Makes a Good Linker for Antibody-Drug Conjugates?. (2025-04-22). Available from: [Link]

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. (2020-10-30). Available from: [Link]

  • RSC Publishing. Polymer–paclitaxel conjugates based on disulfide linkers for controlled drug release. Available from: [Link]

  • ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. (2020-10-30). Available from: [Link]

  • PubMed. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. (2019-11-22). Available from: [Link]

  • National Institutes of Health (NIH). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Available from: [Link]

  • Morressier. Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (2020-03-26). Available from: [Link]

  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024-09-24). Available from: [Link]

  • Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available from: [Link]

  • ResearchGate. A Cleavable Linker Based on the Levulinoyl Ester for Activity-Based Protein Profiling | Request PDF. (2025-08-07). Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • Springer. Research applications of “linkers” in small molecule drugs design in fragment-based. Available from: [Link]

  • National Institutes of Health (NIH). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Available from: [Link]

  • European Patent Office. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. Available from: [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022-08-09). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • National Institutes of Health (NIH). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Available from: [Link]

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Comparative

A Researcher's Guide to Orthogonal Protection Strategies for Piperazine Sulfonyl Ethylamine: Beyond the Boc Group

The piperazine sulfonyl ethylamine scaffold is a critical pharmacophore in modern drug discovery, valued for its ability to modulate the physicochemical properties of drug candidates. However, the symmetric nature of the...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine sulfonyl ethylamine scaffold is a critical pharmacophore in modern drug discovery, valued for its ability to modulate the physicochemical properties of drug candidates. However, the symmetric nature of the piperazine ring poses a significant synthetic hurdle: achieving selective functionalization of its two nitrogen atoms (N1 and N4). For years, the tert-butyloxycarbonyl (Boc) group has been the default choice for masking one nitrogen, but its reliance on harsh acidic cleavage conditions often limits its application in the synthesis of complex, sensitive molecules.[1]

This guide, written for the practicing medicinal chemist, provides an in-depth comparison of viable, orthogonal alternatives to the Boc group. We will explore the nuances of each protecting group, supported by experimental data and detailed protocols, to empower researchers to devise more efficient and robust synthetic routes.

The Boc Group: A Familiar Baseline

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, typically introduced using di-tert-butyl dicarbonate (Boc)₂O. Its primary advantage is its stability to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenolysis.[2] However, its removal requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can inadvertently cleave other acid-sensitive moieties or cause degradation of the target molecule.[1] This fundamental limitation necessitates the exploration of orthogonal protecting groups that can be removed under milder, more selective conditions.

A Comparative Analysis of Alternative Protecting Groups

The selection of an appropriate protecting group is dictated by its stability profile and the selectivity of its removal.[2] Orthogonal protection, where one group can be removed without affecting another, is the cornerstone of modern multi-step synthesis.[3][4][5] Below, we compare the most effective alternatives to Boc for piperazine protection.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile & Key Features
Benzyloxycarbonyl Cbz (or Z)Benzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[2][6]Advantages: Stable to acidic and basic conditions.[2] Excellent orthogonality with Boc and Fmoc. Removal is very clean. Disadvantages: Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some nitro groups). The catalyst can be pyrophoric.
9-Fluorenylmethyloxycarbonyl Fmoc9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)Base-mediated β-elimination (e.g., 20% Piperidine in DMF)[3]Advantages: Excellent orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Deprotection is fast and occurs under mild conditions.[7][8] Disadvantages: Unstable to basic conditions. The dibenzofulvene byproduct can form adducts with the deprotected amine if not scavenged properly.[8]
Allyloxycarbonyl AllocAllyl Chloroformate (Alloc-Cl)Pd(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄ with a scavenger)[9][10]Advantages: Extremely mild and highly selective deprotection. Stable to both acidic and basic conditions used for Boc and Fmoc removal.[10] Disadvantages: Requires a palladium catalyst, which may need to be removed from the final product. The scavenger is essential to prevent re-allylation.[11]
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-OSu, Teoc-OBtFluoride ion source (e.g., TBAF in THF)[12][13]Advantages: Highly stable to a wide range of conditions, including hydrogenolysis and most acidic/basic conditions.[12][14] Offers a unique, fluoride-based deprotection mechanism. Disadvantages: Reagents for introduction can be expensive.[15] Fluoride sources can sometimes affect silyl ethers or other sensitive groups.
2,2,2-Trichloroethoxycarbonyl Troc2,2,2-Trichloroethyl Chloroformate (Troc-Cl)Reductive cleavage (e.g., Zn dust in acetic acid or electrolysis)[13][15]Advantages: Orthogonal to Boc, Fmoc, and Cbz. Removal conditions are simple and the reagents are easily removed by filtration.[15] Disadvantages: The use of zinc dust may not be suitable for all substrates, particularly on solid-phase synthesis.

Decision-Making Workflow for Protecting Group Selection

Choosing the correct orthogonal strategy is critical. The following workflow provides a logical path for selecting the most appropriate protecting group based on the chemical sensitivities of your molecule.

G start Start: Need to protect a piperazine nitrogen q_acid Is the molecule sensitive to strong acid? start->q_acid a_acid_yes Avoid Boc for the labile position. Consider Cbz, Fmoc, Alloc, or Teoc. q_acid->a_acid_yes Yes a_acid_no Boc is a viable option. q_acid->a_acid_no No q_hydro Is the molecule sensitive to hydrogenolysis (e.g., contains alkenes, alkynes)? a_acid_yes->q_hydro a_acid_no->q_hydro a_hydro_yes Avoid Cbz. Consider Boc, Fmoc, Alloc, or Teoc. q_hydro->a_hydro_yes Yes a_hydro_no Cbz is a strong candidate, especially if orthogonality to acid-labile groups is needed. q_hydro->a_hydro_no No q_base Is the molecule sensitive to basic conditions? a_hydro_yes->q_base a_hydro_no->q_base a_base_yes Avoid Fmoc. Consider Boc, Cbz, Alloc, or Teoc. q_base->a_base_yes Yes a_base_no Fmoc offers excellent orthogonality to acid- and hydrogenolysis-labile groups. q_base->a_base_no No q_mild Are very mild, non-acidic, non-basic, and non-reductive conditions required? a_base_yes->q_mild a_base_no->q_mild a_mild_yes Alloc (Pd-labile) or Teoc (Fluoride-labile) are the best choices. q_mild->a_mild_yes Yes a_mild_no Select based on other orthogonality requirements. q_mild->a_mild_no No

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the introduction and removal of the key protecting groups discussed.

Benzyloxycarbonyl (Cbz) Group

Scientist's Note: The Schotten-Baumann conditions described for Cbz introduction use a biphasic system with a mild inorganic base to neutralize the HCl generated, preventing side reactions with acid-sensitive functionalities.

  • Protection Protocol (Cbz-Cl):

    • Dissolve the piperazine substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a mild base such as sodium carbonate (2.0 eq) or sodium bicarbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring completion by TLC or LC-MS.

    • Perform an aqueous workup, separating the organic layer, washing with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

  • Deprotection Protocol (Hydrogenolysis):

    • Dissolve the N-Cbz protected compound in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) under an inert atmosphere (N₂ or Ar).[2]

    • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogenator apparatus.

    • Stir the mixture vigorously at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate to yield the deprotected amine.[2]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Scientist's Note: Piperidine is the reagent of choice for Fmoc removal as it acts as both the base to initiate the elimination and the nucleophilic scavenger for the resulting dibenzofulvene byproduct.[7]

  • Protection Protocol (Fmoc-Cl):

    • Dissolve the piperazine substrate (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

    • Stir vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

  • Deprotection Protocol (Piperidine):

    • Dissolve the N-Fmoc protected compound in anhydrous N,N-Dimethylformamide (DMF).

    • Add piperidine to create a 20% (v/v) solution.[2][3]

    • Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.

    • Remove the solvent and excess piperidine under high vacuum to yield the crude amine, which can be used directly or purified further.[2]

Allyloxycarbonyl (Alloc) Group

Scientist's Note: The key to successful Alloc deprotection is the choice of scavenger. A mild nucleophile is required to trap the π-allyl-palladium intermediate and regenerate the Pd(0) catalyst, driving the reaction to completion.[11]

  • Protection Protocol (Alloc-Cl):

    • Follow a procedure analogous to the Cbz-Cl protection protocol, using allyl chloroformate (Alloc-Cl) as the acylating agent.

  • Deprotection Protocol (Pd(0) Catalysis):

    • Dissolve the N-Alloc protected compound in anhydrous DCM or THF under an inert atmosphere.

    • Add a scavenger such as dimethylamine, morpholine, or phenylsilane (PhSiH₃) (5-10 eq).

    • Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

    • Stir the reaction at room temperature for 1-3 hours.

    • Upon completion, the reaction mixture can be concentrated and purified by chromatography to remove the catalyst and scavenger byproducts.

Case Study: Orthogonal Synthesis of a Disubstituted Piperazine

This workflow demonstrates the power of an orthogonal protection strategy to synthesize an unsymmetrically substituted piperazine derivative, a common task in drug development.

G cluster_0 Step 1: Mono-Protection cluster_1 Step 2: First Functionalization (N4) cluster_2 Step 3: Selective Deprotection (N1) cluster_3 Step 4: Second Functionalization (N1) start Piperazine step1 React with (Boc)₂O (1.0 eq) start->step1 prod1 N-Boc-Piperazine step1->prod1 step2 React with R¹-X (e.g., Sulfonyl Chloride) prod1->step2 prod2 N-Boc, N'-R¹-Piperazine step2->prod2 step3 Treat with TFA in DCM prod2->step3 prod3 N'-R¹-Piperazine step3->prod3 step4 React with R²-Y prod3->step4 prod4 N-R², N'-R¹-Piperazine (Final Product) step4->prod4

Caption: Experimental workflow for sequential functionalization of piperazine.

In this example, the robust, acid-labile Boc group is used to protect one nitrogen. The free N4-amine is then functionalized (e.g., sulfonylated). Subsequently, the Boc group is selectively removed with TFA, leaving the newly installed sulfonyl group intact. The now-free N1-amine is available for a second, different functionalization, yielding the desired disubstituted product. If the R¹ group were acid-sensitive, a researcher could start with N-Cbz-piperazine, perform the first functionalization, deprotect with H₂/Pd/C, and then proceed with the second functionalization, demonstrating true orthogonality.

Conclusion

While the Boc group remains a valuable tool, its limitations in the context of complex, sensitive molecules are significant. The Cbz, Fmoc, Alloc, and Teoc protecting groups provide a powerful and largely orthogonal toolkit for the synthetic chemist. By understanding the unique deprotection pathways and stability profiles of each, researchers can design more elegant and efficient synthetic routes. The careful selection of an orthogonal protecting group strategy is not merely a tactical choice but a critical step in enabling the successful synthesis of novel piperazine-based drug candidates.

References

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Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies: From Experimental Design to Predictive Modeling

In the landscape of modern drug discovery, the path from a preliminary "hit" to a viable drug candidate is a meticulous journey of iterative refinement. Central to this journey is the exploration of the Structure-Activit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the path from a preliminary "hit" to a viable drug candidate is a meticulous journey of iterative refinement. Central to this journey is the exploration of the Structure-Activity Relationship (SAR), the principle that a molecule's biological activity is intrinsically linked to its chemical structure.[1][2] As a Senior Application Scientist, my experience has consistently shown that a well-executed SAR study is the most critical element in guiding lead optimization.[3][4] It allows us to transform a promising but flawed molecule into a preclinical candidate with enhanced potency, selectivity, and improved pharmacokinetic properties.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond rigid templates to provide an in-depth, practical comparison of SAR methodologies, grounded in real-world experimental data and workflows. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the strategic application of traditional, 2D, and 3D-QSAR approaches.

Part 1: The Experimental SAR Workflow - The Foundation of Rational Drug Design

The core of any SAR study is an iterative cycle of design, synthesis, and biological testing.[3] The goal is to systematically modify a lead compound's structure and observe the corresponding changes in its biological activity. This process is not random; it is a hypothesis-driven exploration to identify the chemical features—the pharmacophore—essential for the desired biological effect.[6]

The causality behind this iterative loop is fundamental: each data point from a biological assay informs the next round of chemical synthesis. By changing one functional group at a time, we can deduce its contribution to potency, selectivity, or metabolic stability. This systematic approach allows medicinal chemists to build a qualitative "map" of the molecule, highlighting regions amenable to modification versus those that are critical for binding and must be preserved.[7]

Experimental Workflow: A Visual Overview

The following diagram illustrates the cyclical nature of the experimental SAR process, a foundational workflow in lead optimization.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Testing & Analysis Phase cluster_2 Decision & Iteration Start Initial Hit/Lead Compound Design Design Analogs (Hypothesis-Driven) Start->Design Identify Modification Sites Synthesis Chemical Synthesis of Derivatives Design->Synthesis Prioritize Synthetically Feasible Analogs BioAssay In Vitro Biological Assay (e.g., MTT, Enzyme Assay) Synthesis->BioAssay Test New Compounds Data Data Analysis (IC50/EC50 Determination) BioAssay->Data Generate Dose-Response Curves SAR_Analysis SAR Interpretation Data->SAR_Analysis Correlate Structure with Activity Decision Go/No-Go Decision SAR_Analysis->Decision Is SAR Understood? Is Activity Improved? Decision->Design No (Iterate) Optimized Optimized Lead/Candidate Decision->Optimized Yes (Advance)

Caption: The iterative cycle of an experimental SAR study.

Protocol Spotlight: The MTT Cell Viability Assay for Cytotoxicity Screening

To quantify the "activity" part of SAR for anticancer agents, we must measure how effectively our compounds kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[8] Its trustworthiness comes from its biological basis: metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of living cells.

Detailed Step-by-Step Methodology:

  • Cell Preparation and Seeding:

    • Culture the desired cancer cell line (e.g., RBE cells for our case study) under appropriate conditions (37°C, 5% CO₂).

    • Harvest the cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include control wells containing medium only for background measurement.

    • Incubate the plate for 24 hours to allow cells to adhere.[10]

  • Compound Treatment:

    • Prepare a stock solution of each derivative compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to create a range of concentrations for testing (e.g., 100 µM to 0.01 µM). This is crucial for generating a dose-response curve to calculate the IC50 (the concentration at which 50% of cell growth is inhibited).[11][12]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plates for a defined exposure period (e.g., 72 hours).[13]

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[14]

    • Gently mix the plate on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance (from medium-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: A Practical Case Study - SAR of YC-1 Derivatives as Cytotoxic Agents

To illustrate the power of this workflow, let's examine the SAR of YC-1, a small molecule identified as being selectively cytotoxic against cancer cells with high expression of the enzyme SULT1A1.[15] The initial hypothesis was that YC-1 acts as a prodrug, requiring activation by SULT1A1 to become a potent alkylating agent.[1] The subsequent SAR study aimed to identify the key structural motifs essential for this activity.

The following table summarizes the data from a study that synthesized and tested various YC-1 derivatives against the SULT1A1-high RBE biliary tract cancer cell line.[1]

Table 1: SAR Data for YC-1 Derivatives against RBE Cancer Cells

CompoundR¹ (Indazole N1)R² (Furan C5)IC₅₀ (µM)[1]
YC-1 (1) Benzyl-CH₂OH0.3
2 H-CH₂OH> 50
3 Methyl-CH₂OH4.3
4 4-Fluorobenzyl-CH₂OH0.2
5 2-Fluorobenzyl-CH₂OH0.3
6 Phenyl-CH₂OH1.1
12 Benzyl-H> 50
13 Benzyl-CHO> 50
14 Benzyl-CH₂NH₂0.5
15 Benzyl-CH₂F1.8
Analysis of the SAR Data:
  • The Criticality of the N1-Benzyl Group (R¹): Comparing the parent compound YC-1 (1) (IC₅₀ = 0.3 µM) with its N-debenzylated analog 2 (IC₅₀ > 50 µM) and N-methyl analog 3 (IC₅₀ = 4.3 µM) immediately reveals the profound importance of the N1-benzyl group for potent cytotoxicity. The significant loss of activity upon its removal or replacement with a small methyl group suggests this moiety is crucial for binding or proper orientation within the SULT1A1 active site.

  • Exploring Substitutions on the Benzyl Ring: Introducing a fluorine atom at the 4-position of the benzyl ring (4 , IC₅₀ = 0.2 µM) slightly improved potency, while a 2-fluoro substitution (5 , IC₅₀ = 0.3 µM) maintained it. This indicates that the electronic properties of this ring can be fine-tuned, offering a vector for further optimization.

  • The Essential Furfuryl Alcohol Moiety (R²): The most striking SAR comes from modifications to the furan ring's C5 position. Removal of the hydroxymethyl group (12 , IC₅₀ > 50 µM) or its oxidation to an aldehyde (13 , IC₅₀ > 50 µM) completely abolished activity. This provides strong experimental validation for the hypothesis that the hydroxyl group is the site of SULT1A1-mediated sulfonation, which converts it into a reactive electrophile.

  • Bioisosteric Replacements: Replacing the hydroxyl with a primary amine (14 , IC₅₀ = 0.5 µM) largely retained the activity, suggesting the amine could also act as a leaving group after activation. However, replacing it with a more stable fluorine atom (15 , IC₅₀ = 1.8 µM) led to a ~6-fold drop in potency, further cementing the role of this position in forming a reactive intermediate.

This case study exemplifies how a focused, iterative SAR study provides clear, actionable insights, confirming the compound's mechanism of action and guiding the next steps in lead optimization.

Part 3: Evolving the SAR Paradigm - A Comparison of Methodologies

While experimental SAR provides the foundational data, computational methods can accelerate the process by building predictive models.[2] These models, known as Quantitative Structure-Activity Relationships (QSAR), aim to mathematically correlate a molecule's structural features with its biological activity.[16]

Conceptual Evolution of SAR Methodologies

The progression from qualitative analysis to sophisticated 3D modeling represents a move towards greater predictive power and mechanistic insight.

SAR_Evolution cluster_0 Core Principle cluster_1 Mathematical Modeling cluster_2 Spatial Field Analysis Trad_SAR Traditional SAR (Qualitative) QSAR_2D 2D-QSAR Trad_SAR->QSAR_2D Quantification QSAR_3D 3D-QSAR (e.g., CoMFA, CoMSIA) QSAR_2D->QSAR_3D Inclusion of 3D Conformation Trad_SAR_Desc Relates structural motifs to activity trends (e.g., 'adding a halogen increases potency') QSAR_2D_Desc Correlates 2D molecular descriptors (logP, MW, topology) with activity using statistical models. QSAR_3D_Desc Relates 3D steric and electrostatic fields of aligned molecules to activity.

Caption: Conceptual evolution from qualitative SAR to 3D-QSAR.

Comparison of SAR/QSAR Approaches

The choice of methodology depends on the available data, computational resources, and the specific question being asked. Each approach offers a different level of insight and predictive power.

Table 2: Comparison of SAR and QSAR Methodologies

FeatureTraditional (Qualitative) SAR2D-QSAR3D-QSAR (e.g., CoMFA/CoMSIA)
Core Principle Intuitive correlation of structural features with biological activity trends.[1]Mathematical modeling relating biological activity to calculated 2D molecular descriptors.[16][17]Correlation of biological activity with the 3D steric, electrostatic, and other fields surrounding a set of aligned molecules.[18][19]
Input Data A series of synthesized analogs and their corresponding biological activity data.A training set of molecules with known activities and their calculated 2D descriptors.A training set of molecules with known activities, aligned in 3D space based on a common scaffold or pharmacophore.[20]
Typical Descriptors Presence/absence of functional groups, ring systems, linkers.Physicochemical (logP, pKa), topological (connectivity indices), electronic (Hammett constants), and structural counts.[16][21]Steric and electrostatic interaction energies calculated on a 3D grid (CoMFA); additional fields like hydrophobic, H-bond donor/acceptor (CoMSIA).[6]
Key Advantage Highly intuitive, directly guides the next synthesis cycle, requires no special software.Fast to compute, can build robust models for large datasets, useful for property prediction (e.g., solubility, toxicity).[22]Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for modification, offering direct structural insights for rational design.[6]
Key Limitation Not quantitative, relies heavily on chemist's intuition, difficult to extrapolate to novel scaffolds.Does not consider the 3D shape or stereochemistry of molecules, which is critical for receptor binding.[23]Highly dependent on the quality of the 3D alignment; computationally more intensive than 2D-QSAR.[18]
Best Application Early-stage lead optimization when exploring the immediate chemical space around a hit.[24]Predicting ADMET properties, virtual screening of large compound libraries, and when 3D structural information is unavailable.[22]Later-stage lead optimization to refine potency and selectivity when a clear pharmacophore or binding mode hypothesis exists.[7]

Conclusion: An Integrated Approach to Accelerate Discovery

Structure-Activity Relationship studies are the engine of lead optimization. As we have seen, the journey begins with a robust, iterative experimental workflow that generates high-quality biological data. This empirical foundation is indispensable. The case study of YC-1 demonstrates how systematic analog synthesis and testing can rapidly confirm a mechanism of action and delineate the structural features critical for activity.

However, relying solely on experimental synthesis is time-consuming and resource-intensive. By integrating computational QSAR models, we can leverage the initial experimental data to build predictive engines. 2D-QSAR provides a rapid, quantitative assessment of how physicochemical properties influence activity, while 3D-QSAR offers a powerful, visual guide for rational drug design by mapping the spatial requirements of the target's binding site.

The most effective drug discovery programs do not treat these methodologies as mutually exclusive. Instead, they employ an integrated strategy: experimental SAR generates the high-quality data needed to build and validate predictive QSAR models, and the insights from these models, in turn, prioritize and guide the design of the next generation of compounds for synthesis and testing. This synergistic cycle of experimentation and prediction is the cornerstone of modern, efficient, and successful drug development.

References

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Comparative

A Comparative Guide to the Structural Confirmation of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, piperazine derivatives stand out as a critical scaffold in a multitude of pharmacologically active agents.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, piperazine derivatives stand out as a critical scaffold in a multitude of pharmacologically active agents.[1] The introduction of a sulfonyl group, as seen in 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine, further enhances the potential for targeted molecular interactions, making these compounds promising candidates for novel therapeutics.[2][3] However, the synthetic route to these complex molecules can be fraught with challenges, including the potential for side reactions and the formation of structurally similar impurities.[4][5] Therefore, rigorous and unambiguous structural confirmation is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and reproducibility of any subsequent research and development.

This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide a self-validating workflow for researchers in the field.

The Analytical Arsenal: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to provide the complete structural picture of a molecule as complex as a 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivative.[6][7] Instead, a synergistic application of several spectroscopic and spectrometric methods is necessary to piece together the molecular puzzle. The primary tools in this endeavor are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for the most definitive confirmation, single-crystal X-ray crystallography.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[10] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can gain detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

In a typical ¹H NMR spectrum of a correctly synthesized 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivative, we expect to see distinct signals corresponding to the protons of the Boc-protecting group, the piperazine ring, and the aminoethylsulfonyl side chain.

  • Boc Group: A characteristic singlet peak will appear around 1.4 ppm, integrating to nine protons. This is a hallmark of the tert-butoxycarbonyl protecting group.

  • Piperazine Ring: The eight protons on the piperazine ring will typically appear as two multiplets, one for the protons adjacent to the Boc-protected nitrogen and another for those adjacent to the sulfonyl group. Their chemical shifts will be influenced by the electron-withdrawing nature of the neighboring groups.

  • Aminoethylsulfonyl Chain: The methylene groups of the ethyl chain will present as distinct multiplets, with the protons closer to the sulfonyl group appearing further downfield (at a higher ppm value) due to its deshielding effect. The terminal amino group protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The Carbon Framework

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key expected signals include:

  • The carbonyl carbon of the Boc group (~155 ppm).

  • The quaternary carbon of the Boc group (~80 ppm).

  • The methyl carbons of the Boc group (~28 ppm).

  • Distinct signals for the carbons of the piperazine ring and the ethylsulfonyl chain.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for a Representative 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Derivative

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28 (3C)
Boc (C=O)-~155
Boc (quaternary C)-~80
Piperazine (CH₂)MultipletsDistinct signals
Ethyl (CH₂)MultipletsDistinct signals
Amine (NH₂)Broad singlet-

Note: Exact chemical shifts can vary depending on the solvent and specific substitution on the amino group. For reference, spectra of 1-Boc-piperazine are publicly available.[11][12][13]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.[10][14] For 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with high accuracy.

In the mass spectrum, the molecular ion peak [M+H]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight of the target compound (C₁₁H₂₃N₃O₄S, MW: 293.38).[15] A characteristic fragmentation pattern often involves the loss of the Boc group or cleavage of the sulfonyl moiety, providing further evidence for the proposed structure.[16][17] The fragmentation of sulfones can sometimes involve rearrangement, which can be a useful diagnostic tool.[18][19]

X-ray Crystallography: The Gold Standard

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[20][21] This technique provides a detailed map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[22][23] Obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenging but rewarding step, as the resulting structure provides irrefutable proof of the compound's identity and stereochemistry.[24][25] The piperazine ring is known to adopt a chair conformation, which can be confirmed by X-ray crystallography.[1]

Experimental Workflow: A Self-Validating Protocol

The following section outlines a detailed, step-by-step methodology for the synthesis and structural confirmation of a 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivative. This workflow is designed to be self-validating, with checkpoints to ensure the integrity of the product at each stage.

Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

A common synthetic route involves the reaction of 1-Boc-piperazine with 2-aminoethanesulfonyl chloride.[26][27]

Step 1: Reaction Setup

  • Dissolve 1-Boc-piperazine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 2-aminoethanesulfonyl chloride in the same solvent.

Step 2: Reaction

  • Slowly add the 2-aminoethanesulfonyl chloride solution to the stirred 1-Boc-piperazine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivative.

Structural Confirmation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Starting Materials: 1-Boc-piperazine 2-Aminoethanesulfonyl chloride reaction Reaction in Aprotic Solvent start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (Optional but Definitive) purification->xray final_product Confirmed Structure nmr->final_product ms->final_product xray->final_product

Caption: Workflow for Synthesis and Structural Confirmation.

Identifying and Characterizing Potential Impurities

During the synthesis, several side reactions can lead to the formation of impurities.[4][28] Common impurities might include unreacted starting materials, di-sulfonated piperazine, or products resulting from the reaction of the amino group of the side chain.[29] The analytical techniques described above are crucial for detecting and characterizing these impurities. For instance, mass spectrometry can reveal the presence of species with different molecular weights, while NMR can show extra signals that do not correspond to the target molecule.

Conclusion

The structural confirmation of 4-[(2-aminoethyl)sulfonyl]-1-boc-piperazine derivatives is a critical process that underpins the reliability of any subsequent research. A multi-technique approach, combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, provides a robust and self-validating framework for confirming the identity and purity of these important pharmaceutical building blocks. By adhering to a rigorous analytical workflow, researchers can proceed with confidence in the integrity of their synthesized compounds.

References

  • Piton, G. et al. (2018). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00681-18. Available at: [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. (2019). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Available at: [Link]

  • Research and Reviews. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • European Journal of Science and Mathematics Education. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • PubMed. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • ResearchGate. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • ResearchGate. (2009). Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine. Available at: [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction patterns of genistein (a), piperazine (b),... Available at: [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Available at: [Link]

  • ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available at: [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]

  • European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. Available at: [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubMed. (n.d.). Characterization of impurities in sulfasalazine. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • PubMed. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available at: [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Available at: [Link]

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Validation

A Medicinal Chemist's Guide to Bioisosteric Replacements for the Aminoethylsulfonyl Piperazine Moiety

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. The aminoethylsulfonyl piperazine group is a well-establi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. The aminoethylsulfonyl piperazine group is a well-established pharmacophore found in numerous clinical candidates and approved drugs. Its unique combination of a sulfonamide linker and a piperazine ring often imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in crucial hydrogen bond interactions with biological targets. However, challenges such as metabolic liabilities, off-target effects, and the need for novel intellectual property often necessitate the exploration of bioisosteric replacements.

This guide provides an in-depth comparison of bioisosteres for the aminoethylsulfonyl piperazine moiety, moving beyond a simple catalog of replacements to explain the causal relationships behind experimental choices. We will delve into the nuanced world of bioisosterism, offering field-proven insights and supporting experimental data to empower your drug discovery programs.

The Rationale for Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group or moiety with another that possesses similar steric, electronic, and physicochemical properties.[1] The goal is to modulate the molecule's activity, selectivity, and pharmacokinetic profile in a predictable manner. For the aminoethylsulfonyl piperazine moiety, key reasons for seeking bioisosteric replacements include:

  • Improving Metabolic Stability: The piperazine ring can be susceptible to N-dealkylation, while the sulfonamide bond can, in some contexts, undergo metabolic cleavage.[2][3]

  • Enhancing Selectivity: Modifying the scaffold can alter the binding mode and interactions with the target protein, potentially leading to improved selectivity over related proteins.

  • Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (LogP), aqueous solubility, and pKa can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Exploring Novel Chemical Space and Securing Intellectual Property: The discovery of novel, patentable scaffolds is a major driver in pharmaceutical research.[6]

This guide will explore bioisosteric replacements by dissecting the aminoethylsulfonyl piperazine moiety into its two core components: the sulfonamide linker and the piperazine ring .

Bioisosteres for the Sulfonamide Linker

The sulfonamide group is a versatile functional group in medicinal chemistry, often acting as a hydrogen bond acceptor and a non-classical bioisostere for carboxylic acids and amides.[7][8] When considering its replacement within the aminoethylsulfonyl piperazine context, the primary goal is to maintain the key interactions while potentially improving other properties.

Sulfonamide Mimics: A Comparative Overview
BioisostereKey Features & RationalePotential AdvantagesPotential Disadvantages
Sulfoximine Aza-analog of a sulfone, offering a tetrahedral geometry similar to a sulfonamide. The NH group can act as a hydrogen bond donor.Increased metabolic stability compared to some sulfonamides. Can introduce a chiral center, allowing for stereochemical optimization.Synthesis can be more complex than for sulfonamides.
Sulfondiimidamide Contains two nitrogen atoms attached to the sulfur, offering additional points for hydrogen bonding.Can modulate pKa and hydrogen bonding patterns, potentially leading to altered target interactions and improved solubility.Synthetic accessibility can be a challenge.
Acylsulfonamide The addition of a carbonyl group adjacent to the sulfonamide can rigidify the linker and introduce an additional hydrogen bond acceptor.May enhance potency through additional interactions with the target. Can alter the electronic properties of the sulfonamide.Increased potential for hydrolysis.
Reverse Sulfonamide The connectivity of the sulfonamide is reversed (R-NH-SO2-R').Can significantly alter the vector and orientation of substituents, leading to novel binding modes.Often results in significant changes in physicochemical properties that may not be favorable.

Bioisosteres for the Piperazine Ring

The piperazine ring is a privileged scaffold in drug discovery, present in over 100 FDA-approved drugs.[9] It typically serves as a basic, water-solubilizing element and a scaffold to orient substituents in a defined three-dimensional space.[4][10]

Saturated Heterocyclic Replacements

A common strategy is to replace the piperazine with other saturated heterocycles to modulate basicity, lipophilicity, and conformational flexibility.

BioisostereKey Features & RationalePotential AdvantagesPotential Disadvantages
Homopiperazine (1,4-diazepane) A seven-membered ring analog of piperazine.Increased conformational flexibility, which may allow for better adaptation to some binding pockets. Can alter the distance between the two nitrogen atoms.Increased flexibility can sometimes lead to a loss of potency due to an entropic penalty upon binding.
Piperidine A six-membered ring with a single nitrogen atom.Reduced basicity compared to piperazine, which can be beneficial for reducing off-target effects at aminergic GPCRs. Increased lipophilicity.Loss of the second nitrogen atom eliminates a key interaction point and a site for further substitution.
Pyrrolidine A five-membered ring with a single nitrogen atom.Smaller and more compact than piperazine, which can be advantageous for accessing sterically constrained binding pockets.Significant change in geometry and basicity compared to piperazine.
Morpholine A six-membered ring containing an oxygen atom opposite the nitrogen.Reduced basicity and increased polarity compared to piperazine. The oxygen can act as a hydrogen bond acceptor.The ether oxygen is generally a weaker hydrogen bond acceptor than a secondary amine.
Constrained and Bridged Analogs

Introducing conformational constraints can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.

BioisostereKey Features & RationalePotential AdvantagesPotential Disadvantages
Diazabicycloalkanes (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) Rigid, bridged structures that mimic the spatial arrangement of the piperazine nitrogens.[11][12]Pre-organizes the molecule into a specific conformation, which can enhance binding affinity and selectivity. Can improve metabolic stability by blocking sites of metabolism.[13]Synthetic complexity is significantly higher than for simple heterocycles. The rigid structure may not be optimal for all targets.
Spirocyclic Diamines Contain a spirocyclic junction, providing a three-dimensional scaffold with defined exit vectors.Offer novel and diverse spatial arrangements of substituents. Can improve physicochemical properties and metabolic stability.[9]Synthesis can be challenging.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data presented, detailed experimental protocols for the synthesis of representative bioisosteres and their evaluation are provided below.

General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol describes a common method for synthesizing sulfonamides from a sulfonyl chloride and an amine, which is a foundational step in creating many of the discussed molecules.[14]

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Characterization: The synthesized sulfonamides should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm their structure and purity.[14]

In Vitro DMPK Assays for Lead Optimization

Early assessment of a compound's Drug Metabolism and Pharmacokinetic (DMPK) properties is crucial for successful drug development.[15][16] The following are key in vitro assays to compare the performance of bioisosteric replacements.[17][18][19]

1. Metabolic Stability Assay (Liver Microsomes or Hepatocytes):

  • Purpose: To determine the rate at which a compound is metabolized by liver enzymes.[15]

  • General Protocol:

    • Incubate the test compound at a known concentration with liver microsomes or hepatocytes and the appropriate cofactors (e.g., NADPH).

    • Collect samples at various time points.

    • Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Plasma Protein Binding Assay:

  • Purpose: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.

  • General Protocol (Equilibrium Dialysis):

    • Add the test compound to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Allow the system to reach equilibrium.

    • Measure the concentration of the compound in both the plasma and buffer chambers.

    • Calculate the percentage of the compound bound to plasma proteins.

3. Permeability Assay (e.g., Caco-2 or PAMPA):

  • Purpose: To assess the ability of a compound to cross biological membranes, predicting its oral absorption.

  • General Protocol (Caco-2):

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and allow them to differentiate into a monolayer.

    • Add the test compound to the apical (donor) side.

    • Measure the concentration of the compound that has permeated to the basolateral (receiver) side over time.

    • Calculate the apparent permeability coefficient (Papp).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in Graphviz DOT language.

Bioisostere_Strategy cluster_Sulfonamide Sulfonamide Bioisosteres cluster_Piperazine Piperazine Bioisosteres Original Aminoethylsulfonyl Piperazine Moiety Sulfoximine Sulfoximine Original->Sulfoximine Replace Sulfonamide Sulfondiimidamide Sulfondiimidamide Original->Sulfondiimidamide Replace Sulfonamide Acylsulfonamide Acylsulfonamide Original->Acylsulfonamide Replace Sulfonamide Homopiperazine Homopiperazine Original->Homopiperazine Replace Piperazine Piperidine Piperidine Original->Piperidine Replace Piperazine Diazabicycloalkanes Diazabicycloalkanes Original->Diazabicycloalkanes Replace Piperazine Spiro_Diamines Spirocyclic Diamines Original->Spiro_Diamines Replace Piperazine Goal Improved Drug Candidate: - Enhanced Potency/Selectivity - Optimized ADME Profile - Novel IP Sulfoximine->Goal Sulfondiimidamide->Goal Acylsulfonamide->Goal Homopiperazine->Goal Piperidine->Goal Diazabicycloalkanes->Goal Spiro_Diamines->Goal

Caption: Bioisosteric replacement strategies for the aminoethylsulfonyl piperazine moiety.

Experimental_Workflow start Design of Bioisosteres synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro_screening In Vitro Biological Screening (Potency & Selectivity) purification->in_vitro_screening dmpk In Vitro DMPK Assays (Metabolic Stability, PPB, Permeability) purification->dmpk sar Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar dmpk->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical experimental workflow for the design and evaluation of bioisosteres.

Conclusion: A Path Forward

The aminoethylsulfonyl piperazine moiety is a valuable and frequently employed scaffold in drug discovery. However, the principles of bioisosterism offer a powerful toolkit for medicinal chemists to address the inherent challenges of drug development. By systematically exploring replacements for both the sulfonamide linker and the piperazine ring, researchers can fine-tune the properties of their lead compounds to achieve a superior balance of potency, selectivity, and pharmacokinetics. This guide has provided a framework for this exploration, grounded in experimental evidence and practical protocols. The successful application of these strategies will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • BioIVT. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • National Institutes of Health. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. [Link]

  • PubMed. (2015). Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity. [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • National Institutes of Health. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • National Institutes of Health. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. [Link]

  • PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. [Link]

  • PubMed. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. [Link]

  • National Institutes of Health. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

  • Charles River Laboratories. (2023). The A-Z Guide of DMPK Assays and How to Find the Right One. [Link]

  • ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. [Link]

  • National Institutes of Health. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • PubMed. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. [Link]

  • ResearchGate. (n.d.). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Cureus. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Quantification

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. As a key intermediate in various synthetic pat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. As a key intermediate in various synthetic pathways, the accurate determination of its purity and concentration is paramount for ensuring the quality, consistency, and safety of downstream products in drug development. We will objectively compare the performance of principal analytical techniques, provide the scientific rationale behind methodological choices, and present detailed protocols grounded in global regulatory standards.

The Analytical Challenge: Understanding the Molecule

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a molecule characterized by several functional groups that dictate the optimal analytical strategy:

  • A tert-Butyloxycarbonyl (Boc) group , which imparts thermal lability.

  • A sulfonylpiperazine core , which provides polarity.

  • A primary amino group , which offers a site for derivatization but also contributes to polarity.

Crucially, the molecule lacks a significant chromophore, making direct UV detection at standard wavelengths (>220 nm) challenging and potentially insensitive. This structural assessment is the first critical step in selecting an appropriate analytical technique.

Selecting the Right Tool: A Comparison of Analytical Platforms

The choice of analytical instrumentation is the most critical decision in method development. It directly impacts sensitivity, specificity, and robustness. Here, we compare three common chromatographic techniques for the analysis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Causality: HPLC is the workhorse of pharmaceutical quality control due to its robustness and reproducibility.[1] However, for a molecule with a poor UV chromophore, direct detection is often insufficient for trace-level impurity analysis. The solution lies in either detecting at a low wavelength (end-run absorption, ~200-210 nm), where many organic molecules absorb but specificity is low, or converting the analyte into a UV-active derivative. A common approach for primary amines is derivatization with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl), which forms a stable, highly UV-active product.[2]

  • Advantages:

    • Widely available and cost-effective instrumentation.

    • High-throughput capabilities for routine analysis.

    • Well-established and robust separation technology.

  • Disadvantages:

    • Inherently low sensitivity and specificity for this analyte without derivatization.

    • Derivatization adds an extra step, increasing potential for variability and sample preparation time.

    • Low-wavelength detection is prone to interference from mobile phase impurities and excipients.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle of Causality: LC-MS circumvents the need for a chromophore by using a mass spectrometer as the detector.[3] It separates compounds based on their chromatographic properties and then detects them based on their unique mass-to-charge ratio (m/z). This provides an orthogonal detection mechanism that is both highly sensitive and exceptionally specific. For 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, LC-MS is the preferred method as it can readily detect the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode, providing unambiguous identification and quantification.

  • Advantages:

    • High Specificity: Detection is based on molecular weight, minimizing interference from matrix components.[4][5]

    • High Sensitivity: Capable of detecting the analyte at very low concentrations (ng/mL or pg/mL).[6]

    • Provides structural information through fragmentation analysis (MS/MS), useful for identifying impurities and degradants.

  • Disadvantages:

    • Higher instrument and maintenance costs.

    • More complex operation compared to HPLC-UV.

    • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated during validation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Causality: GC-MS is a powerful technique for volatile and thermally stable compounds.[7] The high molecular weight, polarity, and presence of the thermally labile Boc group make 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine unsuitable for direct GC analysis. The molecule would likely decompose in the hot injector port rather than volatilize. While derivatization (e.g., silylation of the amine) could increase volatility, the risk of Boc-group cleavage at typical GC temperatures remains high, making this a high-risk, low-reward strategy.

  • Advantages:

    • Excellent chromatographic resolution for suitable analytes.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds like this one.[8][9]

    • Requires derivatization, which introduces complexity and potential artifacts.

Comparative Performance Summary
FeatureHPLC-UV (with Derivatization)LC-MSGC-MS
Specificity Moderate to HighVery HighHigh (if volatilization is successful)
Sensitivity (LOQ) ~µg/mL~ng/mL to pg/mL~ng/mL
Robustness HighModerate to HighModerate
Ease of Use HighModerateModerate
Cost LowHighMedium
Suitability for Analyte Possible, but not idealExcellent Poor

The Validation Master Plan: A Self-Validating System

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[10][11] The process must be a self-validating system, where each experiment is designed to test the method's limits and establish its reliability. This plan is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory agencies including the FDA and EMA.[12][13][14][15]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization (LC-MS) Protocol Write Validation Protocol (Define experiments & acceptance criteria) Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LoQ LOD / LOQ Rob Robustness Report Validation Report (Summarize results & conclusions) Rob->Report

Caption: The four phases of a typical analytical method validation workflow.

Experimental Protocols for LC-MS Method Validation

The following protocols are designed to be a robust framework. Acceptance criteria should be pre-defined in a validation protocol and justified based on the intended use of the method.

Proposed LC-MS Conditions (Starting Point)
  • LC System: UHPLC or HPLC

  • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Ion (SIM/MRM): The [M+H]⁺ ion for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine (C11H23N3O4S, MW: 293.38; [M+H]⁺: m/z 294.15).

Specificity
  • Causality: This is the cornerstone of validation. It proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] A lack of specificity can lead to an overestimation of the active ingredient.

  • Experimental Protocol:

    • Forced Degradation: Subject a solution of the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period (e.g., 24 hours).

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate that the analyte peak is resolved from all major degradation product peaks (peak purity analysis using a DAD or peak deconvolution in MS is required). A significant decrease in the main peak area with a corresponding increase in impurity peaks should be observed.

Linearity and Range
  • Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This justifies the use of a single- or multi-point calibration curve for quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[14]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., for a purity assay, 80% to 120% of the nominal concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area versus concentration.

    • Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.

Accuracy
  • Causality: Accuracy measures the closeness of the test results to the true value. It confirms that there are no significant systematic errors or bias in the method.[4][16]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the concentration using the calibration curve.

    • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for a drug substance assay.

Precision
  • Causality: Precision assesses the random error or scatter of the data. It is evaluated at two levels: repeatability (within-run variability) and intermediate precision (between-run variability), which accounts for factors like different days, analysts, or instruments.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) for repeatability should typically be ≤ 1.0%. For intermediate precision, the %RSD should be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity quantification.

  • Experimental Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio of 10:1.

    • Prepare samples at this estimated concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet pre-defined requirements (e.g., %RSD ≤ 10% and recovery of 80-120%).

Robustness
  • Causality: Robustness testing demonstrates the method's reliability during normal use by showing it remains unaffected by small, deliberate variations in its parameters.[4]

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.

    • Examples of variations:

      • Flow Rate (e.g., ±10% of nominal).

      • Column Temperature (e.g., ±5°C).

      • Mobile Phase Composition (e.g., ±2% absolute for the organic component).

    • Acceptance Criteria: The system suitability parameters (e.g., peak retention time, tailing factor) should remain within their defined limits, and the quantitative result should not change significantly.

G cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow (Not Recommended) hplc_prep Sample Preparation 1. Weigh Sample 2. Dissolve in Diluent 3. Add Derivatization Reagent 4. Heat/Incubate 5. Dilute to Volume hplc_analysis HPLC-UV Analysis 1. Inject Sample 2. Isocratic/Gradient Elution 3. UV Detection (e.g., 340 nm) hplc_prep->hplc_analysis lcms_prep Sample Preparation 1. Weigh Sample 2. Dissolve in Diluent 3. Dilute to Volume lcms_analysis LC-MS Analysis 1. Inject Sample 2. Gradient Elution 3. ESI+ Detection (Scan or MRM) lcms_prep->lcms_analysis gcms_prep Sample Preparation 1. Weigh Sample 2. Dissolve in Aprotic Solvent 3. Add Derivatization Reagent (e.g., BSTFA) 4. Heat to React gcms_analysis GC-MS Analysis 1. Inject Sample 2. Temperature Program Ramp 3. EI Ionization & MS Detection gcms_prep->gcms_analysis

Caption: Comparative workflows highlighting the streamlined sample preparation for LC-MS.

Summary and Recommendations

For the robust and reliable quantification of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, an LC-MS method is strongly recommended . Its inherent specificity and sensitivity provide the highest degree of confidence in the analytical data, which is essential for decision-making in a regulated drug development environment. While an HPLC-UV method with derivatization can be validated for routine use, it presents additional complexities in sample preparation and is less suitable for trace-level impurity analysis. The validation of the chosen method must be a systematic and documented process, following the principles outlined in ICH guidelines to ensure data integrity and regulatory compliance.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][12]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][13]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][4]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][14]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][16]

  • European Pharmacists and Translational Research Institute. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][17]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][19]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link][10]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][15]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link][20]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link][11]

  • Slideshare. Bioanalytical method validation emea. [Link][21]

  • SGS. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][22]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link][23]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link][8]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. [Link][9]

  • Royal Pharmaceutical Society. Validation of Analytical Methods for Pharmaceutical Analysis. [Link][1]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][2]

  • PubMed. Application of LC-MS to the analysis of new radiopharmaceuticals. [Link][3]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link][5]

  • MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). [Link][6]

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Validation

The Sulfonyl Group: A Linchpin in Biological Activity and Drug Design

A Senior Application Scientist's Guide to Assessing its Impact In the landscape of medicinal chemistry, the introduction of specific functional groups can dramatically alter the biological profile of a molecule, turning...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing its Impact

In the landscape of medicinal chemistry, the introduction of specific functional groups can dramatically alter the biological profile of a molecule, turning a weakly active compound into a potent therapeutic agent. Among these, the sulfonyl group (–SO₂–) stands out for its profound and versatile influence on pharmacological activity. This guide provides an in-depth analysis of the sulfonyl moiety's impact, offering a comparative look across different drug classes, supported by experimental data and detailed protocols for researchers in drug development.

The sulfonyl group is more than a mere structural component; its unique physicochemical properties are key to its biological effects. Characterized by a sulfur atom double-bonded to two oxygen atoms, this group is strongly electron-withdrawing and highly polar.[1][2] This electronic nature allows it to act as a strong hydrogen bond acceptor, a feature critical for molecular recognition at biological targets.[3][4] Furthermore, its metabolic stability often enhances a drug's half-life, a desirable pharmacokinetic property.[4][5]

This guide will dissect the role of the sulfonyl group through the lens of two distinct and highly successful drug classes: the selective COX-2 inhibitors and the carbonic anhydrase inhibitors. By comparing molecules with and without this functional group, we can elucidate the precise contributions of the sulfonyl moiety to potency, selectivity, and overall therapeutic efficacy.

Case Study 1: The Sulfonamide in Selective COX-2 Inhibition - The Tale of Celecoxib

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] The sulfonamide group (a sulfonyl group attached to a nitrogen atom) is a key pharmacophore for many of these selective inhibitors, with celecoxib being a prime example.

The selectivity of these drugs arises from a subtle but critical difference in the active sites of the COX-1 and COX-2 enzymes. The COX-2 active site possesses a secondary side pocket that is absent in COX-1.[2][9] The sulfonamide moiety of celecoxib is perfectly poised to insert into this side pocket, forming a hydrogen bond with the residue Arg513 at its base.[10][11] This specific interaction is a cornerstone of its selective inhibition of COX-2 over COX-1.

Comparative Analysis: The Impact of Sulfonyl Group Replacement

To quantitatively assess the importance of the sulfonamide group, numerous studies have synthesized and evaluated celecoxib analogues where this moiety is replaced. These studies provide compelling evidence of the sulfonyl group's critical role in both potency and selectivity.

CompoundR Group (Bioisosteric Replacement for SO₂NH₂)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -SO₂NH₂ 7.7 - 15 0.05 - 0.07 >100
Analogue 1-CN>1001.2>83
Analogue 2-C(=S)NH₂>1000.8>125
Analogue 3-SO₂N₃>1005.16>19.3

Data compiled from multiple sources.[2][12][13][14] IC₅₀ values can vary based on assay conditions.

The data clearly demonstrates that while bioisosteric replacement of the sulfonamide with other electron-withdrawing groups can retain some COX-2 inhibitory activity, the potency and selectivity are significantly diminished compared to celecoxib. This underscores the specific and optimized interactions facilitated by the sulfonamide group within the COX-2 active site.

Visualizing the Mechanism: COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalysis Side_Pocket COX-2 Side Pocket (Arg513) COX2->Side_Pocket Celecoxib Celecoxib (-SO₂NH₂) Celecoxib->COX2 Selective Binding

Caption: Selective inhibition of COX-2 by Celecoxib.

Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of TMPD oxidation is monitored spectrophotometrically at 590-620 nm. A decrease in the rate of oxidation in the presence of a test compound indicates inhibition of COX-2.[15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX-2 enzyme in cold assay buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a fresh solution of TMPD in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Enzyme Control (100% activity): Assay buffer, COX-2 enzyme, and TMPD.

    • Test Compound: Assay buffer, COX-2 enzyme, TMPD, and the test compound at various concentrations.

    • Positive Control: Assay buffer, COX-2 enzyme, TMPD, and the known inhibitor at various concentrations.

  • Reaction Initiation and Measurement:

    • Add all components except arachidonic acid to the wells and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 590-620 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Case Study 2: The Essential Sulfonamide in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[5][17] The sulfonamide group is the quintessential pharmacophore for carbonic anhydrase inhibitors.

The mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle.[18][19]

Comparative Analysis: Acetazolamide and its Non-Sulfonamide Counterparts

Acetazolamide is a classic example of a sulfonamide-based carbonic anhydrase inhibitor. To appreciate the necessity of the sulfonamide group, we can compare its activity to compounds that lack this moiety but may target the same physiological outcome through different mechanisms. For instance, in the treatment of glaucoma, the beta-blocker timolol reduces intraocular pressure by a different mechanism (reducing aqueous humor production) and lacks a sulfonamide group.[20]

While a direct structural analogue of acetazolamide without the sulfonamide is not a clinically used carbonic anhydrase inhibitor (as the sulfonamide is essential for its mechanism), structure-activity relationship studies on acetazolamide derivatives consistently show that modification or removal of the sulfonamide group abolishes or drastically reduces inhibitory activity.[15][21]

DrugFunctional Group for Target InteractionTargetMechanism of Action
Acetazolamide -SO₂NH₂ Carbonic Anhydrase Inhibition of CO₂ hydration
Timolol-OH, secondary amineBeta-adrenergic receptorsReduction of aqueous humor production

This comparison highlights that for this class of drugs, the sulfonyl group is not merely enhancing activity but is fundamental to the mechanism of action.

Visualizing the Workflow: Screening for Carbonic Anhydrase Inhibitors

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Library Test Compound Library Plate_Setup 96-well Plate Setup: - Enzyme - Buffer - Inhibitor Compound_Library->Plate_Setup Enzyme_Prep Prepare CA Enzyme & Substrate (p-NPA) Enzyme_Prep->Plate_Setup Reaction_Start Add Substrate (p-NPA) Plate_Setup->Reaction_Start Measurement Kinetic Absorbance Reading (405 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC₅₀ Values Inhibition_Calc->IC50_Calc

Caption: High-throughput screening workflow for carbonic anhydrase inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibition of carbonic anhydrase.

Principle: The assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor reduces the rate of this reaction.[2][4]

Materials:

  • Human or bovine carbonic anhydrase

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of carbonic anhydrase in cold assay buffer.

    • Prepare a stock solution of p-NPA in a solvent such as acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Assay buffer and substrate solution.

    • Maximum Activity (No Inhibitor): Assay buffer, CA enzyme, and substrate solution.

    • Test Compound: Assay buffer, CA enzyme, and the test compound at various concentrations.

    • Positive Control: Assay buffer, CA enzyme, and the known inhibitor at various concentrations.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer, enzyme, and inhibitor (or vehicle) to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The evidence presented through these case studies demonstrates the profound and multifaceted impact of the sulfonyl group on biological activity. In the case of COX-2 inhibitors, the sulfonamide moiety is a key determinant of selectivity, enabling specific interactions within the enzyme's active site that are not possible for non-sulfonyl analogues. For carbonic anhydrase inhibitors, the sulfonamide group is not just a contributor to binding but is the very anchor of the inhibitory mechanism.

The strategic incorporation of the sulfonyl group allows for the fine-tuning of a molecule's properties to achieve desired therapeutic outcomes. Its ability to engage in strong hydrogen bonding, its metabolic stability, and its unique electronic characteristics make it an invaluable functional group in drug design. Understanding the specific contributions of the sulfonyl group through comparative studies and robust biological assays, as outlined in this guide, is essential for the rational design of next-generation therapeutics. Researchers who grasp the nuances of this powerful moiety will be better equipped to develop more potent, selective, and effective drugs.

References

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  • Fisher, S. Z., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984.
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  • Fisher, S. Z., et al. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Publications. Retrieved from [Link]

  • Alterio, V., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6835-6850.
  • Fisher, S. Z., et al. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. PubMed Central. Retrieved from [Link]

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Comparative

The Strategic Application of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in Complex Synthesis: A Cost-Benefit Analysis for Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline, cost, and ultimate success of a research program....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline, cost, and ultimate success of a research program. In the realm of complex molecule synthesis, particularly in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker is of paramount importance. This guide provides an in-depth cost-benefit analysis of utilizing 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a bifunctional linker, comparing its performance and economic implications against common alternatives.

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The introduction of a sulfonyl group and a protected primary amine in 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine offers a unique combination of rigidity and orthogonal reactivity, making it an attractive candidate for constructing complex molecular architectures.

Core Attributes of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

This reagent possesses several key features that warrant its consideration in advanced synthetic campaigns:

  • Rigidity: The sulfonylpiperazine core provides a more conformationally restricted linker compared to flexible polyethylene glycol (PEG) or alkyl chains. This rigidity can be advantageous in positioning the two ends of a bifunctional molecule for optimal interaction with their respective biological targets, a crucial factor in the efficacy of PROTACs.[1][3]

  • Orthogonal Reactivity: The presence of a Boc-protected primary amine and the sulfonyl group allows for selective, stepwise reactions. The Boc group can be deprotected under acidic conditions to reveal a primary amine for amide bond formation or other nucleophilic reactions, while the sulfonyl group remains stable. This orthogonality is essential for the controlled assembly of complex molecules.

  • Modulation of Physicochemical Properties: The piperazine and sulfonyl moieties can influence the solubility, cell permeability, and metabolic stability of the final compound. The basic nitrogen of the piperazine can be protonated at physiological pH, potentially enhancing aqueous solubility.[2]

Cost-Benefit Analysis: A Comparative Overview

To provide a comprehensive analysis, we will consider the use of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in the context of PROTAC synthesis, a field where linker design is a key determinant of success. We will compare it to two common alternative linker strategies: flexible PEG-based linkers and other rigid heterocyclic linkers.

Linker TypeRepresentative StructureEstimated CostKey AdvantagesKey Disadvantages
Sulfonylpiperazine 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazineHighHigh rigidity, potential for improved cell permeability and metabolic stability, orthogonal reactivity.Higher cost, potentially more complex synthesis.
PEG-based Boc-NH-PEGn-COOHLow to ModerateHigh water solubility, well-established chemistry, readily available in various lengths.[4]High flexibility (can be detrimental to ternary complex formation in PROTACs), potential for non-specific binding.[3]
Non-sulfonylated Piperazine 1-Boc-4-(2-aminoethyl)piperazineModerateGood balance of rigidity and flexibility, well-understood chemistry, lower cost than sulfonylated analogue.[5]May have different solubility and metabolic stability profile compared to the sulfonylated version.

Cost estimations are relative and can vary based on supplier, purity, and scale. A search for the non-sulfonylated analogue, 1-Boc-4-(2-aminoethyl)piperazine, reveals a price of approximately $574.34 for 100 grams, providing a benchmark for the likely higher cost of its sulfonylated counterpart.[5]

Experimental Data: The Impact of Linker Choice on PROTAC Performance

Studies have shown that replacing flexible PEG linkers with more rigid structures, such as those containing piperazine or piperidine rings, can significantly enhance the stability and potency of PROTACs.[1][3] The conformational constraint imposed by a rigid linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to more efficient protein degradation.[3]

For instance, the development of the clinical candidates ARV-110 and ARV-471 involved the replacement of an initial flexible linker with a more rigid structure incorporating both piperidine and piperazine moieties, which resulted in improved metabolic stability and potency.

The sulfonyl group in 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is expected to further enhance rigidity and potentially influence the electronic properties and metabolic stability of the linker.

Experimental Protocols

The following protocols outline a general workflow for the incorporation of a bifunctional linker into a PROTAC molecule.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing "Warhead" to the Deprotected Linker

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification Linker 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine Deprotected_Linker Deprotected Linker Linker->Deprotected_Linker TFA or HCl in Dioxane Coupling_Reagents HATU, DIPEA in DMF Deprotected_Linker->Coupling_Reagents Warhead Warhead-COOH Warhead->Coupling_Reagents Coupled_Product Warhead-Linker Conjugate Coupling_Reagents->Coupled_Product Purification Reverse-Phase HPLC Coupled_Product->Purification

Caption: Workflow for coupling a carboxylic acid-containing warhead to the linker.

Detailed Steps:

  • Boc Deprotection: Dissolve 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in a solution of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent like dioxane. Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Amide Coupling: Dissolve the deprotected linker and the carboxylic acid-containing "warhead" (the part of the PROTAC that binds to the target protein) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Activation and Coupling: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Reductive Amination to couple an Aldehyde-containing E3 Ligase Ligand

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Warhead_Linker Warhead-Linker Conjugate (with free amine) Imine Imine Intermediate Warhead_Linker->Imine E3_Ligand E3 Ligase Ligand-CHO E3_Ligand->Imine Reducing_Agent Sodium Triacetoxyborohydride Imine->Reducing_Agent PROTAC Final PROTAC Molecule Reducing_Agent->PROTAC Purification Reverse-Phase HPLC PROTAC->Purification

Caption: Workflow for reductive amination to form the final PROTAC.

Detailed Steps:

  • Imine Formation: Dissolve the warhead-linker conjugate (with the now-free piperazine amine) and the aldehyde-functionalized E3 ligase ligand in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify by reverse-phase HPLC.

Conclusion: A Strategic Choice for Advanced Synthesis

The decision to employ 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine in a synthetic campaign is a strategic one that requires a careful weighing of its costs and benefits. While the initial procurement cost may be higher than that of more common flexible linkers, the potential advantages in terms of enhanced biological activity, improved pharmacokinetic properties, and simplified purification of the final product can justify the investment.

For drug discovery programs targeting complex biological systems, the rigidity and predictable conformation afforded by the sulfonylpiperazine core can accelerate the identification of potent lead compounds, ultimately saving time and resources in the long run. The choice of linker is not merely a matter of connecting two molecular entities but is a critical design element that can profoundly influence the therapeutic potential of a novel drug candidate. Therefore, a thorough evaluation of the specific project goals and the unique attributes of linkers like 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is essential for making an informed and strategic decision.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
  • BOC Sciences. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. BOC Sciences Blog.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH.
  • 4-(2-Aminoethyl)-1-boc-piperazine, min 97%, 100 grams. Aladdin Scientific.
  • A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers - Benchchem.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. - PMC - NIH.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development - Benchchem.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R
  • Novel approaches for the rational design of PROTAC linkers - Open Explor
  • PROTAC Linkers, PEG Linkers Supply - Biopharma PEG.
  • Boc-NH-PEG3 (PROTAC Linker 10) - MedchemExpress.com.
  • 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific.
  • Medchemexpress LLC HY-W008474 100mg Medchemexpress, PROTAC Linker 13 CAS:153086-78-3 Purity:>98% - Fisher Scientific.
  • 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | CAS 192130-34-0 | SCBT - Santa Cruz Biotechnology.
  • Linkers for Linkerology - Enamine.
  • 1-BOC-4-(2-aminoethyl)piperazine, 95% - Labware E-shop.
  • PROTAC Linkers - ChemScene.
  • Bis(vinylsulfonyl)
  • Antibody-Drug Conjugates: Looking Ahead to an Emerging Class of Biotherapeutic.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed.
  • Methods to Design and Synthesize Antibody-Drug Conjug
  • Target Protein Ligand-Linker Conjug

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Validation

A Senior Application Scientist's Guide to the Thermal Stability of Piperazine Derivatives

For fellow researchers, scientists, and professionals in drug development, the piperazine moiety is a familiar and valuable scaffold. Its presence in numerous active pharmaceutical ingredients (APIs) is a testament to it...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the piperazine moiety is a familiar and valuable scaffold. Its presence in numerous active pharmaceutical ingredients (APIs) is a testament to its favorable pharmacological properties. However, the inherent reactivity of the piperazine ring, particularly its nucleophilic nitrogens, presents a critical challenge: thermal stability. Understanding and characterizing the thermal robustness of piperazine derivatives is not merely an academic exercise; it is a cornerstone of developing safe, effective, and stable pharmaceutical products.

This guide provides an in-depth comparison of the thermal stability of various piperazine derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and thermal behavior, detail the self-validating experimental protocols necessary for accurate assessment, and present comparative data to inform your research and development efforts.

The "Why" Behind Thermal Stability Analysis in Drug Development

The thermal stability of an API directly impacts its quality, safety, and efficacy. As mandated by regulatory bodies under guidelines such as ICH Q1A, rigorous stability testing is required to establish a drug's re-test period or shelf life and to recommend storage conditions.[1][2][3][4][5] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product. Therefore, a comprehensive understanding of a piperazine derivative's response to thermal stress is paramount from early development through to final formulation.

Core Degradation Mechanisms of the Piperazine Ring

The thermal degradation of the piperazine ring primarily proceeds through nucleophilic substitution (SN2) reactions.[6] The process is often initiated by the protonated form of piperazine, which renders the α-carbon more susceptible to nucleophilic attack by another piperazine molecule. This can lead to ring-opening and the formation of various degradation products.[6] Key degradation products identified in studies on piperazine itself include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine (AEP).[6][7][8]

Piperazine Piperazine Protonated_Piperazine Protonated Piperazine (H⁺PZ) Piperazine->Protonated_Piperazine Protonation Nucleophilic_Attack Nucleophilic Attack (SN2) Piperazine->Nucleophilic_Attack Protonated_Piperazine->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Degradation_Products Degradation Products (e.g., AEP, N-formylpiperazine) Ring_Opened_Intermediate->Degradation_Products Further Reactions

Caption: General thermal degradation pathway of the piperazine ring.

Experimental Protocols for Assessing Thermal Stability

To ensure the generation of reliable and reproducible data, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These protocols are designed to be self-validating systems.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substance by measuring the change in mass as a function of a controlled temperature program.[9] This technique is crucial for identifying decomposition temperatures and the presence of solvates.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the piperazine derivative into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

Start Start TGA Experiment Calibrate Calibrate TGA Instrument Start->Calibrate Prepare_Sample Prepare & Weigh Sample (5-10 mg) Calibrate->Prepare_Sample Set_Conditions Set Experimental Conditions (N₂ Purge, 10 °C/min heating) Prepare_Sample->Set_Conditions Run_Experiment Run TGA Experiment Set_Conditions->Run_Experiment Analyze_Data Analyze Data (TGA/DTG Curves) Run_Experiment->Analyze_Data Determine_Tonset Determine T-onset & Decomposition Steps Analyze_Data->Determine_Tonset End End Determine_Tonset->End

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Head-to-Head Comparison for Optimal Amide Bond Formation

For researchers, medicinal chemists, and drug development professionals, the synthesis of high-quality peptides is paramount. The formation of the amide bond, the very backbone of a peptide, is the most critical step in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of high-quality peptides is paramount. The formation of the amide bond, the very backbone of a peptide, is the most critical step in this process.[1] While seemingly straightforward, this condensation reaction is thermodynamically unfavorable and requires the use of a "coupling reagent" to activate the C-terminal carboxylic acid of one amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the next.[2][3]

The choice of coupling reagent is a decision that profoundly impacts reaction efficiency, yield, purity, and the stereochemical integrity of the final peptide.[1] A suboptimal choice can lead to a host of issues, including incomplete reactions, the formation of intractable impurities, and, most critically, the loss of chirality through racemization.[4][5]

This guide provides an in-depth, head-to-head comparison of the major classes of coupling reagents. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of each class, present comparative experimental data, and offer field-proven insights to help you select the optimal reagent for your specific synthetic challenge.

The Central Challenge: Activation vs. Racemization

The core function of any coupling reagent is to convert a carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.[6] However, this very activation process can inadvertently increase the acidity of the proton on the amino acid's alpha-carbon (α-carbon). In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical integrity—a process known as racemization or epimerization.[5]

The primary mechanism for this side reaction involves the formation of a 5(4H)-oxazolone intermediate.[7][8] This planar, achiral-like structure is readily reprotonated from either face, leading to a mixture of L- and D-amino acid isomers in the final peptide.[5][8] Therefore, the ideal coupling reagent must achieve rapid activation and coupling while simultaneously minimizing the lifetime and formation of the oxazolone intermediate.

Racemization_Mechanism cluster_0 Activation & Racemization Pathway cluster_1 Desired Coupling Pathway Activated_AA Activated Amino Acid (L-configuration) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular cyclization Peptide Peptide Bond (No Racemization) Activated_AA->Peptide Base Base Base->Activated_AA α-proton abstraction Protonation Re-protonation Oxazolone->Protonation Racemized_AA Racemized Product (L- and D-mixture) Protonation->Racemized_AA Amine Incoming Amine (R2-NH2) Amine->Peptide

Figure 1: Competing pathways of peptide coupling versus racemization via oxazolone formation.

Part 1: The Carbodiimide Family

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the oldest and most cost-effective coupling reagents.[7][9]

Mechanism of Action

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired peptide bond. However, this intermediate is unstable and prone to two major side reactions: intramolecular rearrangement to a stable N-acylurea byproduct, and cyclization to the problematic oxazolone.[8]

To mitigate these issues, carbodiimides are almost always used with nucleophilic additives, such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[10] These additives rapidly convert the O-acylisourea intermediate into a more stable and selective active ester (OBt or OAt ester), which then reacts cleanly with the amine while significantly suppressing racemization.[4][10]

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea DIC Carbodiimide (e.g., DIC) DIC->O_acylisourea Active_Ester Active Ester (e.g., OBt Ester) O_acylisourea->Active_Ester Rapid Interception N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Undesired rearrangement HOBt Additive (e.g., HOBt) HOBt->Active_Ester Peptide Peptide Bond Active_Ester->Peptide Amine Amine (R'-NH2) Amine->Peptide DIU Diisopropylurea (Byproduct)

Figure 2: Mechanism of carbodiimide coupling with an additive to form a stable active ester.
Head-to-Head Comparison: Carbodiimides
ReagentKey Features & Use CasesAdvantagesDisadvantages
DCC Standard for solution-phase synthesis.Inexpensive.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, complicating purification in solid-phase peptide synthesis (SPPS).[9][10]
DIC Preferred carbodiimide for SPPS.Diisopropylurea byproduct is soluble in common SPPS solvents (DMF, NMP), allowing for easy removal by washing.[9][10]Can still cause racemization without additives.
EDC·HCl Water-soluble carbodiimide. Ideal for conjugating peptides to proteins in aqueous media and for solution-phase synthesis where aqueous workup is desired.Byproduct is water-soluble, simplifying purification.[8][10]Less potent than DCC/DIC for sterically hindered couplings.

Expert Insight: The discovery of additives like HOBt and HOAt was a watershed moment for peptide synthesis. HOAt is generally superior to HOBt, as its lower pKa and the anchimeric assistance from the neighboring pyridine nitrogen result in faster coupling rates and even lower levels of racemization. More recently, OxymaPure has emerged as a highly efficient and, crucially, non-explosive alternative to the benzotriazole-based additives, enhancing the safety profile of the carbodiimide approach.[6]

Part 2: The Onium Salt Family

In the last few decades, onium salts have become the reagents of choice for most routine and challenging peptide syntheses due to their high reactivity and efficiency.[8] They are broadly divided into two categories: phosphonium salts and aminium/uronium salts.

Mechanism of Action

Unlike carbodiimides, onium salts require a base (typically a non-nucleophilic tertiary amine like DIPEA or NMM) to first deprotonate the carboxylic acid.[8] The resulting carboxylate then attacks the electrophilic onium salt, forming a highly reactive active ester (e.g., OBt, OAt, or Oxyma ester) in situ, which rapidly couples with the amine.[11][12]

Onium_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate Deprotonation Active_Ester Active Ester (OAt Ester) Carboxylate->Active_Ester Onium_Salt Onium Salt (e.g., HATU) Onium_Salt->Active_Ester Activation Peptide Peptide Bond Active_Ester->Peptide Coupling Amine Amine (R'-NH2) Amine->Peptide Byproducts Byproducts

Figure 3: General mechanism of onium salt-mediated amide bond formation.
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU)

These reagents were initially mischaracterized as uronium salts but structural studies revealed they exist as the more stable aminium (or guanidinium) isomers.[10][13] They are exceptionally fast and efficient.

  • HBTU/TBTU: Based on HOBt, these have been workhorse reagents for years. They are effective for most couplings.[8]

  • HATU: The HOAt-based analogue of HBTU. It is more reactive and provides superior racemization suppression, making it the preferred choice for difficult sequences, sterically hindered amino acids, and N-methylated residues.[10]

  • HCTU: Based on 6-Cl-HOBt, it offers reactivity and performance intermediate between HBTU and HATU.

  • COMU: An Oxyma-based aminium salt. It boasts coupling efficiencies comparable to HATU but with a significantly improved safety profile, as it avoids the use of potentially explosive benzotriazole derivatives.[8]

Critical Side Reaction: Guanidinylation A significant drawback of aminium salts is their ability to react with the free N-terminal amine of the peptide chain, forming an unreactive guanidinyl cap.[14] This side reaction, which terminates chain elongation, is particularly problematic when the carboxylic acid activation is slow (e.g., with hindered amino acids) or when an excess of the coupling reagent is used.[15]

Phosphonium Salts (BOP, PyBOP, PyAOP)

Phosphonium salts operate via a similar mechanism to aminium salts but are based on a central phosphorus atom.

  • BOP: One of the first onium salts developed. While highly effective, its use has been largely discontinued because the reaction produces hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct.[8][10]

  • PyBOP: A widely used, non-toxic alternative to BOP. It is based on HOBt and is an excellent reagent for routine synthesis.[8]

  • PyAOP: The HOAt-based analogue of PyBOP. It is one of the most powerful coupling reagents available, excelling in hindered couplings, fragment condensation, and peptide cyclization.

Key Advantage: No Guanidinylation Phosphonium salts do not react with the N-terminal amine.[13] This makes them the reagents of choice for critical applications like segment coupling or macrocyclization, where a slow reaction may be "fed" with an excess of reagent to drive it to completion without the risk of chain termination.

Part 3: Performance Data & Head-to-Head Comparison

The true test of a coupling reagent lies in its performance under challenging conditions. The synthesis of "difficult" sequences, such as the acyl carrier protein (ACP) fragment (65-74), is a common benchmark.[1]

Table 1: Comparative Efficiency in a Difficult Peptide Synthesis
Coupling ReagentClassCrude Purity (%)*Key Observations
HATU Aminium SaltHighConsistently high purity with fewer deletion products observed. Fast reaction rates.[1][16]
HCTU Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[1]
COMU Aminium SaltHighHigh efficiency comparable to HATU, with the major advantage of being non-explosive.[8][16]
HBTU Aminium SaltModerate-HighGenerally effective but can lead to more impurities compared to HATU and HCTU.[1]
PyAOP Phosphonium SaltHighExcellent reagent for hindered couplings and fragment condensation.
PyBOP Phosphonium SaltModerateCan result in more impurities compared to HATU/HCTU in very difficult sequences.[1]
DIC/Oxyma CarbodiimideModerate-HighA very effective and safe combination, often outperforming DIC/HOBt.[6]
DIC/HOBt CarbodiimideModerateA cost-effective standard, but can be less efficient for sterically hindered couplings.[16]

*Note: Crude purity percentages are relative and can vary based on the specific sequence, reaction conditions, and analytical methods used. Data is synthesized from comparative studies.[1]

Table 2: Racemization Propensity of Common Coupling Protocols
Reagent/ProtocolClassRelative Racemization LevelMechanistic Rationale
HATU/DIPEA Aminium SaltVery LowThe highly reactive OAt ester ensures that aminolysis is much faster than oxazolone formation or enolization.[10]
PyAOP/DIPEA Phosphonium SaltVery LowSimilar to HATU, the rapid formation and reaction of the OAt active ester minimizes the opportunity for racemization.
COMU/DIPEA Aminium SaltVery LowThe Oxyma active ester is highly reactive and an excellent leaving group, promoting fast, clean coupling.[6]
DIC/Oxyma CarbodiimideLowOxyma is a highly effective additive for suppressing racemization, comparable to HOAt.[6]
HBTU/DIPEA Aminium SaltLow-ModerateLess effective at suppressing racemization than HOAt-based reagents, especially with sensitive amino acids.[1]
DIC/HOBt CarbodiimideLow-ModerateHOBt is a good racemization suppressant, but less effective than HOAt or Oxyma.[4][16]
DIC alone CarbodiimideHighThe O-acylisourea intermediate has a long enough lifetime to readily form the oxazolone, leading to significant racemization.

Part 4: Experimental Protocols & Workflows

Trustworthy and reproducible data relies on meticulous experimental design. Below are standardized protocols for solid-phase peptide synthesis (SPPS) that can be used for a comparative evaluation of coupling reagents.

Experimental Workflow for Comparative Evaluation

A generalized workflow is essential for an objective comparison of reagent performance.

Experimental_Workflow Start Start: Same Peptide-Resin Batch Deprotection Fmoc-Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash Resin Washing (DMF, DCM) Deprotection->Wash Split Split Resin into Parallel Reaction Vessels Wash->Split Coupling_A Couple with Reagent A (e.g., HATU/DIPEA) Split->Coupling_A Vessel 1 Coupling_B Couple with Reagent B (e.g., DIC/Oxyma) Split->Coupling_B Vessel 2 Coupling_C Couple with Reagent C (e.g., PyBOP/DIPEA) Split->Coupling_C Vessel 3 Wash_Post Resin Washing Coupling_A->Wash_Post Coupling_B->Wash_Post Coupling_C->Wash_Post Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash_Post->Cleavage Analysis Analysis: RP-HPLC, LC-MS Cleavage->Analysis

Figure 4: A robust workflow for the head-to-head comparison of coupling reagents.
Protocol 1: Amino Acid Coupling using HATU

This protocol is representative of a modern, highly efficient coupling method using an aminium salt.

  • Resin Preparation: Start with 1 equivalent of Fmoc-deprotected peptide-resin in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the active ester is formed before addition to the resin, minimizing potential side reactions like guanidinylation.[14]

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Amino Acid Coupling using DIC/Oxyma

This protocol represents a modern, safe, and cost-effective carbodiimide-based method.

  • Resin Preparation: Start with 1 equivalent of Fmoc-deprotected peptide-resin in a reaction vessel.

  • Reagent Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Addition to Resin: Add the amino acid/Oxyma solution to the peptide-resin.

  • Initiation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. Causality: DIC is added last to initiate the reaction in the presence of the additive, ensuring the O-acylisourea intermediate is immediately intercepted to form the Oxyma active ester, thereby suppressing racemization.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

Conclusion and Recommendations

The landscape of peptide coupling reagents is rich and varied, offering solutions for every synthetic challenge and budget. While older reagents still have their place, modern onium salts and optimized carbodiimide/additive systems have revolutionized the field, enabling the routine synthesis of complex peptides that were once considered intractable.

Key Takeaways for the Practicing Scientist:

  • For Routine Synthesis: Modern carbodiimide methods, particularly DIC/Oxyma , offer a superb balance of high efficiency, low racemization, excellent safety, and cost-effectiveness.

  • For Difficult Couplings: For sterically hindered residues, N-methyl amino acids, or sequences prone to aggregation, a high-reactivity aminium salt like HATU or its safer analogue COMU is the reagent of choice. Their rapid kinetics drive difficult reactions to completion.[9][16]

  • For Fragment Condensation & Cyclization: To avoid irreversible chain termination, a phosphonium salt such as PyAOP or PyBOP is strongly recommended. The inability of these reagents to cause guanidinylation provides a critical safety margin when using excess reagent is necessary.

  • Prioritize Safety: The development of Oxyma-based additives and coupling reagents like COMU represents a major step forward in laboratory safety by eliminating the explosion hazard associated with benzotriazole-based compounds.[8] Their adoption is highly encouraged, especially for scale-up operations.

Ultimately, the selection of a coupling reagent is a multi-factorial decision. By understanding the underlying mechanisms, being aware of potential side reactions, and leveraging comparative data, researchers can make informed choices that lead to the successful and efficient synthesis of high-quality peptides.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. 7

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. 17

  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides. 2

  • BenchChem. (2025). A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis. BenchChem. 16

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 8

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. 10

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. 6

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich. Link

  • Jie, Y. V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. 9

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. 14

  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem. 1

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 15

  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society. 18

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Link

  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis? ResearchGate. Link

  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Link

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Link

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Semantic Scholar. Link

  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.

  • ResearchGate. (n.d.). Racemization in peptide synthesis. ResearchGate. Link

  • Elashal, M., & Raj, M. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(10), 1919. Link

  • Gabriel, C. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich. Link

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Validation

A Senior Application Scientist's Guide to Assessing Drug-Like Properties in Chemical Derivatives

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A molecule's efficacy at its biological target is only half the story; its ability to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A molecule's efficacy at its biological target is only half the story; its ability to navigate the complex biological landscape of the human body—a concept encapsulated by "drug-like properties"—is equally critical for success. This guide provides a comparative framework for assessing these properties, focusing on a hypothetical parent compound, Parent-X , and two of its derivatives, Derivative-A and Derivative-B . We will explore how early, integrated assessments of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics can guide medicinal chemistry efforts and increase the probability of downstream success.

The core principle of this guide is a tiered, "fail early, fail cheap" approach.[1] We begin with high-throughput in silico predictions to filter and prioritize compounds, followed by robust in vitro assays to provide empirical data for confident decision-making.

Part 1: The Predictive Foundation - In Silico Profiling

Before committing to costly and time-consuming synthesis and wet lab experiments, computational models provide a crucial first pass to evaluate drug-likeness.[2][3][4] These models, while not a replacement for experimental data, are invaluable for identifying potential liabilities and guiding the design of derivatives with improved pharmacokinetic profiles.[2]

Lipinski's Rule of Five: The Foundational Filter

Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a renowned guideline for predicting the oral bioavailability of a drug candidate.[5][6] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[6][7]:

  • Molecular Weight (MW): ≤ 500 Daltons

  • Log P (Octanol-Water Partition Coefficient): ≤ 5 (a measure of lipophilicity)[8]

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -NH and -OH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of nitrogen and oxygen atoms)

Causality: These rules are rooted in the physicochemical requirements for a molecule to passively diffuse across cellular membranes, such as the intestinal epithelium.[9][10] Very large, overly hydrophilic, or excessively lipophilic molecules tend to have poor absorption characteristics.

Table 1: Comparative In Silico Profiling of Parent-X and Derivatives

PropertyParent-XDerivative-ADerivative-BDrug-Likeness Guideline
Molecular Weight (Da) 485520450≤ 500
cLogP 4.85.63.5≤ 5.0
H-Bond Donors 463≤ 5
H-Bond Acceptors 9118≤ 10
Ro5 Violations 040≤ 1
Predicted Aqueous Solubility (LogS) -4.5-5.8-3.0> -4.0 is desirable
Topological Polar Surface Area (TPSA) 110 Ų155 Ų85 Ų< 140 Ų for good permeability

Analysis:

  • Parent-X exhibits good drug-like properties, with no Ro5 violations.

  • Derivative-A is immediately flagged as high-risk. Its modifications have pushed every key parameter outside the desirable range, suggesting it will likely suffer from poor absorption and permeability.

  • Derivative-B shows a promising profile. The chemical modifications have reduced its molecular weight and lipophilicity while improving its hydrogen bonding characteristics and predicted solubility, making it a strong candidate for experimental validation.

Part 2: Experimental Validation - A Tiered In Vitro ADME Cascade

Following in silico prioritization, we move to a series of in vitro assays designed to empirically measure key ADME properties. This workflow is designed to provide progressively more complex and biologically relevant data.

ADME_Workflow cluster_0 Tier 1: Physicochemical & Passive Permeability cluster_1 Tier 2: Biological Permeability & Metabolism cluster_2 Tier 3: Distribution cluster_3 Decision Point InSilico In Silico Profiling (Parent-X, A, B) Solubility Kinetic Solubility Assay InSilico->Solubility Prioritize PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Promising Candidates MetStab Microsomal Stability (Metabolic Clearance) Caco2->MetStab PPB Plasma Protein Binding MetStab->PPB Decision Select Candidate for In Vivo PK PPB->Decision

Caption: A tiered workflow for assessing drug-like properties.

A. Absorption: Will the Drug Enter the System?

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane transport.[11] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[12]

Causality: This assay isolates passive diffusion, which is a primary mechanism for the absorption of many orally administered drugs.[11] By using different lipid compositions, it can be tailored to model permeability across the gastrointestinal (GI) tract or the blood-brain barrier (BBB).[11] It is a cost-effective initial screen before moving to more complex cell-based assays.[13][14]

PAMPA_Diagram Passive Diffusion Donor Donor Well (pH 6.5) Compound in Buffer Membrane Artificial Membrane (Lecithin in Dodecane) Donor:f1->Membrane Acceptor Acceptor Well (pH 7.4) Buffer Membrane->Acceptor:f0

Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Prepare Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).

  • Prepare Solutions: Add buffer to the acceptor plate wells. Dissolve test compounds and controls (high permeability: Chloramphenicol, low permeability: Theophylline) in buffer to create the donor solutions.[13][14]

  • Assemble Sandwich: Place the donor plate onto the acceptor plate.

  • Incubate: Incubate the plate assembly for 16-20 hours at room temperature.

  • Quantify: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[15][16] It uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium, complete with tight junctions and active transporters.[16][17]

Causality: Unlike PAMPA, the Caco-2 model can assess both passive diffusion and active transport, including the effects of efflux pumps like P-glycoprotein (P-gp) which can actively pump drugs out of cells, reducing absorption.[12][16] By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an efflux ratio (ER) can be calculated (ER = Papp B-A / Papp A-B). An ER > 2 is a strong indicator of active efflux.[17][18]

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 18-22 days until a differentiated monolayer is formed.[17]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., ≥ 200 Ω x cm²) indicates a well-formed barrier.[18][19] Lucifer Yellow, a low-permeability marker, is also used to validate monolayer integrity.[12]

  • Dosing: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.[16]

  • Incubation: Incubate for 2 hours at 37°C with gentle shaking.

  • Sampling & Analysis: At the end of the incubation, take samples from the receiver compartment and analyze by LC-MS/MS to determine the Papp value.

  • Controls: Include high-permeability (e.g., Antipyrine) and low-permeability (e.g., Atenolol) controls to validate the assay performance.[17]

Table 2: Comparative Permeability Data

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Parent-X 15.212.514.11.1High
Derivative-A 0.30.10.11.0Low
Derivative-B 18.916.838.62.3 Moderate (Efflux)

Analysis:

  • Parent-X shows good passive permeability in PAMPA and high A-B permeability in the Caco-2 assay with no evidence of efflux, consistent with its favorable in silico profile.

  • Derivative-A confirms the in silico prediction of poor permeability. Its low Papp values in both assays make it a non-viable candidate.

  • Derivative-B demonstrates excellent passive permeability (PAMPA). However, the Caco-2 assay reveals a significant liability: an efflux ratio of 2.3 indicates it is a substrate of an efflux transporter like P-gp. While it can cross the membrane, it is actively pumped back out, which would likely limit its oral bioavailability. This is a critical insight that was not available from in silico or PAMPA data alone.

B. Metabolism: How Long Will the Drug Last?

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) family, which are abundant in the liver.[20][21] Liver microsomes are vesicles of the endoplasmic reticulum and contain the majority of these drug-metabolizing enzymes.[21]

Causality: A compound that is rapidly metabolized will have a short half-life and may be cleared from the body before it can exert its therapeutic effect. This assay provides a measure of intrinsic clearance (CLint), which helps rank compounds based on their metabolic lability.[22]

Experimental Protocol: Microsomal Stability

  • Prepare Reaction: In a 96-well plate, combine liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[22]

  • Initiate Reaction: Pre-warm the plate to 37°C. Add the test compound (typically 1 µM) and initiate the metabolic reaction by adding the cofactor NADPH.[23][24]

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[23][24]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Controls: A negative control without NADPH is run to check for non-enzymatic degradation.[22][24] Known high-turnover (e.g., Verapamil) and low-turnover (e.g., Dextromethorphan) compounds are included to validate the metabolic activity of the microsome batch.[21]

Table 3: Comparative Metabolic Stability Data (Human Liver Microsomes)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
Parent-X 8173High
Derivative-A > 60< 11.5Low
Derivative-B 4530.7Low-to-Moderate

Analysis:

  • Parent-X is rapidly metabolized, indicating it would likely have high hepatic clearance and a short half-life in vivo. This is a significant liability.

  • Derivative-A , despite its poor permeability, is highly stable, which is not a useful trade-off.

  • Derivative-B shows a marked improvement in metabolic stability compared to the parent compound. Its lower clearance suggests it would have a more favorable pharmacokinetic profile in vivo. This is a successful outcome of the derivative design.

C. Distribution: Where Will the Drug Go?

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[25] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared.[26][27] Therefore, determining the fraction unbound (fu) is critical.

Causality: High plasma protein binding (>99%) can limit a drug's efficacy and alter its clearance. The Equilibrium Dialysis method is considered the gold standard for its accuracy.[25][26][28] It involves two chambers separated by a semi-permeable membrane.[28] The drug is added to the plasma-containing chamber, and the free drug diffuses across the membrane into the buffer chamber until equilibrium is reached.[28]

Experimental Protocol: Equilibrium Dialysis

  • Prepare Device: Use a Rapid Equilibrium Dialysis (RED) device, which has individual inserts with a dialysis membrane (MWCO 12-14 kDa).[25][29]

  • Load Samples: Add plasma (e.g., human, rat) spiked with the test compound (typically 1-2 µM) to one chamber of the insert. Add buffer to the other chamber.[25]

  • Incubate: Incubate the device at 37°C for 4-6 hours with shaking to allow equilibrium to be reached.[29]

  • Sample and Analyze: After incubation, collect samples from both the plasma and buffer chambers. Analyze the concentrations in each by LC-MS/MS.

  • Calculate: The percentage bound is calculated based on the difference in concentrations between the chambers.

Table 4: Comparative Plasma Protein Binding Data (Human Plasma)

Compound% BoundFraction Unbound (fu)Interpretation
Parent-X 99.8%0.002Very High Binding
Derivative-A 99.9%0.001Very High Binding
Derivative-B 98.5%0.015High Binding

Analysis:

  • Parent-X is very highly bound to plasma proteins, leaving only 0.2% of the drug free to act. This could severely limit its efficacy.

  • Derivative-B , while still highly bound, has a 7.5-fold higher free fraction compared to its parent. This is a significant improvement and could translate to better tissue distribution and target engagement.

Integrated Analysis and Path Forward

By integrating the in silico and in vitro data, a clear picture emerges, allowing for a data-driven comparison of the derivatives.

Summary_Diagram Parent Parent-X - High Clearance - High PPB DerivA Derivative-A - Poor Permeability Parent->DerivA Modification 1 DerivB Derivative-B + Improved Stability + Improved PPB - Efflux Substrate Parent->DerivB Modification 2 Decision Path Forward: Optimize Derivative-B to mitigate P-gp efflux DerivB->Decision

Caption: Comparative summary and strategic decision-making.

  • Parent-X: While having good initial permeability, its high metabolic clearance and extremely high plasma protein binding present major liabilities for in vivo development.

  • Derivative-A: Is a clear failure. The in silico predictions of poor drug-likeness were confirmed by its dismal performance in permeability assays. This compound should be terminated.

  • Derivative-B: Represents a significant step forward. The design strategy successfully addressed the metabolic instability and high PPB of the parent compound. However, the Caco-2 assay uncovered a critical new issue: P-gp mediated efflux.

This comparative guide demonstrates the power of an integrated, multi-parameter approach to assessing drug-like properties. No single assay tells the whole story. The path forward is clear: Derivative-B is the superior lead, but further medicinal chemistry efforts must now focus specifically on mitigating its interaction with efflux transporters. By making subtle structural modifications designed to reduce P-gp substrate recognition, while preserving the hard-won gains in stability and protein binding, we can develop a next-generation derivative with a truly optimized ADME profile, ready for in vivo pharmacokinetic studies.

References

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. Current Topics in Medicinal Chemistry, 11(4), 358-381.
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Comparative

Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Predictions with Experimental Results

In the contemporary landscape of drug discovery and development, the synergy between computational modeling and experimental biology is not merely advantageous; it is fundamental.[1] In silico techniques offer unpreceden...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the synergy between computational modeling and experimental biology is not merely advantageous; it is fundamental.[1] In silico techniques offer unprecedented speed and scale for identifying potential drug candidates and elucidating biological mechanisms.[2][3] However, the predictions born from algorithms and processing power must ultimately be validated in the complex reality of biological systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously cross-validate computational predictions with experimental results, ensuring the scientific integrity and translational potential of their work.

The Symbiotic Relationship of In Silico and In Vitro Approaches

The drug discovery pipeline has been revolutionized by computational methods that accelerate lead identification and optimization.[1][4] Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning can screen vast virtual libraries of compounds against a biological target, predicting binding affinities and potential efficacy.[1][3][4] This computational pre-screening drastically narrows the field of candidates for expensive and time-consuming experimental validation.[4]

Conversely, experimental data provides the "ground truth" that is essential for building and refining predictive computational models.[5] A feedback loop, where experimental results are used to train and improve the accuracy of in silico models, creates a powerful, iterative cycle of discovery.[5]

A Conceptual Workflow for Cross-Validation

The cross-validation of computational predictions with experimental data can be conceptualized as a cyclical process, ensuring continuous refinement and increased confidence in research findings.

CrossValidationWorkflow cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_analysis Analysis & Refinement comp_model Computational Model Development (e.g., Molecular Docking, QSAR) prediction Generate Predictions (e.g., Binding Affinity, IC50) comp_model->prediction Execution comparison Data Comparison & Correlation Analysis prediction->comparison Predicted Data exp_design Experimental Design (e.g., In Vitro Kinase Assay) exp_execution Experimental Execution & Data Collection exp_design->exp_execution exp_execution->comparison Experimental Data model_refinement Model Refinement comparison->model_refinement Feedback Loop model_refinement->comp_model Improved Parameters

Caption: A workflow diagram illustrating the iterative process of computational prediction, experimental validation, and model refinement.

Case Study: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cellular processes and is implicated in various diseases, including inflammatory conditions and cancers.[2][6][7] Its well-defined components make it an excellent target for both computational modeling and experimental investigation.[2][6][8][9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Computational Drug Candidate (e.g., JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: A simplified diagram of the JAK-STAT signaling pathway, a common target for drug discovery.

Experimental Protocol: In Vitro Kinase Assay for JAK Inhibitor Screening

This protocol outlines a typical fluorescence-based in vitro assay to determine the inhibitory potential of a computationally predicted compound against a specific JAK kinase.

Objective: To measure the IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) of a test compound against a JAK kinase.

Materials:

  • Recombinant human JAK kinase

  • Kinase substrate (a peptide that can be phosphorylated by the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (solubilized in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Assay buffer

  • Fluorescence-based kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a corresponding dilution of the positive control inhibitor.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of each concentration of the test compound, positive control, and DMSO (as a negative control) to separate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the assay buffer.

    • Add the kinase/substrate mixture (e.g., 5 µL) to each well of the assay plate.

    • Allow the compounds to pre-incubate with the kinase for a defined period (e.g., 10-30 minutes) at room temperature.[5]

  • Initiation of Phosphorylation:

    • Prepare a solution of ATP in the assay buffer.

    • Add the ATP solution (e.g., 5 µL) to each well to start the kinase reaction.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Add the detection reagent from the kinase assay kit to each well. This reagent will typically produce a fluorescent signal that is inversely proportional to the amount of kinase activity.

    • Incubate the plate for the recommended time to allow the detection reaction to proceed.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme).

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Computational Protocol: Molecular Docking with AutoDock Vina

This protocol provides a streamlined workflow for performing molecular docking of a candidate inhibitor into the ATP-binding site of a JAK kinase using AutoDock Vina.

Objective: To predict the binding affinity and pose of a small molecule ligand within the active site of a target protein.

Software and Resources:

  • AutoDock Vina: For performing the molecular docking.

  • MGLTools: For preparing the protein and ligand files.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • A 2D chemical drawing software (e.g., ChemDraw): To create the ligand structure.

Procedure:

  • Protein Preparation:

    • Download the PDB file of the target JAK kinase from the Protein Data Bank.

    • Open the PDB file in MGLTools (AutoDockTools).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the test compound and save it as a MOL file.

    • Open the MOL file in MGLTools.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In AutoDockTools, define the search space (grid box) for the docking simulation. This box should encompass the ATP-binding site of the kinase.

    • The center and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by identifying conserved residues in the active site.

    • Save the grid parameters to a configuration file (conf.txt).

  • Running the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared protein and ligand PDBQT files and the configuration file.

    • Execute the AutoDock Vina command, specifying the paths to the protein, ligand, configuration file, and the desired output file name.

  • Results Analysis:

    • AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the docking results using a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best-scoring pose.

Data Comparison and Interpretation

The crux of the cross-validation process lies in the direct comparison of the computational predictions and the experimental results. This comparison should be both qualitative and quantitative.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)
Candidate A -9.815
Candidate B -8.5150
Candidate C -7.2800
Candidate D -6.1> 10,000
Positive Control -10.55

Interpreting the Results:

  • Correlation: A strong correlation between the predicted binding affinities and the experimental IC50 values (i.e., lower binding energy corresponds to lower IC50) increases confidence in the predictive power of the computational model.

  • Discrepancies: Discrepancies between the predicted and experimental data are equally informative. They can highlight limitations in the computational model (e.g., inaccurate scoring functions, neglect of protein flexibility) or suggest complex biological phenomena not captured by the in vitro assay (e.g., cell permeability, off-target effects).

  • Model Refinement: The experimental data should be used to refine the computational model. This could involve adjusting docking parameters, using a different scoring function, or incorporating more complex simulations like molecular dynamics.

Reporting Standards and Scientific Integrity

To ensure the reproducibility and transparency of the research, it is crucial to adhere to established reporting guidelines for both computational and experimental work.

For Computational Studies:

  • Clearly state the software versions used.

  • Detail all parameters used in the simulations (e.g., grid box dimensions, number of search modes).

  • Provide access to the input files (e.g., prepared protein and ligand structures).

For Experimental Studies:

  • Describe the source and purity of all reagents.

  • Provide detailed protocols, including incubation times, temperatures, and concentrations.

  • Report all relevant statistical analyses.[10]

Conclusion

The cross-validation of computational predictions with experimental results is a cornerstone of modern drug discovery. This integrated approach leverages the speed and scale of in silico methods with the biological relevance of in vitro and in vivo experiments. By establishing a robust feedback loop between these two domains, researchers can enhance the accuracy of their predictions, accelerate the discovery of novel therapeutics, and ultimately, increase the probability of clinical success.

References

  • Computational models of the JAK1/2-STAT1 signaling - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Computational models of the JAK1/2-STAT1 signaling - mimuw. (n.d.). Retrieved January 11, 2026, from [Link]

  • Autodock_Vina Protocol. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Computational and mathematical models of the JAK-STAT signal transduction pathway. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine

Introduction: Beyond Synthesis, A Commitment to Safety In the landscape of drug discovery and development, the synthesis of novel compounds like 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine marks the beginning of potentia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the landscape of drug discovery and development, the synthesis of novel compounds like 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine marks the beginning of potential breakthroughs. However, our responsibility as scientists extends beyond the benchtop. The safe and compliant disposal of surplus reagents, reaction byproducts, and contaminated materials is a critical, non-negotiable aspect of the research lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel, the environment, and the integrity of our work.

Hazard Identification and Risk Assessment: Know Your Waste

Proper disposal begins with a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is not widely available, we can infer its likely hazard profile by analyzing its structural components: the piperazine ring, the aminoethyl group, and the sulfonyl moiety.

  • Piperazine Derivatives: Piperazine and its derivatives are often classified as skin and respiratory sensitizers and can cause severe skin burns and eye damage.[1][2]

  • Aminoethyl Group: Similar compounds like 1-(2-Aminoethyl)piperazine are known to be corrosive, harmful if swallowed, and toxic in contact with skin.[3][4]

  • Boc-Protected Amines: While the tert-butyloxycarbonyl (Boc) protecting group generally reduces the reactivity of the amine, the overall hazardous nature of the parent molecule often remains. For instance, 1-Boc-4-(2-aminoethyl)piperazine is classified as a skin and eye irritant.[5][6]

  • Sulfonyl Compounds: Sulfonic acids and their derivatives can be corrosive and cause skin and respiratory irritation.[7]

Based on this analysis, it is prudent to handle 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine and its associated waste as hazardous. The following table summarizes the anticipated hazard profile.

Hazard Class GHS Pictogram Anticipated Hazard Statements (H-Codes) Rationale
Skin Corrosion/IrritationGHS05: CorrosionH314: Causes severe skin burns and eye damageBased on piperazine and aminoethyl functional groups[2][3]
Serious Eye DamageGHS05: CorrosionH318: Causes serious eye damageConsistent with corrosive nature[3]
Skin SensitizationGHS07: Exclamation MarkH317: May cause an allergic skin reactionCommon hazard for piperazine derivatives[2][3]
Acute Toxicity (Oral, Dermal)GHS06: Skull and CrossbonesH302: Harmful if swallowedH311: Toxic in contact with skinBased on analogous aminoethylpiperazines[3]
Aquatic HazardGHS09: Environment (Implied)H412: Harmful to aquatic life with long lasting effectsCommon for complex organic molecules; avoid release to the environment[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated corrosive and sensitizing nature of the compound, a stringent PPE protocol is mandatory. Never handle this chemical or its waste without the following:

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[8][9]

  • Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.[10][11]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9] Ensure arms are fully covered.

  • Footwear: Wear closed-toe shoes, preferably made of a chemical-resistant material.[9][10]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain: For small spills of the solid, gently cover with a dry absorbent material like vermiculite or sand. For liquid spills, contain the spill with absorbent pads or booms, working from the outside in.

  • Neutralize (Use with Caution): Due to the basic nature of the piperazine moiety, do not attempt to neutralize with acid without a specific, validated procedure, as this can generate heat and fumes.

  • Clean-Up: Wearing full PPE, carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Disposal Procedure

The disposal of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine must follow the principles of hazardous waste management established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]

Step 1: Waste Characterization and Segregation

  • Characterize: All materials contaminated with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine are to be considered hazardous waste. This includes:

    • Unused or expired solid reagent.

    • Solutions containing the compound.

    • Reaction mixtures and byproducts.

    • Contaminated labware (pipette tips, filter paper, chromatography silica).

    • Contaminated PPE (gloves, bench paper).

  • Segregate: This waste stream must be segregated from other waste types. Crucially, do not mix with:

    • Acids or Strong Oxidizing Agents: To prevent violent reactions.

    • Aqueous Waste (Sink Disposal): This compound is harmful to aquatic life and must not enter the sewer system.[3][14]

    • General Trash: To prevent exposure to custodial staff and environmental release.

Step 2: Containerization

  • Select the Right Container: Use a chemically resistant, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Solid Waste: Collect dry waste (contaminated gloves, paper towels, solid compound) in a designated, lined solid waste container.

  • Liquid Waste: Collect liquid waste in a separate, compatible liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

Step 3: Labeling

  • Proper labeling is a critical safety and compliance requirement.[15][16] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[16]

    • Full Chemical Name: "Waste 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine" and list any other chemical constituents (e.g., solvents) with their approximate percentages. Avoid using abbreviations or chemical formulas.

    • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., "Corrosive," "Toxic").

    • Researcher's Name and Lab Information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14][16]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[16]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Keep the container closed at all times, except when adding waste.

Step 5: Final Disposal

  • Once the waste container is full or has been in the SAA for an extended period (institutional policies may vary but can be up to one year for partially filled containers), arrange for its removal.[14]

  • Contact your institution's EH&S department to schedule a pickup.

  • Trained EH&S professionals or a licensed hazardous waste contractor will transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[12] Never attempt to dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management start Waste Generated (e.g., excess reagent, contaminated items) characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate (No Acids, No Drain Disposal) characterize->segregate container Step 3: Place in Approved Waste Container (HDPE) segregate->container label_node Step 4: Affix 'Hazardous Waste' Label (Contents, Hazards, Date) container->label_node store Step 5: Store in Secondary Containment in Satellite Accumulation Area (SAA) label_node->store pickup Step 6: Schedule Pickup with Environmental Health & Safety store->pickup Container Full or Max Storage Time Reached transport Transport by Licensed Hauler to a Certified TSDF pickup->transport final Final Disposal (Incineration or other approved method) transport->final

Caption: Decision workflow for hazardous waste disposal.

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Handling

A Senior Application Scientist's Guide to Handling 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: Personal Protective Equipment (PPE) and Disposal

This document provides a detailed protocol for the safe handling and disposal of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. As drug development professionals, our primary responsibility is to ensure a safe laboratory e...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through meticulous planning and the correct application of safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for PPE selection and use, grounded in the known and potential hazards of sulfonylpiperazine derivatives.

Hazard Assessment: Understanding the Need for Protection

While a specific Safety Data Sheet (SDS) for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is not publicly available, a robust safety protocol can be developed by analyzing its structural components: the piperazine core, the aminoethyl sulfonyl group, and the tert-butyloxycarbonyl (Boc) protecting group. Structurally related compounds consistently highlight several key hazards that must be addressed.

The primary risks associated with this class of chemicals involve dermal, ocular, and respiratory exposure.[1][2][3][4] The piperazine moiety and its derivatives are known to be irritants and potential sensitizers.[1][5][6][7] Therefore, the selection of PPE is directly driven by the need to create an impermeable barrier against these exposure routes.

Table 1: Hazard Analysis of Structurally Similar Compounds

Hazard ClassificationPotential EffectsSource Compounds Analyzed
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns. May cause an allergic skin reaction.[1][2][3][4]1-(2-N-BOC-Aminoethyl)piperazine, N-(2-Aminoethyl)piperazine, Piperazine
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.[1][2][4][8]1-(2-N-BOC-Aminoethyl)piperazine, N-(2-Aminoethyl)piperazine
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4]1-(2-N-BOC-Aminoethyl)piperazine
Acute Toxicity (Dermal) Some related piperazines are classified as toxic in contact with skin.[1]N-(2-Aminoethyl)piperazine

This hazard profile mandates a stringent, multi-layered PPE approach. The causality is clear: if the compound can irritate or damage the skin, eyes, and respiratory tract, then comprehensive barriers for these systems are not optional, but essential.

Core PPE Protocol: A Multi-Barrier System

The fundamental principle is to establish multiple barriers between the researcher and the chemical. Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense. PPE serves as the final, essential barrier.

Diagram: PPE Selection Logic

This diagram illustrates the logical flow from hazard identification to the selection of appropriate PPE.

PPE_Selection cluster_0 Hazard Identification cluster_1 Exposure Route cluster_2 Required PPE Barrier H_Skin Skin Irritant / Corrosive (Hazard H315, H314) R_Dermal Dermal Contact H_Skin->R_Dermal H_Eye Serious Eye Damage (Hazard H319, H318) R_Ocular Ocular Splash/Aerosol H_Eye->R_Ocular H_Resp Respiratory Irritant (Hazard H335) R_Inhale Inhalation of Dust/Aerosol H_Resp->R_Inhale PPE_Gloves Chemical Resistant Gloves (Double Gloving Recommended) R_Dermal->PPE_Gloves PPE_Coat Lab Coat / Gown R_Dermal->PPE_Coat PPE_Goggles Chemical Safety Goggles + Face Shield (Splash Risk) R_Ocular->PPE_Goggles PPE_Resp Work in Fume Hood (Respirator if not feasible) R_Inhale->PPE_Resp

Caption: PPE selection pathway based on hazard identification.

A. Eye and Face Protection

Direct ocular exposure can cause severe and potentially irreversible damage.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times.[8]

  • Enhanced Precaution: When handling larger quantities (>1g) or performing operations with a high risk of splashing (e.g., solution transfers, heating), a full-face shield must be worn over the chemical splash goggles.

B. Skin and Body Protection

Given the classification of similar compounds as skin irritants and potential sensitizers, robust skin protection is critical.[1][6]

  • Gloves: Powder-free nitrile gloves are the standard. Given the risk of dermal absorption and sensitization, double-gloving is required.[9][10]

    • Inner Glove: Tucked under the cuff of the lab coat.

    • Outer Glove: Pulled over the cuff of the lab coat.

    • Causality: This creates a secure seal at the wrist, a common point of exposure.[9][10] The outer glove can be removed immediately after handling the primary container or in case of contamination, leaving a clean inner glove to protect the user while they exit the immediate area or don a new outer glove. Gloves should be changed every 60 minutes or immediately if contamination is suspected.[9]

  • Laboratory Coat/Gown: A clean, long-sleeved laboratory coat is mandatory. For procedures with significant splash potential, a low-permeability, disposable gown is recommended.[10] The coat must be fully buttoned to provide maximum coverage.

C. Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Primary Control: All weighing and handling of the solid compound, as well as any work with its solutions, must be performed inside a certified chemical fume hood. This captures dust and vapors at the source.

  • Secondary Control: If a fume hood is unavailable or not feasible for a specific short-duration task, a NIOSH-approved respirator is required. A half-mask respirator with N95 particulate filters (for handling the solid) or organic vapor cartridges (for handling solutions) would be appropriate. All users of respirators must be fit-tested and trained in accordance with OSHA standards.[9]

Procedural Guidance: Donning, Doffing, and Disposal

Protocol 1: Step-by-Step PPE Donning Sequence
  • Wash Hands: Thoroughly wash and dry hands.

  • Don Inner Gloves: Select the correct size and don the first pair of nitrile gloves.

  • Don Lab Coat/Gown: Put on the lab coat and fasten all buttons completely.

  • Don Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don Eye Protection: Put on chemical splash goggles. If required, add a face shield.

  • Final Check: Visually inspect all PPE for tears, defects, or improper seals before entering the work area.

Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence

This sequence is critical to prevent cross-contamination from the "dirty" exterior of the PPE to your skin or clothing.

  • Decontaminate (If Necessary): Wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if grossly contaminated.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated chemical waste container.

  • Remove Face Shield/Goggles: Handle by the head strap or clean side arms. Place in a designated area for decontamination.

  • Remove Lab Coat/Gown: Unbutton the coat. Shrug it forward off your shoulders, touching only the inside. Turn it inside out as you remove it, folding the contaminated exterior inward. Place in the designated receptacle.

  • Remove Inner Gloves: Use the same technique as for the outer gloves to avoid touching the exterior surface. Dispose of them in chemical waste.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Diagram: PPE Doffing Sequence

This diagram visualizes the critical steps for safe PPE removal to prevent self-contamination.

Doffing_Sequence Start Start: In Work Area Step1 1. Remove Outer Gloves (Glove-in-glove technique) Start->Step1 Step2 2. Remove Face Shield / Goggles (Handle by straps/clean sides) Step1->Step2 Step3 3. Remove Lab Coat / Gown (Turn inside-out) Step2->Step3 Step4 4. Remove Inner Gloves (Clean hand under cuff) Step3->Step4 Step5 5. Wash Hands Thoroughly Step4->Step5 End End: Safe Step5->End

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